Vat Orange 1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromohexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(22),2,4,6,9(23),10,12(24),13,15,17,20-undecaene-8,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10Br2O2/c25-17-9-10-18(26)22-21(17)14-6-8-15-19-12(5-7-16(20(14)19)24(22)28)11-3-1-2-4-13(11)23(15)27/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDMAACDNUUUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=C(C=CC(=C56)Br)Br)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051668 | |
| Record name | C.I. Vat Orange 23 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-11-4 | |
| Record name | Dibenzo(b,def)chrysene-7,14-dione, dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[b,def]chrysene-7,14-dione, dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Vat Orange 23 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromodibenzo[b,def]chrysene-7,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Vat Orange 1 (CAS 1324-11-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vat Orange 1, identified by CAS number 1324-11-4, is a synthetic organic compound belonging to the class of vat dyes.[1] Also known as Golden Yellow RK and C.I. 59105, this yellowish-brown powder is primarily utilized in the textile industry for dyeing and printing various fabrics, including cotton, viscose, silk, and polyester (B1180765) blends.[2][3][4][5] Its molecular formula is C24H10Br2O2, with a molecular weight of approximately 490.14 g/mol .[2][6][7][8] Beyond its use in textiles, this compound also serves in the manufacturing of organic pigments.[2][5][7] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, applications, and safety information. Recent research has also explored its potential in material science as an n-type semiconductor for organic field-effect transistors (OFETs).[9]
Chemical and Physical Properties
This compound is characterized as a yellow-brown powder.[2][3] It is soluble in nitrobenzene, xylene, and 1,2,3,4-tetrahydronaphthalene, and slightly soluble in chloroform, 2-chlorophenol, pyridine, acetone, ethanol, toluene, and benzene.[2][5][7][10] The compound is insoluble in water.[1]
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 1324-11-4 | [1][2][3][6][10][11] |
| C.I. Name | This compound, 59105 | [2][3][7] |
| Synonyms | Golden Yellow RK, Cibanon Golden Yellow RK, Gold Orange 5G | [2][3] |
| Appearance | Yellow-brown powder | [2][3] |
| Molecular Formula | C24H10Br2O2 | [2][3][6][7][11] |
| Molecular Weight | 490.14 g/mol | [2][6][7][8][] |
Table 2: Physical and Chemical Data of this compound
| Property | Value | Reference |
| Density | 1.837 g/cm³ | [13] |
| Boiling Point | 694.9 °C at 760 mmHg | [13] |
| Flash Point | 210.8 °C | [13] |
| Water Solubility | 8.337 mg/L at 20 °C | [4] |
| LogP | 8.06 at 25 °C | [4] |
Table 3: Fastness Properties of this compound
| Property | Rating | Reference |
| Light Fastness (Xenon) | 6-7 | [3][4] |
| Washing (60°C) | 4-5 | [3] |
| Perspiration | 4-5 | [3] |
| Rubbing | 4-5 | [3] |
| Sublimation (180°C) | 4-5 | [3] |
Synthesis
The primary manufacturing method for this compound involves the bromination of C.I. Vat Yellow 4 (C.I. 59100).[7] This process continues until the bromine content reaches approximately 28%.[7] The synthesis of the precursor, Vat Yellow 4, is a complex process that is not detailed in the available search results.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available in the provided search results. However, a general outline of the synthesis can be described as follows:
Synthesis of this compound from Vat Yellow 4
-
Objective: To introduce bromine atoms into the Vat Yellow 4 molecule to produce this compound.
-
Reactants: C.I. Vat Yellow 4, Brominating agent (e.g., elemental bromine).
-
General Procedure:
-
C.I. Vat Yellow 4 is subjected to a bromination reaction.
-
The reaction is monitored to achieve a bromine content of up to 28%.[7]
-
The product, this compound, is then isolated and purified.
-
-
Note: The specific reaction conditions, such as solvent, temperature, and catalyst, are not specified in the available literature.
Applications
The primary application of this compound is as a dye for various textiles.[1] It is used for dyeing and printing on cotton, cotton/polyester blends, viscose, and silk.[2][4] Due to its severe light-brittle nature, it is often used in color matching.[3][4] It can also be processed into organic pigments.[2][4][5][7]
Recent studies have highlighted the potential of this compound in the field of material science. Its properties as an n-type semiconductor make it a candidate for use in organic field-effect transistors (OFETs).[9] The stability of this compound in air further enhances its suitability for such applications.[9]
Safety and Handling
This compound is considered harmful if swallowed and may cause gastrointestinal irritation.[14] It can also cause irritation to the eyes, skin, and respiratory tract.[14] It is recommended to handle this chemical with appropriate personal protective equipment, including chemical safety goggles, rubber gloves, and a respirator.[14] Handling should be performed in a well-ventilated area or a chemical fume hood.[14]
Storage: Store in a cool, dry place in tightly sealed, light-resistant containers.[14]
Toxicological Information
There is limited toxicological data available for this compound. It is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[14] However, mutagenicity data has been reported.[14]
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. This compound|CAS NO.1324-11-4 [chinainterdyes.com]
- 3. This compound Golden Yellow RK, CasNo.1324-11-4 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 4. colorkem.com [colorkem.com]
- 5. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 6. Low Price this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 1324-11-4 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 13. CAS 1324-11-4 | Vat Orange1-Standard Group [std-fkm.com]
- 14. cncolorchem.com [cncolorchem.com]
C.I. 59105: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. 59105, commercially known as Vat Orange 1, is a synthetic vat dye belonging to the anthraquinone (B42736) class of colorants. Its robust chemical structure imparts high stability and excellent fastness properties, making it a subject of interest not only in the textile industry but also in materials science for applications such as organic pigments.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of C.I. 59105, tailored for a scientific audience.
Chemical Structure and Properties
C.I. 59105 is chemically identified as a dibromo derivative of dibenzpyrenequinone (also known as Vat Yellow 4 or C.I. 59100).[2][3] The addition of bromine atoms to the polycyclic aromatic backbone significantly influences its tinctorial and fastness properties.
Chemical Name: Dibromodibenzpyrenequinone C.I. Name: this compound CAS Number: 1324-11-4[1] Molecular Formula: C₂₄H₁₀Br₂O₂[1]
The precise isomeric substitution pattern of the bromine atoms on the dibenzpyrenequinone skeleton can vary depending on the synthetic conditions, but the structure is generally represented as follows:
Canonical SMILES: C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=C(C=CC(=C56)Br)Br)C2=O[4]
This structure can be visualized as a planar, polycyclic aromatic ketone.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of C.I. 59105 is presented in the tables below. This data is essential for its characterization and application in various scientific domains.
Table 1: Physicochemical Properties of C.I. 59105
| Property | Value | Reference |
| Molecular Weight | 490.14 g/mol | [1] |
| Appearance | Yellowish-brown powder | [5] |
| Density | 1.84 g/cm³ (at 20 °C) | [5] |
| Water Solubility | 8.337 mg/L (at 20 °C) | |
| LogP | 8.06 (at 25 °C) | |
| Solubility | Soluble in nitrobenzene, xylene, tetrahydronaphthalene; slightly soluble in ethanol, acetone, benzene, pyridine, toluene, o-chlorophenol. | [5] |
Table 2: Spectroscopic Data for C.I. 59105
| Spectroscopic Technique | Characteristic Peaks/Features | Reference |
| UV-Vis | Absorption onset at 553 nm (2.24 eV) in thin film. | [6] |
| Absorption maximum at 472 nm in thin film. | [6] | |
| IR | Intense C-H bending peaks at 777-824 cm⁻¹ (characteristic for two adjacent hydrogen atoms on aromatic rings). | [6] |
| ¹H NMR | Predicted spectra available. | [4] |
| ¹³C NMR | Predicted spectra available. | [4] |
Synthesis of C.I. 59105
The primary industrial synthesis of C.I. 59105 involves the direct bromination of C.I. Vat Yellow 4 (dibenzpyrenequinone).[2][3] The reaction introduces two bromine atoms onto the aromatic core, resulting in the formation of this compound.
Synthesis Workflow Diagram
Caption: Synthesis pathway of C.I. 59105 from C.I. Vat Yellow 4.
Experimental Protocol: Bromination of Dibenzpyrenequinone
The following experimental protocol is a representative procedure adapted from patented industrial synthesis methods for the bromination of related anthraquinone derivatives. Researchers should exercise appropriate caution and adapt the procedure as necessary for laboratory scale synthesis.
Materials and Reagents:
-
Dibenzpyrenequinone (C.I. Vat Yellow 4)
-
Concentrated Sulfuric Acid (98%)
-
Bromine
-
Iodine (catalyst)
-
Ice
-
Distilled Water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, carefully charge 994 parts of 98% sulfuric acid.
-
Catalyst Addition: Add 2 parts of iodine to the sulfuric acid with stirring.
-
Addition of Starting Material: Slowly add 200 parts of dibenzpyrenequinone to the reaction mixture. An exothermic reaction will cause the temperature to rise to approximately 40-45 °C.
-
Heating: Heat the reaction mixture to 85-90 °C.
-
Bromination: Add 124 parts of bromine dropwise from the dropping funnel over a period of 6 hours while maintaining the temperature at 85-90 °C.
-
Reaction Completion: Continue stirring the mixture for an additional 3 hours at 85-90 °C, followed by another 3 hours at 100-105 °C to ensure the reaction goes to completion.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to 55-60 °C. Carefully pour the reaction mixture into 1200 parts of an ice/water slurry to precipitate the product.
-
Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake with warm water until the filtrate is neutral.
-
Drying: Dry the purified product in a vacuum oven at 80-90 °C to yield C.I. 59105.
Conclusion
C.I. 59105 is a well-characterized vat dye with a robust polycyclic aromatic structure. Its synthesis via the bromination of dibenzpyrenequinone is a well-established industrial process. The provided data and protocols offer a valuable resource for researchers and scientists working with this compound in various fields, from materials science to potential, albeit less common, applications in other areas of chemical research. The high stability and defined chemical nature of C.I. 59105 make it a suitable candidate for further investigation into its solid-state properties and potential for derivatization.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chemistry:this compound - HandWiki [handwiki.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 1324-11-4 [chemicalbook.com]
- 6. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]
In-Depth Technical Guide: Characterization of Dibromodibenzo[b,def]chrysene-7,14-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Dibromodibenzo[b,def]chrysene-7,14-dione, a prominent member of the vat dye family, commonly known as Vat Orange 1. This document collates available data on its chemical and physical properties, spectroscopic characteristics, and structural features, offering detailed experimental protocols for key analytical techniques.
Core Compound Information
Dibromodibenzo[b,def]chrysene-7,14-dione is a halogenated polycyclic aromatic hydrocarbon with a rigid, planar structure. Its extended π-conjugated system is responsible for its characteristic orange hue. The compound is primarily utilized as a high-performance pigment in various industrial applications, including textiles and coatings.[1] While its direct role in drug development is not established, its structural motif and potential for chemical modification make it a compound of interest for materials science and organic electronics.[2][3]
Table 1: General and Chemical Identifiers
| Property | Value | Source |
| Chemical Name | Dibromodibenzo[b,def]chrysene-7,14-dione | --INVALID-LINK-- |
| Common Synonyms | This compound, C.I. 59105, Golden Yellow RK | [4][5] |
| CAS Number | 1324-11-4 | [4][5] |
| Molecular Formula | C₂₄H₁₀Br₂O₂ | [4][5] |
| Molecular Weight | 490.14 g/mol | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=C(C=CC(=C56)Br)Br)C2=O | --INVALID-LINK-- |
| InChI Key | XMDMAACDNUUUHQ-UHFFFAOYSA-N | --INVALID-LINK-- |
Physical and Chemical Properties
The physical properties of Dibromodibenzo[b,def]chrysene-7,14-dione are characteristic of a stable organic pigment. It is a yellowish-brown powder with very low solubility in water and most common organic solvents, though it shows some solubility in high-boiling point aromatic solvents like nitrobenzene (B124822) and xylene.[5]
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Yellowish-brown powder | [5] |
| Density | 1.84 g/cm³ (at 20 °C) | [1] |
| Boiling Point | 700.9 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 214.3 °C (Predicted) | [1] |
| Water Solubility | 8.337 mg/L at 20 °C | [1] |
| Vapor Pressure | 1.71E-19 mmHg at 25 °C (Predicted) | [1] |
Synthesis and Purification
The primary manufacturing method for Dibromodibenzo[b,def]chrysene-7,14-dione is the bromination of dibenzo[b,def]chrysene-7,14-dione (also known as Vat Yellow 4 or C.I. 59100).[4][6]
Experimental Protocol: Synthesis via Bromination
A general procedure for the bromination of a similar dibenzanthrone (B1683561) core has been described in the patent literature. The following is an adapted conceptual workflow.
Purification
For high-purity material suitable for applications in organic electronics, a two-fold train sublimation is an effective purification method.[7]
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic peaks for the carbonyl (C=O) stretching vibrations and aromatic C-H bending vibrations. A published study indicates the presence of C=C stretching vibrations at approximately 1600–1500 cm⁻¹ and aromatic C–H bending vibrations at around 900–680 cm⁻¹.[7] An FTIR spectrum for a related isomer, 3,10-Dibromodibenzo[b,def]chrysene-7,14-dione, is available through spectral databases, though access to the full spectrum may be restricted.[8]
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy
UV-Vis and PL spectroscopy provide insights into the electronic properties of the molecule.
Table 3: UV-Vis and Photoluminescence Data
| Parameter | Wavelength (nm) | Energy (eV) | Source |
| Absorption Onset (thin film) | 553 | 2.24 | [7] |
| Maximum Photoluminescence (thin film) | 668 | - | [7] |
| Stokes Shift | 196 | 0.77 | [7] |
Experimental Protocol: UV-Vis and PL Spectroscopy[7]
-
Sample Preparation: Prepare thin films of the compound on quartz glass substrates via thermal evaporation.
-
UV-Vis Spectroscopy: Record the absorbance spectra using a spectrophotometer (e.g., PerkinElmer Lambda 1050). Determine the absorption onset from the linear fit of the absorption edge and the baseline.
-
Photoluminescence Spectroscopy: Record the PL spectra using a spectrofluorometer (e.g., Photon Technology International Quanta Master 40). For this compound, an excitation wavelength of 470 nm is appropriate.
Electrochemical Characterization
Cyclic voltammetry is employed to determine the electrochemical properties, such as the reduction and oxidation potentials.
Table 4: Cyclic Voltammetry Data
| Parameter | Potential (V vs. Ag/AgCl) | Source |
| Onset of Reduction | -0.57 | [7] |
| Oxidation | Two irreversible waves | [7] |
Experimental Protocol: Cyclic Voltammetry[7]
-
Working Electrode Preparation: Deposit a thin film (approx. 75 nm) of the compound onto an indium tin oxide (ITO) coated glass substrate via thermal evaporation.
-
Electrochemical Cell Setup: Use a one-compartment cell with the prepared working electrode, a platinum counter electrode, and an Ag/AgCl quasi-reference electrode.
-
Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in dry acetonitrile.
-
Measurement: Perform the cyclic voltammetry scans using a potentiostat/galvanostat inside a nitrogen-flushed glovebox at a scan rate of 20 mV/s. Conduct separate experiments for oxidation and reduction using fresh electrodes for each.
Structural Characterization
X-Ray Powder Diffraction (XRPD)
The crystal structure of Dibromodibenzo[b,def]chrysene-7,14-dione has been determined to be monoclinic with a P2₁/c space group.[7] XRPD can be used to confirm the crystalline structure of a bulk sample. A comparison of the experimental XRPD pattern with a simulated pattern from single-crystal data confirms the identity and purity of the crystalline phase.[7]
Biological Activity and Signaling Pathways
Currently, there is no significant information in the public domain linking Dibromodibenzo[b,def]chrysene-7,14-dione to specific biological activities or signaling pathways relevant to drug development. Its primary characterization is within the context of materials science and pigment chemistry.
Conclusion
This technical guide has summarized the key characterization data for Dibromodibenzo[b,def]chrysene-7,14-dione (this compound). The provided tables and experimental protocols offer a solid foundation for researchers and scientists working with this compound. While a substantial amount of information regarding its physical, spectroscopic (UV-Vis, PL, partial FTIR), electrochemical, and structural properties is available, a notable gap exists in the public literature concerning experimental NMR and mass spectrometry data. Further research to obtain and publish this data would be invaluable for the complete characterization of this compound.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,9-Dibenzo[b,def]chrysene as a building block for organic electronics - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound | 1324-11-4 [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic Analysis of Vat Orange 1: A Technical Guide (UV-Vis, FTIR, PL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vat Orange 1 is a synthetic anthraquinone-based vat dye known for its vibrant orange hue and high color fastness, making it valuable in the textile industry.[1][2][3] Its chemical structure, dibrominated dibenzpyrenequinone, provides a complex, polycyclic aromatic system that dictates its unique spectroscopic properties.[1] Understanding these properties through techniques like UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Photoluminescence (PL) spectroscopy is crucial for quality control, structural elucidation, and exploring its potential in broader applications, including materials science and drug development. This guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing experimental protocols and expected data.
Chemical and Physical Properties of this compound
This compound is a water-insoluble powder, a characteristic of vat dyes which require a chemical reduction step to a soluble "leuco" form for application.[3][4] Its key identifiers and properties are summarized below.
| Property | Value | Reference(s) |
| C.I. Name | This compound (59105) | [2][5] |
| CAS Number | 1324-11-4 | [2][5] |
| Molecular Formula | C₂₄H₁₀Br₂O₂ | [1][2] |
| Molecular Weight | ~490.14 g/mol | [2][5] |
| Appearance | Yellowish-brown powder | [5] |
| Solubility | Insoluble in water; Soluble in nitrobenzene; Slightly soluble in xylene, chloroform, acetone, ethanol. Soluble in concentrated sulfuric acid. | [2][5] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from ground to higher energy states. For a highly conjugated system like this compound, these absorptions are primarily due to π → π* transitions, which are responsible for its color.
Experimental Protocol
Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation: Due to its insolubility in common solvents, two primary methods can be employed:
-
Solution Method: Carefully dissolve a small, accurately weighed amount of this compound powder (e.g., 1-5 mg) in 10 mL of concentrated sulfuric acid (98%) to create a stock solution. This solution is then diluted with more concentrated sulfuric acid to achieve an absorbance reading within the instrument's optimal range (typically 0.1 - 1.0 AU).
-
Thin Film Method: Deposit a thin film of this compound onto a quartz glass substrate via thermal evaporation in a vacuum chamber. The thickness of the film should be controlled to ensure adequate light transmission for measurement.
Methodology:
-
Blanking: Record a baseline spectrum using a cuvette filled with the pure solvent (concentrated sulfuric acid) or a bare quartz substrate to subtract background absorbance.[6][7]
-
Measurement: Place the sample (cuvette with dye solution or the coated substrate) in the spectrophotometer's sample holder.
-
Scanning: Acquire the absorption spectrum over a wavelength range of 200–800 nm.[7]
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the absorption onset.
Data and Interpretation
The UV-Vis spectrum of this compound is characterized by broad absorption across the visible region, a hallmark of its extensive π-conjugated system.
| Parameter | Value (Thin Film) | Interpretation |
| Absorption Maximum (λmax) | ~472 nm | Corresponds to the primary π → π* (0-1) electronic transition. This absorption of blue-green light results in the observed orange color. |
| Absorption Onset | ~553 nm | Represents the lowest energy required for electronic excitation (the optical bandgap). |
| Spectral Features | Vibronic peak patterns | The presence of multiple peaks or shoulders is typical for rigid polycyclic aromatic compounds and represents transitions to different vibrational energy levels within the excited electronic state. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol
Objective: To identify the key functional groups in the solid dye.
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. For ATR-FTIR, no further preparation is typically needed.[8]
Methodology:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.[8][9]
-
Spectrum Acquisition: Collect the FTIR spectrum, typically over a wavenumber range of 4000–400 cm⁻¹.[10]
Data and Interpretation
The FTIR spectrum of this compound reveals characteristic peaks corresponding to its anthraquinone (B42736) structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~1670 - 1640 | C=O Stretch (Ketone) | Strong absorption characteristic of the quinone carbonyl groups, fundamental to the anthraquinone core structure.[11] |
| ~1600 - 1450 | C=C Aromatic Stretch | Multiple sharp peaks indicating the extensive aromatic ring system of the dibenzpyrenequinone structure. |
| ~1300 - 1000 | C-C Stretch & Aromatic C-H In-Plane Bending | Complex signals in the "fingerprint region" that are unique to the molecule's overall structure. |
| Below 850 | Aromatic C-H Out-of-Plane Bending & C-Br Stretch | Vibrations related to the substituted aromatic rings and the carbon-bromine bonds. |
Photoluminescence (PL) Spectroscopy
Photoluminescence is the emission of light from a substance after it has absorbed photons. An electron is excited to a higher energy state and then relaxes back to the ground state, emitting a photon in the process. The energy difference between the absorption and emission maxima is known as the Stokes shift.[12][13]
Experimental Protocol
Objective: To measure the emission spectrum and determine the wavelength of maximum emission.
Instrumentation: A spectrofluorometer or a custom photoluminescence setup consisting of a monochromatic excitation source (e.g., laser or filtered lamp), sample holder, and a detector (spectrometer).[14][15]
Sample Preparation:
-
Measurements are typically performed on thin films deposited on a non-luminescent substrate like quartz glass, similar to UV-Vis analysis.[14][16] Solutions in appropriate solvents can also be used if solubility permits.
Methodology:
-
Setup: Place the sample in the holder within the spectrofluorometer.
-
Excitation: Excite the sample at a fixed wavelength, selected based on its absorption spectrum. For this compound, an excitation wavelength of 470 nm is effective.
-
Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 500–800 nm) to collect the emitted light.
-
Data Collection: Record the intensity of the emitted light as a function of wavelength to generate the emission spectrum.
Data and Interpretation
This compound exhibits significant photoluminescence, a property of many rigid, aromatic dye molecules.[17][18]
| Parameter | Value (Thin Film) | Interpretation |
| Emission Maximum (λem) | ~668 nm | The peak of the emission spectrum, corresponding to the energy of the photons released during the transition from the excited state to the ground state. |
| Stokes Shift | ~196 nm (0.77 eV) | This large Stokes shift indicates a significant energy loss between absorption and emission, often due to vibrational relaxation and molecular reorganization in the excited state.[12] A large shift is beneficial as it minimizes self-absorption of the emitted light.[19] |
| Spectral Features | Broad, featureless spectrum | Unlike its absorption spectrum, the PL emission of this compound does not show a well-defined vibronic structure, suggesting that emission occurs from a more relaxed and less structured excited state. |
Mandatory Visualization: Integrated Spectroscopic Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis of this compound, from sample preparation to final characterization.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Vat dye - Wikipedia [en.wikipedia.org]
- 4. cottoninc.com [cottoninc.com]
- 5. This compound|CAS NO.1324-11-4 [chinainterdyes.com]
- 6. science.valenciacollege.edu [science.valenciacollege.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. agilent.com [agilent.com]
- 9. jascoinc.com [jascoinc.com]
- 10. tlsr.usm.my [tlsr.usm.my]
- 11. researchgate.net [researchgate.net]
- 12. Stokes shift - Wikipedia [en.wikipedia.org]
- 13. edinst.com [edinst.com]
- 14. ossila.com [ossila.com]
- 15. lightnotes.info [lightnotes.info]
- 16. Enhanced photoluminescence spectroscopy for thin films using the attenuated total reflection method [opg.optica.org]
- 17. 146. Fading and tendering activity in anthraquinonoid vat dyes. Part I. Electronic absorption spectra of dye solutions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 18. 147. Fading and tendering activity in anthraquinonoid vat dyes. Part II. Fluorescence, absorption spectra, and stability to light of dyed films - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Vat Orange 1 solubility in various organic solvents
An In-depth Technical Guide to the Solubility of Vat Orange 1 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS Number 1324-11-4 and C.I. No. 59105, is an anthraquinone-based vat dye known for its application in the textile industry for dyeing and printing.[1] Its chemical structure, dibenzo[b,def]chrysene-7,14-dione, dibromo-, gives it a high molecular weight and a largely nonpolar nature, which dictates its solubility characteristics.[2] Understanding the solubility of this compound in various organic solvents is crucial for its application in diverse fields beyond textiles, such as in the formulation of advanced materials, organic electronics, and as a reference compound in research and development. This guide provides a comprehensive overview of the known solubility of this compound and a detailed experimental protocol for its quantitative determination.
Solubility Profile of this compound
Quantitative solubility data for this compound in organic solvents is not widely available in published literature. However, qualitative solubility has been consistently reported. The following table summarizes the available solubility information for this compound in its unreduced state.
| Solvent | CAS Number | Solubility | Reference(s) |
| Nitrobenzene | 98-95-3 | Soluble | [1][3][4][5] |
| Xylene | 1330-20-7 | Soluble | [1][3][4][5] |
| 1,2,3,4-Tetrahydronaphthalene | 119-64-2 | Soluble | [1][3][4][5] |
| o-Chlorophenol | 95-57-8 | Slightly Soluble | [1][3][4][5] |
| Pyridine | 110-86-1 | Slightly Soluble | [1][3][4][5] |
| Chloroform | 67-66-3 | Slightly Soluble | [1][3][5] |
| Acetone | 67-64-1 | Slightly Soluble | [1][3][4][5] |
| Ethanol | 64-17-5 | Slightly Soluble | [1][3][4][5] |
| Toluene | 108-88-3 | Slightly Soluble | [1][3][4][5] |
| Benzene | 71-43-2 | Slightly Soluble | [1][3][4][5] |
| Water | 7732-18-5 | 8.337 mg/L (20°C) | [2][6] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol is an adapted method for the quantitative determination of the solubility of this compound in organic solvents. It is based on the principle of reaching equilibrium between the solid solute and the solvent, followed by the analysis of the supernatant.
3.1 Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm)
-
Glass vials with screw caps
3.2 Experimental Workflow Diagram
Caption: A schematic of the experimental workflow for the quantitative determination of this compound solubility.
3.3 Detailed Procedure
3.3.1 Preparation of Standard Solutions and Calibration Curve
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (one in which it is highly soluble and a stable solution can be prepared, for example, nitrobenzene) to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.
3.3.2 Solubility Measurement
-
Add an excess amount of this compound powder to a series of glass vials.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours).
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically resistant syringe filter (0.22 µm) into a clean vial. This step is critical to remove any suspended microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the calibration curve to determine the concentration of this compound in the diluted solution.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is scarce, its qualitative behavior indicates solubility in solvents like nitrobenzene, xylene, and tetrahydronaphthalene, and slight solubility in a range of other common organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust method for their determination. This information is foundational for researchers and professionals working with this compound in various scientific and industrial applications.
References
Photophysical and electrochemical properties of Vat Orange 1
An In-depth Technical Guide on the Photophysical and Electrochemical Properties of Vat Orange 1
Introduction
This compound, also known by its Colour Index name C.I. 59105, is a synthetic vat dye belonging to the anthraquinone (B42736) class of colorants.[1][2] Its chemical formula is C₂₄H₁₀Br₂O₂, with a molecular weight of 490.14 g/mol .[1][3] Structurally, it is prepared by the dibromination of Dibenzpyrenequinone (Vat Yellow 4).[2][4] While primarily utilized in the textile industry for dyeing cellulosic fibers like cotton due to its high wash and light fastness, its inherent quinone moieties and semiconductor properties have made it a subject of interest in the field of organic electronics.[5][6] This guide provides a detailed overview of the core photophysical and electrochemical properties of this compound, intended for researchers and professionals in materials science and drug development.
Core Properties of this compound
This compound is a yellowish-brown powder.[1][7] It is soluble in nitrobenzene (B124822) and xylene, with slight solubility in ethanol, acetone, and toluene.[7][8]
Photophysical Properties
The photophysical characteristics of this compound are fundamental to understanding its interaction with light. Key properties, including absorption and emission maxima, are summarized below. The dye exhibits a notable Stokes shift, which is the difference between the maximum wavelengths of absorption and emission.[5] However, it is important to note that thin films of this compound have been observed to show very low photoluminescence (PL) intensity.[5]
Table 1: Summary of Photophysical Properties of this compound
| Property | Value | Reference |
| Absorption Onset | 553 nm (2.24 eV) | [5] |
| Absorption Maximum (λmax, abs) | 472 nm | [5] |
| Emission Maximum (λmax, em) | 668 nm | [5] |
| Stokes Shift | 196 nm (0.77 eV) | [5] |
| Fluorescence Quantum Yield (Φf) | Data not available in cited literature | |
| Fluorescence Lifetime (τ) | Data not available in cited literature |
Electrochemical Properties
The electrochemical behavior of this compound, particularly its redox potentials, provides insight into its electronic structure, including the energy levels of its frontier molecular orbitals (HOMO and LUMO). These properties are critical for applications in organic electronics, such as organic field-effect transistors (OFETs).[5] Cyclic voltammetry studies show a distinct reduction peak and two irreversible oxidative waves.[5]
Table 2: Summary of Electrochemical Properties of this compound
| Property | Value | Reference |
| Onset Potential of Reduction (Ered, onset) | -0.57 V (vs. SHE) | [5] |
| Onset Potential of Oxidation (Eox, onset) | Not explicitly stated, two irreversible waves observed | [5] |
| LUMO Energy Level | -3.67 eV | [5] |
| HOMO Energy Level | -5.91 eV | [5] |
| Optical Bandgap (Eg, opt) | 2.24 eV | [5] |
| Electrochemical Bandgap (Eg, ec) | 2.24 eV | [5] |
Note: HOMO and LUMO levels were estimated from cyclic voltammetry data. The electrochemical bandgap is noted to be higher than the optical bandgap, a frequently observed phenomenon.[5]
Visualized Workflows and Concepts
Experimental Characterization Workflow
The following diagram outlines the typical experimental workflow for characterizing the photophysical and electrochemical properties of a material like this compound.
Caption: Experimental workflow for this compound characterization.
Energy Level Diagram
This diagram illustrates the relationship between the frontier molecular orbitals (HOMO and LUMO) and the corresponding optical and electrochemical bandgaps.
Caption: HOMO/LUMO energy levels and bandgaps of this compound.
Experimental Protocols
The following sections detail the methodologies used to obtain the photophysical and electrochemical data for this compound.
Materials and Purification
Commercially available this compound is often purified prior to characterization to ensure high purity. A common and effective method is train sublimation, which is performed under vacuum to remove impurities.[5]
UV-Vis Absorption and Photoluminescence Spectroscopy
These techniques are used to determine the absorption and emission properties of the dye.
-
Instrumentation :
-
Sample Preparation : For solid-state measurements, thin films of this compound (e.g., 100 nm thickness) are deposited onto a suitable transparent substrate, such as quartz glass, via thermal evaporation in a high-vacuum chamber.[5]
-
Measurement Procedure :
-
A baseline spectrum of the bare quartz substrate is recorded for background correction.
-
The absorbance spectrum of the thin film is recorded across the UV-Visible range. The absorption onset is determined from a linear fit of the absorption edge.[5]
-
For PL measurements, the sample is excited at a specific wavelength. For this compound, an excitation wavelength of 470 nm has been used.[5] The emitted light is collected, typically at a 90-degree angle to the excitation beam, and its intensity is recorded as a function of wavelength.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a substance and determine its HOMO and LUMO energy levels.[9][10]
-
Instrumentation : A potentiostat with a standard three-electrode cell is used.[11]
-
Working Electrode : A conductive substrate coated with a thin film of this compound (e.g., on indium tin oxide (ITO) glass).[5]
-
Reference Electrode : A stable electrode with a known potential, such as a Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[11][12]
-
Counter (Auxiliary) Electrode : An inert conductor, typically a platinum wire or foil, to complete the electrical circuit.[11][12]
-
-
Electrolyte : A solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an appropriate organic solvent (e.g., a mixture of dimethylformamide and dichloromethane) is used.[13] The electrolyte ensures conductivity and minimizes solution resistance.
-
Measurement Procedure :
-
The three-electrode cell is assembled with the this compound-coated working electrode immersed in the deoxygenated electrolyte solution.
-
The potential of the working electrode is swept linearly from an initial value to a final value and then swept back to the initial potential.
-
The current response is measured as a function of the applied potential, generating a cyclic voltammogram.[10]
-
The onset potentials for oxidation (Eox) and reduction (Ered) are determined from the points where the current begins to deviate from the baseline.[5]
-
-
Data Analysis (HOMO/LUMO Calculation) : The HOMO and LUMO energy levels can be estimated from the onset potentials relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard. The energy level of Fc/Fc⁺ is assumed to be -4.8 eV relative to the vacuum level. The following empirical equations are commonly used:[13]
-
HOMO (eV) = -[Eox, onset - EFc/Fc⁺ + 4.8]
-
LUMO (eV) = -[Ered, onset - EFc/Fc⁺ + 4.8]
-
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Chemistry:this compound - HandWiki [handwiki.org]
- 3. This compound|CAS NO.1324-11-4 [chinainterdyes.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]
- 6. This compound: High-Quality Synthetic Dyes for Textiles [accio.com]
- 7. This compound | 1324-11-4 [chemicalbook.com]
- 8. This compound, this compound Dye [xcwydyes.com]
- 9. mdpi.com [mdpi.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Vat Orange 1: A Technical Guide to Thermal Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vat Orange 1, also known by its Colour Index name C.I. 59105, is a synthetic anthraquinone (B42736) dye recognized for its vibrant orange hue and application in dyeing cellulosic fibers like cotton.[1][2] Belonging to the broader class of vat dyes, it is structurally a dibromo derivative of dibenzpyrenequinone (Vat Yellow 4).[3][4] Vat dyes are generally characterized by their insolubility in water and their high fastness properties, which are imparted by their complex polycyclic aromatic structure.[1] This inherent stability also extends to their thermal properties, making them subjects of interest for high-performance applications, including as organic pigments and materials for organic electronics.[5][6]
This technical guide provides an in-depth analysis of the current understanding of the thermal stability and degradation profile of this compound. It consolidates available quantitative data, details relevant experimental methodologies, and presents logical workflows for thermal analysis.
Physicochemical and Thermal Properties
While comprehensive thermogravimetric and calorimetric data for this compound are not extensively detailed in publicly available literature, key thermal parameters have been reported, particularly in the context of its use in electronics. The data is summarized in the table below.
| Property | Value | Reference |
| C.I. Name | 59105 | [1] |
| CAS Number | 1324-11-4 | [1][2] |
| Molecular Formula | C₂₄H₁₀Br₂O₂ | [1][2] |
| Molecular Weight | 490.14 g/mol | [1][2] |
| Physical Form | Yellowish-brown powder | [2] |
| Sublimation Temp. | ~240–250 °C (at 1 × 10⁻⁶ mbar) | [5] |
Thermal Stability and Degradation Profile
This compound exhibits significant thermal stability, a characteristic feature of anthraquinone-based dyes. The primary mode of thermal transition observed under high vacuum is sublimation, occurring at approximately 240–250 °C.[5] This property is critical for its application in organic field-effect transistors (OFETs), where it is deposited as a thin film via thermal evaporation.[5]
Detailed studies on the specific thermal degradation pathway and decomposition products of this compound are limited. However, based on its chemical structure—a brominated polycyclic aromatic quinone—a general degradation profile can be inferred. Upon heating to decomposition in an oxidative or pyrolytic environment, the molecule is expected to break down. The presence of bromine suggests that thermal degradation could lead to the formation of brominated products of incomplete combustion, hydrogen bromide (HBr), and oxides of carbon (CO, CO₂).[7][8] Safety data sheets for the compound indicate that thermal decomposition will generate irritating and toxic fumes and gases.
The degradation mechanism for complex aromatic molecules often involves the cleavage of peripheral bonds followed by the breakdown of the core polycyclic structure at higher temperatures. For this compound, this would likely begin with de-bromination and the fragmentation of the anthraquinone core.
Mandatory Visualizations
Caption: Synthesis of this compound via bromination of Vat Yellow 4.
Caption: A logical workflow for characterizing the thermal properties of a dye.
Experimental Protocols
While specific TGA/DSC results for this compound are not detailed in the reviewed literature, the following sections describe the standard and specific protocols used to evaluate the thermal properties of such materials.
Protocol 1: Thermogravimetric Analysis (TGA) - General Method
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate (B1200264) for mass loss, and certified metals like indium and zinc for temperature).
-
Sample Preparation: Place 5–10 mg of the dried this compound powder into a clean, tared TGA crucible (typically alumina (B75360) or platinum).
-
Experimental Conditions:
-
Place the crucible into the TGA furnace.
-
Purge the system with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative one) at a flow rate of 20–50 mL/min for at least 30 minutes to ensure a stable atmosphere.
-
Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset temperature of decomposition (Tₔ), which is often calculated as the temperature at which 5% weight loss occurs (Tₔ₅), and identify the temperatures of maximum degradation rates from the derivative thermogravimetric (DTG) curve.
Protocol 2: Differential Scanning Calorimetry (DSC) - General Method
DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity standard, typically indium.
-
Sample Preparation: Accurately weigh 3–7 mg of the dried this compound powder into a DSC pan (typically aluminum). Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty, crimped pan to serve as the reference.
-
Experimental Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20–50 mL/min.
-
Execute a heat-cool-heat temperature program. For example:
-
First Heat: Ramp from ambient temperature to a temperature above any expected transitions but below decomposition (e.g., 30 °C to 300 °C) at a rate of 10 °C/min. This removes the sample's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heat: Ramp again at 10 °C/min to the final temperature. The data from this second heating scan is typically used for analysis.
-
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify endothermic (melting) and exothermic (crystallization) peaks. Determine peak temperatures and the enthalpy (ΔH) of these transitions by integrating the peak area.
Protocol 3: Sublimation Temperature Determination via Thermal Evaporation
This protocol is based on the methodology used to deposit this compound as a thin film for electronic device fabrication.[5]
-
System Preparation: Use a high-vacuum thermal evaporation system equipped with a quartz crystal microbalance (QCM) for rate monitoring.
-
Sample Loading: Load this compound powder into a suitable evaporation source, such as a resistively heated effusion cell (boat).
-
Vacuum Deposition:
-
Evacuate the chamber to a base pressure of approximately 1 × 10⁻⁶ mbar.
-
Gradually increase the temperature of the effusion cell while monitoring the pressure and the QCM.
-
The sublimation temperature is identified as the source temperature at which a stable deposition rate (e.g., 0.1 Å/s) is achieved. For this compound, this occurs in the range of 240–250 °C.[5]
-
-
Data Analysis: The sublimation temperature is recorded as the temperature range required for controlled vacuum deposition, indicating the point at which the material has sufficient vapor pressure for physical vapor transport.
Conclusion
This compound is a thermally stable anthraquinone dye. The primary quantitative thermal data available is its sublimation temperature of ~240–250 °C under high vacuum, which enables its use in applications requiring thermal evaporation.[5] While detailed TGA and DSC studies providing specific decomposition onset temperatures and degradation kinetics are not widely published, its molecular structure suggests that decomposition at higher temperatures would likely produce brominated organic compounds, carbon oxides, and hydrogen bromide. The provided experimental protocols offer a robust framework for researchers seeking to perform detailed thermal characterization of this and related dye materials. Further investigation into the precise degradation pathways and products of this compound would be a valuable contribution to the field, particularly for assessing its environmental fate and for high-temperature applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1324-11-4 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. researchers.cdu.edu.au [researchers.cdu.edu.au]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Vat Orange 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vat Orange 1, chemically identified as 4,10-dibromoanthanthrone (B179460) and also known as Pigment Red 168, is a significant organic pigment with applications in various industries. Its solid-state properties, particularly its crystal structure and polymorphism, are critical determinants of its physical and chemical characteristics, influencing its performance in final products. This technical guide provides a comprehensive overview of the known crystal structures of this compound, details its polymorphic forms, and outlines the experimental protocols for their preparation and characterization. All quantitative crystallographic data is summarized for clear comparison, and key experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound, or 4,10-dibromoanthanthrone, is a vat dye and high-performance organic pigment valued for its vibrant color and stability. The arrangement of molecules in the solid state, known as the crystal structure, dictates many of its macroscopic properties, including color, solubility, and thermal stability. The existence of multiple crystalline forms, a phenomenon known as polymorphism, is of particular interest as different polymorphs of the same compound can exhibit distinct properties. Understanding and controlling the polymorphism of this compound is therefore crucial for its consistent and optimal application.
This guide details the crystallographic parameters of the stable polymorphic form of this compound and discusses the existence and preparation of a metastable nanocrystalline form.
Crystal Structure of this compound (4,10-dibromoanthanthrone)
The stable crystalline form of this compound has been elucidated by single-crystal X-ray diffraction. It crystallizes in a monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle.
Crystallographic Data of the Stable Polymorph
The crystallographic data for the stable polymorph of 4,10-dibromoanthanthrone (Pigment Red 168) is presented in Table 1. This form belongs to the P2(1)/c space group, indicating a specific set of symmetry operations that define the arrangement of molecules within the unit cell.[1][2]
| Parameter | Value |
| Chemical Formula | C₂₂H₈Br₂O₂ |
| Molar Mass | 464.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a | 12.45 Å |
| b | 7.89 Å |
| c | 15.67 Å |
| β | 103.86° |
| Volume | 1495.6 ų |
| Z | 2 |
Table 1: Crystallographic data for the stable polymorph of this compound (4,10-dibromoanthanthrone).
Polymorphism of this compound
In addition to the stable crystalline form, a second, metastable nanocrystalline polymorph of this compound has been identified.[1] This polymorph is characterized by its smaller crystal size and lower crystalline order. Due to its poor crystallinity, a complete single-crystal structure determination has not been possible. However, its existence has been confirmed through experimental searches for new polymorphs.[1]
The preparation of this nanocrystalline form is linked to the inherent insolubility of 4,10-dibromoanthanthrone.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the precursor materials, the preparation of the different polymorphic forms of this compound, and their characterization by X-ray diffraction.
Synthesis of Coarse Crystalline this compound (Stable Polymorph)
The synthesis of the coarse crystalline crude pigment, which serves as the starting material for both polymorphs, is based on a procedure outlined in historical industrial reports.[2][3][4]
Step 1: Synthesis of 1,1'-Binaphthyl-8,8'-dicarboxylic acid
A modern, greener synthesis route involves the following steps:
-
Dissolve 1,8-naphthalimide (B145957) in an aqueous solution of sodium hydroxide.
-
Cool the solution to room temperature and add sodium nitrite, stirring until fully dissolved to create solution A.
-
In a separate vessel, cool an aqueous solution of hydrochloric acid to 0-5 °C.
-
Slowly add solution A dropwise to the cooled hydrochloric acid solution to form the 1-amino-8-naphthoic acid diazonium salt.
-
Prepare a reduction buffer system with a copper ammonia (B1221849) solution as a catalyst.
-
Slowly add the diazonium salt solution to the reduction buffer. The copper (I) catalyst is oxidized to copper (II).
-
A reducing agent, such as a hydroxylamine (B1172632) salt, in the buffer system regenerates the copper (I) catalyst.
-
The reaction proceeds with the evolution of nitrogen gas.
-
After the reaction is complete, the resulting 1,1'-binaphthyl-8,8'-dicarboxylic acid is precipitated by acidification.[5][6]
Step 2: Cyclization and Bromination to form 4,10-dibromoanthanthrone
-
The 1,1'-binaphthyl-8,8'-dicarboxylic acid is cyclized in sulfuric acid monohydrate to yield anthanthrone (B1585402).[3]
-
The anthanthrone is then brominated to produce 4,10-dibromoanthanthrone.[3]
-
The crude product is precipitated as the oxonium sulfate (B86663) by the addition of a small amount of water.[3]
-
The coarse crystalline 4,10-dibromoanthanthrone pigment is obtained by hydrolysis of the oxonium sulfate.[3]
Preparation of Nanocrystalline this compound
The nanocrystalline polymorph is prepared by the wet milling of the coarse crystalline crude pigment.[3]
-
Prepare a suspension of the crude, coarsely crystalline 4,10-dibromoanthanthrone pigment in an aqueous medium. A typical composition is 10 parts pigment, 89.7 parts water, and 0.3 parts 98% sodium hydroxide.[3]
-
Introduce the suspension into a stirred ball mill.
-
The mill should be operated at a high power density (e.g., > 2.5 kW per liter of milling space) and a high peripheral stirrer speed (e.g., > 12 m/s).[3]
-
Use grinding media with a diameter of less than 1.0 mm (e.g., 0.3-0.4 mm zirconium mixed oxide beads).[3]
-
Milling is carried out until the desired degree of fine division is achieved.
-
The resulting nanocrystalline pigment is then isolated by filtration, washing, and drying.
X-ray Diffraction (XRD) Analysis
X-ray powder diffraction (XRPD) is the primary technique for characterizing the polymorphic forms of this compound.
-
Sample Preparation: A small amount of the dry pigment powder is gently packed into a sample holder.
-
Instrument Setup:
-
An X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used.
-
Data is collected over a 2θ range of 5° to 65°.
-
-
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed.
-
The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure.
-
The pattern of the stable polymorph will correspond to the calculated pattern from the single-crystal data.
-
The nanocrystalline polymorph will exhibit broader diffraction peaks, indicative of smaller crystallite size and lower crystallinity.
-
Relationship Between Polymorphs
The stable, coarse crystalline form and the metastable, nanocrystalline form of this compound represent two distinct solid-state arrangements of the same molecule. The nanocrystalline form, being metastable, has a higher free energy and may, under certain conditions (e.g., heating in a suitable solvent), convert to the more stable coarse crystalline form.
Conclusion
This compound (4,10-dibromoanthanthrone) exhibits polymorphism, with a well-characterized stable crystalline form and a metastable nanocrystalline form. The ability to prepare and characterize these different forms is essential for controlling the properties of this important pigment. The experimental protocols provided in this guide offer a foundation for researchers and professionals working with this compound to investigate its solid-state chemistry further and to optimize its performance in various applications. The crystallographic data presented serves as a crucial reference for quality control and polymorph identification.
References
- 1. JPH02229867A - Anthanthrone mixed crystal pigment, its preparation, and method of using it - Google Patents [patents.google.com]
- 2. US5614015A - Process for the preparation of 4,10-dibromoanthanthrone pigment - Google Patents [patents.google.com]
- 3. US5614015A - Process for the preparation of 4,10-dibromoanthanthrone pigment - Google Patents [patents.google.com]
- 4. US5071483A - Process for the preparation of pigment preparations of the anthanthrone series - Google Patents [patents.google.com]
- 5. CN113402379B - Green production method of 1,1 '-binaphthyl-8,8' -dicarboxylic acid - Google Patents [patents.google.com]
- 6. CN113402379A - Green production method of 1,1 '-binaphthyl-8, 8' -dicarboxylic acid - Google Patents [patents.google.com]
Vat Orange 1: A Technical Guide to its Application as an n-type Organic Semiconductor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vat Orange 1, a synthetic vat dye with the chemical formula C₂₄H₁₀Br₂O₂, is emerging as a promising n-type organic semiconductor for applications in organic electronics. Its molecular structure, a dibromo derivative of Dibenzpyrenequinone, lends itself to ordered packing in thin films, facilitating electron transport.[1] This technical guide provides an in-depth overview of the electronic properties, experimental protocols for device fabrication and characterization, and key performance metrics of this compound in organic field-effect transistors (OFETs). The inherent properties of this industrial dye, such as its high stability and potential for low-cost fabrication, make it an attractive candidate for the next generation of flexible and printed electronics.[2][3]
Core Properties and Characteristics
This compound, also known by its C.I. name 59105, is a yellowish-brown powder with a molecular weight of 490.14 g/mol .[4] It is soluble in nitrobenzene (B124822) and xylene, and only slightly soluble in common organic solvents like ethanol (B145695) and toluene.[4] The purification of commercially available this compound is crucial for achieving optimal semiconductor performance, typically accomplished through methods like train sublimation.[2]
Electronic Properties
The n-type semiconducting behavior of this compound arises from its molecular structure, which features electron-withdrawing ketone groups. These groups help to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. The onset reduction potential for this compound has been measured at approximately -0.57 V, indicating its capability to accept electrons.[2]
Performance in Organic Field-Effect Transistors (OFETs)
The performance of this compound as an n-type semiconductor is typically evaluated in an OFET device architecture. The key figures of merit, including electron mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth), are summarized in the table below.
| Parameter | Value | Device Structure | Reference |
| Electron Mobility (μ) | 1.9 x 10⁻³ cm²/Vs | Al-Al₂O₃-TTC-Vat Orange 1-Au | [2] |
| On/Off Ratio (Ion/Ioff) | 10³ | Al-Al₂O₃-TTC-Vat Orange 1-Au | [2] |
| Threshold Voltage (Vth) | 3.2 V | Al-Al₂O₃-TTC-Vat Orange 1-Au | [2] |
| Film Surface Roughness (RMS) | ~12 nm (for 80 nm film) | - | [2] |
TTC: Tetratetracontane (B166393)
Experimental Protocols
Detailed methodologies for the fabrication and characterization of this compound-based OFETs are crucial for reproducible results.
OFET Fabrication
A common device architecture for testing this compound is a bottom-gate, top-contact OFET. The following protocol is based on established methods.[2]
-
Substrate Preparation: Begin with a clean substrate, such as a glass slide.
-
Gate Electrode Deposition: Deposit a layer of high-purity (99.999%) aluminum (Al) to serve as the gate electrode. This is typically done via thermal evaporation at a rate of approximately 4-5 nm/s.
-
Dielectric Layer Formation: Anodize the aluminum gate electrode to form a thin layer of aluminum oxide (Al₂O₃) with a thickness of about 16-17 nm. This is achieved by applying an anodization voltage of 10 V.
-
Dielectric Passivation: To improve the dielectric-semiconductor interface, a passivation layer of tetratetracontane (C₄₄H₉₀, TTC) is deposited. A 20 nm thick layer is vacuum processed and annealed in-situ at 60°C for one hour.
-
Semiconductor Deposition: Without breaking vacuum, deposit an 80 nm thick film of purified this compound onto the passivated dielectric layer.
-
Source/Drain Electrode Deposition: Finally, deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask to complete the OFET structure.
Material Characterization
Cyclic Voltammetry (CV):
-
Objective: To determine the electrochemical properties, including the LUMO energy level, of this compound.
-
Sample Preparation: A thin film of this compound is deposited by thermal evaporation onto an indium tin oxide (ITO) coated glass substrate.
-
Experimental Setup: A three-electrode electrochemical cell is used, with the this compound film as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Procedure:
-
The cell is filled with an electrolyte solution, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in acetonitrile.
-
The potential is swept between defined voltage limits at a specific scan rate (e.g., 20 mV/s).
-
The resulting current is measured as a function of the applied potential to obtain the cyclic voltammogram. The onset of the reduction peak is used to estimate the LUMO energy level.[2]
-
UV-Visible Spectroscopy:
-
Objective: To investigate the optical absorption properties of this compound.
-
Sample Preparation: A thin film of this compound is deposited on a quartz glass substrate by thermal evaporation.
-
Procedure:
-
A UV-Vis spectrophotometer (e.g., PerkinElmer Lambda 1050) is used for the measurement.
-
A baseline spectrum of a blank quartz substrate is recorded.
-
The absorption spectrum of the this compound thin film is recorded over a specific wavelength range. The absorption onset can be determined from the spectrum. For this compound, the absorption onset is approximately 553 nm (2.24 eV).[2]
-
Atomic Force Microscopy (AFM):
-
Objective: To characterize the surface morphology and roughness of the this compound thin film.
-
Sample Preparation: An 80 nm thick film of this compound is deposited on a suitable substrate.
-
Procedure:
-
The AFM is operated in intermittent contact mode (tapping mode) to minimize damage to the organic film.
-
The topography of the film surface is scanned with a sharp tip mounted on a cantilever.
-
The resulting images provide information on the grain structure, domain size, and root mean square (RMS) surface roughness. For an 80 nm film of this compound, the RMS roughness is approximately 12.5 nm.[2]
-
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound (C₂₄H₁₀Br₂O₂).
Experimental Workflow for OFET Fabrication and Characterization
Caption: Workflow for OFET fabrication and electrical characterization.
Conclusion
This compound stands out as a viable n-type organic semiconductor with performance characteristics suitable for various electronic applications. Its accessibility as an industrial dye, coupled with straightforward purification and deposition processes, makes it a compelling material for research and development in organic electronics. While its mobility is moderate compared to state-of-the-art materials, there is significant potential for performance enhancement through molecular modification and optimization of device architecture. Further investigation into its charge transport mechanisms and long-term stability will be crucial for its practical implementation in commercial devices.
References
An In-depth Technical Guide to the Synthesis of Vat Orange 1 from Vat Yellow 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Vat Orange 1, a dibrominated derivative of Vat Yellow 4. The document details the chemical structures of the precursor and the final product, outlines a potential synthesis pathway, and presents a detailed, albeit constructed, experimental protocol based on modern synthetic methods. This guide is intended for an audience with a strong background in organic chemistry and assumes familiarity with standard laboratory techniques and safety protocols.
Introduction
This compound, chemically known as 2,9-dibromodibenzo[b,def]chrysene-7,14-dione, is a synthetic vat dye with a rich history in the textile industry.[1] Its precursor, Vat Yellow 4, or dibenzo[b,def]chrysene-7,14-dione, is a polycyclic aromatic quinone. The conversion of Vat Yellow 4 to this compound is achieved through a dibromination reaction, which enhances the tinctorial properties of the dye.[1][2] This guide will focus on a plausible and modern synthetic approach to this transformation.
Chemical Structures
A clear understanding of the molecular architecture of both the starting material and the target compound is fundamental to comprehending the synthesis pathway.
| Compound | Common Name(s) | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Starting Material | Vat Yellow 4 | Dibenzo[b,def]chrysene-7,14-dione | C₂₄H₁₂O₂ | 332.35 | 128-66-5 |
| Product | This compound | 2,9-Dibromodibenzo[b,def]chrysene-7,14-dione | C₂₄H₁₀Br₂O₂ | 490.14 | 1324-11-4 |
Synthesis Pathway: Oxidative Bromination
The synthesis of this compound from Vat Yellow 4 is achieved through an electrophilic aromatic substitution, specifically a dibromination. Several methods have been alluded to in patent literature, including bromination in the melt and in fuming sulfuric acid. This guide details a more contemporary and potentially safer approach: oxidative bromination. This method avoids the use of elemental bromine, instead generating the brominating species in situ from hydrobromic acid and an oxidizing agent.
The overall transformation is depicted in the following reaction scheme:
Caption: Synthesis of this compound from Vat Yellow 4.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via oxidative bromination. This protocol is constructed based on analogous reactions and best practices in organic synthesis.
4.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Vat Yellow 4 | C₂₄H₁₂O₂ | 332.35 | >98% |
| Urea-Hydrogen Peroxide | CH₆N₂O₃ | 94.07 | 98% |
| Hydrobromic Acid | HBr | 80.91 | 48% aqueous solution |
| Chloroform (B151607) | CHCl₃ | 119.38 | Anhydrous, >99% |
| Methanol (B129727) | CH₃OH | 32.04 | ACS Grade |
4.2. Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add Vat Yellow 4 (3.32 g, 10 mmol) and urea-hydrogen peroxide (2.07 g, 22 mmol).
-
Solvent Addition: To this mixture, add 80 mL of chloroform.
-
Initiation: Begin stirring the suspension and heat the mixture to reflux using a heating mantle. The reaction should be carried out under visible light, which can catalyze the bromination.
-
Addition of HBr: Once refluxing, add 48% hydrobromic acid (5.0 mL, 44 mmol) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: Continue to reflux the reaction mixture for 3-4 hours after the addition of hydrobromic acid is complete. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., toluene/hexanes 1:1).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product, this compound, should precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate using a Büchner funnel. Wash the collected solid sequentially with fresh chloroform (2 x 20 mL) and then methanol (2 x 20 mL) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting bright orange solid in a vacuum oven at 60 °C to a constant weight.
4.3. Expected Yield and Characterization
-
Yield: A typical yield for this type of reaction would be in the range of 85-95%.
-
Appearance: Bright orange powder.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as melting point, FT-IR, ¹H NMR, and Mass Spectrometry.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
References
Unidentified Compound: C24H10Br2O2 Property Data Remains Elusive
Despite extensive searches across chemical databases, patent records, and the scientific literature, the specific chemical compound corresponding to the molecular formula C24H10Br2O2 could not be definitively identified. The absence of a known structure prevents the compilation of a detailed technical guide regarding its properties, experimental protocols, and potential biological activities as requested.
The molecular formula C24H10Br2O2 suggests a complex, polycyclic aromatic structure likely containing two bromine atoms and two oxygen atoms. Such compounds can exhibit a vast number of potential isomers, each with unique chemical and physical properties. Without a specific registered compound in chemical databases such as PubChem or the Chemical Abstracts Service (CAS), it is impossible to retrieve accurate data on its characteristics.
Searches for this molecular formula in patent databases and the broader scientific literature also yielded no specific results for a compound with this exact composition. While there is extensive research on the synthesis and properties of various brominated polycyclic aromatic hydrocarbons, none of the documented compounds match the C24H10Br2O2 formula.
The inability to identify the specific compound means that no verified data is available for its:
-
Physicochemical Properties: Such as melting point, boiling point, solubility, and spectral data (e.g., NMR, IR, Mass Spectrometry).
-
Experimental Protocols: Including methods for its synthesis, purification, and analytical characterization.
-
Biological Activity and Signaling Pathways: There is no information on its potential interactions with biological systems or any associated signaling pathways.
Consequently, the creation of a technical guide with structured data tables and visualizations as per the user's request cannot be fulfilled at this time. The provided molecular formula may correspond to a novel, yet-to-be-synthesized or publicly documented compound. Further research and discovery would be required for the scientific community to characterize this molecule and for the requested data to become available.
The Toxicology of Brominated Anthraquinones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the toxicology of brominated anthraquinones. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details the experimental methodologies used in pivotal studies, and explores the known and putative mechanisms of action through signaling pathway diagrams.
Introduction to Brominated Anthraquinones
Anthraquinones are a large class of aromatic compounds based on the anthracene (B1667546) skeleton. The introduction of bromine atoms to the anthraquinone (B42736) core structure gives rise to brominated anthraquinones, a diverse group of chemicals used as intermediates in the synthesis of dyes and potentially as therapeutic agents.[1][2] However, their structural similarity to other polycyclic aromatic hydrocarbons raises concerns about their potential toxicity and carcinogenicity. This guide focuses on the toxicological profiles of these compounds, with a particular emphasis on 1-amino-2,4-dibromoanthraquinone (B109406) (ADBAQ), for which extensive data is available from the National Toxicology Program (NTP).
In Vivo Toxicology and Carcinogenicity
Chronic exposure to certain brominated anthraquinones has been demonstrated to be carcinogenic in rodent models. The most comprehensive data is available for 1-amino-2,4-dibromoanthraquinone (ADBAQ).
Carcinogenicity of 1-Amino-2,4-dibromoanthraquinone (ADBAQ)
Oral administration of ADBAQ in feed has been shown to cause tumors in multiple organs in both rats and mice.[3][4] In F344/N rats, ADBAQ induced benign and malignant tumors of the liver, large intestine, kidney, and urinary bladder.[3][5] In B6C3F1 mice, an increased incidence of liver tumors (hepatocellular adenoma and carcinoma), forestomach cancers (squamous-cell carcinoma), and lung tumors (alveolar/bronchiolar adenoma and carcinoma) were observed.[3][4] Based on this sufficient evidence from animal studies, ADBAQ is reasonably anticipated to be a human carcinogen.[4]
Table 1: Summary of Carcinogenicity Findings for 1-Amino-2,4-dibromoanthraquinone (ADBAQ) in Rodents [3][5]
| Species | Sex | Target Organs |
| Rat | Male | Liver, Large Intestine, Kidney, Urinary Bladder |
| Rat | Female | Liver, Large Intestine, Kidney, Urinary Bladder |
| Mouse | Male | Liver, Forestomach, Lung |
| Mouse | Female | Liver, Forestomach, Lung |
Subchronic Toxicity of 1-Amino-2,4-dibromoanthraquinone (ADBAQ)
Thirteen-week toxicology studies in Fischer 344/N rats and B6C3F1 mice fed diets containing ADBAQ revealed significant toxicity, particularly in rats.[6] Key findings included chronic toxic hepatitis, hepatocytomegaly, and necrosis in the liver of rats.[6] Male rats also exhibited hyaline droplet degeneration in the proximal convoluted tubules of the kidneys.[6]
Table 2: Selected Subchronic Toxicity Endpoints for 1-Amino-2,4-dibromoanthraquinone (ADBAQ) in Rats (13-Week Study) [6]
| Organ | Observed Effects |
| Liver | Increased absolute weight, chronic toxic hepatitis, hepatocytomegaly, centrilobular vacuolar degeneration and necrosis, regenerative nodules, bile duct hyperplasia. |
| Kidney | Hyaline droplet degeneration in proximal convoluted tubules (males). |
| Other | Uterine atrophy (females at ≥1.00% diet concentration), anemia (both sexes), thymic atrophy (high-dose, both sexes). |
Genotoxicity
Brominated anthraquinones have been evaluated for their potential to induce genetic damage using a variety of in vitro and in vivo assays.
Mutagenicity
1-Amino-2,4-dibromoanthraquinone (ADBAQ) has been shown to be mutagenic in the Ames test, specifically in Salmonella typhimurium strains that detect frameshift mutations.[5] The mutagenic effect was reduced in the presence of a metabolic activation system (S9).[5]
Chromosomal Aberrations and Sister Chromatid Exchange
In cultured mammalian cells, ADBAQ has been found to cause chromosomal aberrations and sister chromatid exchanges; however, the results have shown some variability between laboratories.[4]
Table 3: Summary of Genotoxicity Data for 1-Amino-2,4-dibromoanthraquinone (ADBAQ) [4][5]
| Assay | Test System | Result |
| Ames Test | Salmonella typhimurium | Positive (frameshift mutations) |
| Chromosomal Aberrations | Cultured Mammalian Cells | Positive (variable results) |
| Sister Chromatid Exchange | Cultured Mammalian Cells | Positive (variable results) |
| Mouse Lymphoma Assay (tk locus) | L5178Y/TK+/- cells | Negative (at concentrations tested) |
Cytotoxicity
Several brominated anthraquinones have been investigated for their cytotoxic effects against various cancer cell lines.
3-Bromo-1-Hydroxy-9,10-Anthraquinone (BHAQ)
BHAQ has demonstrated dose-dependent cytotoxic activity against human breast cancer cell lines MCF-7 and MDA-MB231.[1][7] Notably, BHAQ showed a higher selectivity index (ratio of IC50 in non-cancerous cells to cancer cells) compared to the conventional chemotherapeutic agents tamoxifen (B1202) and doxorubicin, suggesting a potentially more favorable safety profile in this context.[7]
Brominated Plastoquinone (B1678516) Analog (BrPQ5)
The brominated plastoquinone analog, BrPQ5, displayed significant antiproliferative activity against a panel of human cancer cell lines, with GI50 (50% growth inhibition) values in the low micromolar range.[8]
Table 4: In Vitro Cytotoxicity of Selected Brominated Anthraquinones
| Compound | Cell Line(s) | Endpoint | Value (µM) | Reference |
| 3-Bromo-1-Hydroxy-9,10-Anthraquinone (BHAQ) | MCF-7, MDA-MB231 | IC50 | Varies | [1][7] |
| Brominated Plastoquinone Analog (BrPQ5) | Various cancer cell lines | GI50 | 1.55 - 4.41 | [8] |
Mechanisms of Toxicity
The precise molecular mechanisms underlying the toxicity of brominated anthraquinones are not fully elucidated. However, research on anthraquinones in general points towards several key pathways that are likely involved.
Oxidative Stress and Reactive Oxygen Species (ROS) Production
A common mechanism of toxicity for many quinone-containing compounds is the generation of reactive oxygen species (ROS) through redox cycling.[9] This can lead to oxidative stress, damaging cellular components such as DNA, lipids, and proteins.[10] The production of ROS is a plausible mechanism contributing to the genotoxicity and carcinogenicity of brominated anthraquinones.
Caption: Putative oxidative stress-induced toxicity pathway for brominated anthraquinones.
Cell Cycle Arrest
Some anthraquinone derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.[11] This disruption of the normal cell cycle progression can be a prelude to apoptosis. For instance, the brominated plastoquinone analog BrPQ5 has been shown to cause cell cycle arrest in MCF-7 breast cancer cells.[8]
Caption: Simplified diagram of G2/M cell cycle arrest induced by brominated anthraquinones.
Apoptosis
Induction of apoptosis, or programmed cell death, is a key mechanism by which many cytotoxic agents eliminate cancer cells. Anthraquinones have been reported to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] This often involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process.[12] Studies on 3-Bromo-1-Hydroxy-9,10-Anthraquinone (BHAQ) have shown that it induces apoptosis in breast cancer cells.[7]
Caption: General overview of apoptosis induction by brominated anthraquinones.
Experimental Protocols
This section provides an overview of the standard methodologies employed in the toxicological evaluation of brominated anthraquinones.
Rodent Carcinogenicity Bioassay
The two-year rodent bioassay is the gold standard for assessing the carcinogenic potential of chemicals.
-
Test System: Typically, male and female F344/N rats and B6C3F1 mice are used.
-
Administration: The test compound is administered in the diet for a period of up to two years.
-
Dose Selection: Multiple dose levels are used, including a maximum tolerated dose (MTD), which is determined from shorter-term toxicity studies (e.g., 13-week studies).
-
Endpoints: The primary endpoint is the incidence of tumors in various organs, as determined by histopathological examination. Other endpoints include survival, body weight changes, and clinical signs of toxicity.
Caption: A simplified workflow of a typical rodent carcinogenicity bioassay.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Principle: The assay measures the frequency of reverse mutations that restore the functional capability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Procedure: The test compound, bacterial strain, and S9 mix (if applicable) are combined and plated on a minimal agar (B569324) medium. After incubation, the number of revertant colonies is counted.
Caption: Basic workflow for the Ames mutagenicity test.
In Vitro Micronucleus Assay
This assay detects clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test substance in cultured mammalian cells.
-
Test System: Various mammalian cell lines, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, can be used.
-
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Procedure: Cells are exposed to the test compound, and then a cytokinesis blocker (e.g., cytochalasin B) is added to allow for the identification of cells that have completed one cell division. The cells are then harvested, stained, and scored for the presence of micronuclei.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.
-
Procedure: Cells are seeded in a 96-well plate and treated with various concentrations of the test compound. After an incubation period, MTT solution is added, followed by a solubilizing agent (e.g., DMSO). The absorbance is then measured using a microplate reader.
-
Endpoint: The IC50 or GI50 value, the concentration of the compound that inhibits 50% of cell growth or viability, is calculated.
Conclusion
The available toxicological data, primarily on 1-amino-2,4-dibromoanthraquinone, indicate that some brominated anthraquinones are genotoxic and carcinogenic in experimental animals. The likely mechanisms of toxicity involve the induction of oxidative stress, cell cycle disruption, and apoptosis. Further research is needed to fully characterize the toxicological profiles of a wider range of brominated anthraquinones and to elucidate their precise mechanisms of action. This information is crucial for accurate risk assessment and for guiding the development of potentially safer alternatives or therapeutic applications.
References
- 1. 3-Bromo-1-hydroxy-9,10-anthraquinone (BHAQ) inhibits growth and migration of the human breast cancer cell lines MCF-7 and MDA-MB231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthraquinone Dye Toxicological Profiles. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 1-Amino-2,4-dibromoanthraquinone - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Thirteen-week toxicology studies of 1-amino-2,4-dibromoanthraquinone in Fischer 344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Bromo-1-Hydroxy-9,10-Anthraquinone (BHAQ) Inhibits Growth and Migration of the Human Breast Cancer Cell Lines MCF-7 and MDA-MB231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NTP Toxicology and Carcinogenesis Studies of 1-Amino-2,4-Dibromoanthraquinone (CAS No. 81-49-2) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vat Orange 1 in Organic Field-Effect Transistor (OFET) Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Vat Orange 1, an industrial vat dye, as an organic semiconductor in the fabrication of Organic Field-Effect Transistors (OFETs). The information is intended to guide researchers in the fields of organic electronics, materials science, and sensor development.
Introduction
This compound (also known as Vat Golden Yellow RK) is a commercially available anthraquinone-based vat dye.[1] Its chemical structure, characterized by a large, flat π-conjugated system, makes it a candidate for investigation in organic electronics.[1] The use of such industrial dyes in organic field-effect transistors (OFETs) presents an opportunity for developing low-cost, large-area electronic devices.[2] OFETs are fundamental components of various electronic applications, including sensors, flexible displays, and integrated circuits.[3][4] The performance of OFETs is critically dependent on the properties of the organic semiconductor, the device architecture, and the fabrication process.[5] This document outlines the material properties of this compound and provides a step-by-step protocol for the fabrication of OFETs using this material.
Material Properties of this compound
This compound (C₂₄H₁₀Br₂O₂) is a yellow-brown powder.[6][7] It is soluble in nitrobenzene, 1,2,3,4-tetrahydronaphthalene, and xylene, with slight solubility in chloroform, pyridine, acetone, ethanol, toluene, and benzene.[6] For applications in organic electronics, purification of the commercially available dye is crucial to enhance charge transport properties.[5]
Physicochemical and Electronic Properties
A summary of the key physicochemical and electronic properties of this compound relevant to its application in OFETs is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₀Br₂O₂ | [6] |
| Molecular Weight | 490.14 g/mol | [6] |
| Absorption Onset | 553 nm (2.24 eV) | [1] |
| Onset Potential of Reduction | -0.57 V | [1] |
| Thin Film Surface Roughness (80 nm film) | ~12.5 nm (rms) | [1] |
Experimental Protocols
The following protocols are based on established procedures for the fabrication of this compound-based OFETs with a bottom-gate, top-contact architecture.[1]
Materials and Equipment
-
Substrate: Glass
-
Gate Electrode: Aluminum (99.999% purity)
-
Dielectric Layer: Aluminum Oxide (AlOₓ), Tetratetracontane (B166393) (TTC, C₄₄H₉₀)
-
Organic Semiconductor: this compound (purified)
-
Source/Drain Electrodes: Gold
-
Equipment:
-
Thermal Evaporator
-
Anodization setup
-
Atomic Force Microscope (AFM)
-
Cyclic Voltammetry (CV) setup
-
UV-Vis Spectrophotometer
-
Semiconductor Device Analyzer
-
OFET Fabrication Workflow
The fabrication process follows a sequential deposition of layers to create the OFET device.
Caption: Workflow for the fabrication of a bottom-gate, top-contact this compound OFET.
Detailed Fabrication Steps
-
Substrate Cleaning: Thoroughly clean the glass substrates using a standard cleaning procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).
-
Gate Electrode Deposition: Deposit an 80 nm thick aluminum layer onto the cleaned glass substrate via thermal evaporation at a rate of approximately 4-5 nm/s.[1]
-
Dielectric Formation (Anodization):
-
Organic Dielectric Passivation:
-
This compound Deposition:
-
Deposit an 80 nm thick film of purified this compound onto the TTC layer via thermal evaporation at a rate of 0.1 Å/s without substrate heating.[1]
-
-
Source and Drain Electrode Deposition: Deposit the gold source and drain electrodes on top of the this compound layer through a shadow mask to define the channel length and width.
Characterization Protocols
Thin Film Morphology
The surface morphology and roughness of the deposited this compound thin film can be characterized using Atomic Force Microscopy (AFM). For an 80 nm thick film, a root mean square (rms) roughness of approximately 12.5 nm has been reported.[1]
Electrochemical Characterization
Cyclic Voltammetry (CV) can be used to determine the electrochemical properties of this compound.
-
Procedure: A thin film of this compound is deposited on an ITO/glass substrate and used as the working electrode. The measurement is performed in a 0.1 M TBAPF₆ solution in acetonitrile (B52724) at a scan rate of 20 mV/s.[1]
-
Expected Results: A distinct reduction peak is observed, with an onset potential of approximately -0.57 V.[1]
Optical Characterization
UV-Vis absorption spectroscopy is used to determine the optical bandgap of the material.
-
Procedure: A thin film of this compound is deposited on a quartz substrate. The absorption spectrum is recorded using a spectrophotometer.
-
Expected Results: The absorption onset for this compound is observed at approximately 553 nm, corresponding to an optical bandgap of 2.24 eV.[1]
Electrical Characterization of OFETs
The performance of the fabricated OFETs is evaluated by measuring their electrical characteristics using a semiconductor device analyzer in a controlled environment (e.g., in a glovebox or under vacuum). Key performance parameters include charge carrier mobility (μ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).
Device Performance
The performance of OFETs based on industrial dyes like this compound can be modest compared to highly optimized organic semiconductors. However, they serve as a valuable platform for research into low-cost electronics. The electrical characteristics are influenced by factors such as the purity of the material and the crystallinity of the deposited film.[1]
Logical Relationship of Fabrication Steps and Device Outcome
The quality of each fabrication step directly impacts the final device performance. This relationship can be visualized as follows:
Caption: Influence of fabrication parameters on film properties and OFET performance.
Conclusion
This compound, an industrial dye, has been successfully employed as an active semiconductor layer in OFETs. While its performance may not rival that of state-of-the-art organic semiconductors, its low cost and ready availability make it an interesting material for research and development in the field of organic electronics.[1] The protocols outlined in this document provide a foundation for the fabrication and characterization of this compound-based OFETs, enabling further investigation into its potential applications.
References
- 1. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]
- 2. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 3. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. This compound | 1324-11-4 [chemicalbook.com]
Application Notes and Protocols for Vat Orange 1 in Research Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Vat Orange 1 (C.I. Pigment Orange 43) as an organic pigment in research-scale coating formulations. This document outlines the pigment's key characteristics, detailed experimental protocols for its dispersion and incorporation into various binder systems, and expected performance metrics.
Introduction to this compound
This compound is a high-performance organic pigment belonging to the anthraquinone (B42736) chemical class.[1] It is specifically a dibrominated derivative of dibenzpyrenequinone (Vat Yellow 4).[1][2] This pigment is recognized for its bright, reddish-orange shade and excellent fastness properties, making it a suitable candidate for demanding applications where color stability and durability are critical.[3][4] Its primary use has been in the textile industry for dyeing cellulosic fibers, but it is also employed in plastics, inks, and industrial coatings.[5][6][7]
Chemical Structure:
Physicochemical and Performance Data
The following tables summarize the key physical, chemical, and performance properties of this compound, compiled from various technical sources.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Appearance | Yellowish-brown powder | [1][5] |
| C.I. Name | Pigment Orange 43 | [8] |
| C.I. Number | 71105 | [8] |
| Density | 1.84 g/cm³ (at 20°C) | [7] |
| Boiling Point | 694.9 °C at 760 mmHg | [9] |
| Flash Point | 210.8 °C | [9] |
| Solubility | Soluble in nitrobenzene, xylene, tetrahydronaphthalene; slightly soluble in ethanol, acetone, benzene, pyridine, toluene, o-chlorophenol. Insoluble in water. | [4][5][10] |
Table 2: Colorimetric and Fastness Properties of this compound
| Property | Value | References |
| Lightfastness (ISO) | 6-7 | [11] |
| Lightfastness (ASTM) | I (Excellent) | [8][12] |
| Opacity/Transparency | Semi-Opaque | [8] |
| CIE Lab* Values | L=54.19, a=53.46, b*=48.12 | [13][14] |
| Munsell Notation | Hue 10.0R, Value 5.2, Chroma 15.3 | [13] |
| Gloss Average | 88.03 | [13][14] |
Experimental Protocols
The following protocols provide a starting point for the dispersion of this compound in common research coating systems. Optimization may be required based on the specific equipment and raw materials used.
Safety Precautions
This compound is a fine powder that can cause respiratory, skin, and eye irritation.[6] Ingestion may be harmful.[6] It is stable under normal conditions but may produce irritating and toxic fumes upon thermal decomposition.[6]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Use a respirator if handling large quantities or if dust generation is significant.[6]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry place.[6]
Protocol for Dispersion in a Solvent-Based Acrylic Coating
This protocol is suitable for preparing a pigment dispersion for a solvent-based acrylic topcoat.
Materials and Equipment:
-
This compound pigment powder
-
Solvent-based acrylic resin (e.g., Paraloid™ B-66 or equivalent)
-
Aromatic solvent (e.g., xylene, toluene)
-
Dispersing agent (e.g., a high molecular weight polymeric dispersant)
-
High-speed disperser (e.g., Cowles dissolver) or laboratory bead mill
-
Glass beads (1.0-1.5 mm diameter) for bead milling
-
Hegman gauge
-
Analytical balance
-
Beakers, spatulas, and other standard laboratory glassware
Procedure:
-
Premix Preparation:
-
In a suitable beaker, weigh the required amount of acrylic resin and solvent.
-
Mix until the resin is completely dissolved.
-
Add the recommended dosage of the dispersing agent to the resin solution and mix thoroughly.
-
-
Pigment Addition:
-
While stirring the resin solution at a low speed, gradually add the this compound pigment powder to form a paste.
-
-
Dispersion:
-
High-Speed Disperser: Increase the speed of the disperser to create a vortex. Continue to disperse at high speed for 20-30 minutes, or until a Hegman gauge reading of 6-7 is achieved. Monitor the temperature of the dispersion to ensure it does not exceed 50°C.
-
Bead Mill: If using a bead mill, add the premixed paste and glass beads to the milling chamber. Mill at a moderate speed for 1-2 hours, periodically checking the dispersion quality with a Hegman gauge until a reading of 7 or higher is achieved.
-
-
Let-down:
-
Once the desired level of dispersion is achieved, slowly add the remaining resin and solvent (the "let-down") to the pigment concentrate while mixing at a low speed until the formulation is homogeneous.
-
-
Characterization:
-
Evaluate the final coating for color, gloss, and film properties after application and curing.
-
Protocol for Dispersion in a Water-Based Polyurethane Coating
This protocol outlines the preparation of a pigment dispersion for a water-based polyurethane coating.
Materials and Equipment:
-
This compound pigment powder
-
Water-based polyurethane dispersion (PUD)
-
Deionized water
-
Co-solvent (e.g., dipropylene glycol methyl ether)
-
Surfactant-based or polymeric dispersing agent suitable for aqueous systems
-
pH adjuster (e.g., triethylamine)
-
Ultrasonic processor (probe or bath) or laboratory bead mill
-
Hegman gauge
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
Wetting Solution Preparation:
-
In a beaker, combine the deionized water, co-solvent, and dispersing agent.
-
Adjust the pH of the solution to 8.0-9.0 using the pH adjuster, as this can improve the stability of the pigment dispersion.
-
-
Pigment Incorporation:
-
Slowly add the this compound pigment to the wetting solution while stirring at a moderate speed to form a slurry.
-
-
Dispersion:
-
Ultrasonication: Place the beaker containing the slurry in an ultrasonic bath or use a probe sonicator. Process for 30-60 minutes, monitoring the temperature to keep it below 40°C.
-
Bead Mill: Alternatively, use a laboratory bead mill with ceramic or glass beads for 1-2 hours.
-
Check for a Hegman gauge reading of 6-7 to ensure adequate dispersion.
-
-
Let-down:
-
Gradually add the pigment dispersion to the polyurethane dispersion (PUD) under gentle agitation. Avoid high shear, which can destabilize the PUD.
-
-
Final Formulation:
-
Add other additives such as defoamers or rheology modifiers as required.
-
Gently mix until the formulation is uniform.
-
-
Characterization:
-
Apply the coating to a substrate and allow it to cure. Evaluate the film for color, gloss, and physical properties.
-
Visualizations
General Experimental Workflow for Pigmented Coating Formulation
Caption: Experimental workflow for developing a research coating with this compound.
Proposed Photodegradation Pathway of Anthraquinone Dyes
Caption: A generalized photodegradation pathway for anthraquinone-based dyes like this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound, this compound Dye [xcwydyes.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. chembk.com [chembk.com]
- 8. sohoartmaterials.com [sohoartmaterials.com]
- 9. This compound|lookchem [lookchem.com]
- 10. This compound | 1324-11-4 [chemicalbook.com]
- 11. Vat Golden Yellow Rk 100% (this compound) - Vat Golden Yellow and Vat Green 3 [dimacolor.en.made-in-china.com]
- 12. alabamaart.com [alabamaart.com]
- 13. postroadartcenter.com [postroadartcenter.com]
- 14. stlukeart.com [stlukeart.com]
Application Notes and Protocols for Thin-Film Deposition of Vat Orange 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vat Orange 1, also known as C.I. 59105 and Vat Golden Yellow RK, is a synthetic vat dye with the chemical formula C₂₄H₁₀Br₂O₂.[1][2] It is a yellowish-brown powder with notable applications beyond traditional textile dyeing, particularly in the field of organic electronics.[1] Its planar molecular structure and semiconductor properties make it a material of interest for applications such as organic field-effect transistors (OFETs) and organic photovoltaics.[3] This document provides detailed application notes and protocols for the thin-film deposition of this compound, a critical step in the fabrication of such electronic devices.
Properties of this compound
This compound is characterized by its limited solubility in common organic solvents, which presents a significant consideration for deposition techniques. It is soluble in nitrobenzene (B124822), xylene, and 1, 2, 3, 4-tetrahydronaphthalene, and only slightly soluble in solvents like acetone, ethanol, and toluene.[1] This low solubility makes vacuum-based deposition methods generally more suitable than solution-based approaches.
Thin-Film Deposition Techniques
The primary and most effective method for depositing thin films of this compound is Vacuum Thermal Evaporation (VTE). Other techniques like Organic Vapor Phase Deposition (OVPD) are theoretically possible for small organic molecules, while solution-based methods such as spin coating are challenging due to the material's poor solubility.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the deposition of this compound thin films via Vacuum Thermal Evaporation.
| Parameter | Value | Substrate | Film Thickness | Reference |
| Deposition Rate | 0.1 Å/s | Not specified | 80 nm | [3] |
| Sublimation Temperature | ~240–250 °C | Not specified | 80 nm | [3] |
| Chamber Pressure | 1 x 10⁻⁶ mbar | Not specified | 80 nm | [3] |
| Substrate Temperature | Not heated | Not specified | 80 nm | [3] |
| Resulting RMS Roughness | ~12.5 nm | Not specified | 80 nm | [3] |
Experimental Protocols
Vacuum Thermal Evaporation (VTE)
VTE is a physical vapor deposition (PVD) technique that involves heating a solid material (in this case, this compound powder) in a high vacuum environment until it sublimes. The resulting vapor then travels and condenses onto a cooler substrate, forming a thin film.
Materials and Equipment:
-
This compound powder (high purity)
-
Substrates (e.g., glass slides, silicon wafers, ITO-coated glass)
-
High-vacuum deposition chamber (capable of reaching ≤ 1 x 10⁻⁶ mbar)
-
Resistive heating boat (e.g., tungsten, molybdenum) or Knudsen cell
-
Quartz crystal microbalance (QCM) for monitoring deposition rate and thickness
-
Substrate holder with optional heating/cooling
-
Appropriate cleaning solvents for substrates (e.g., acetone, isopropanol, deionized water)
-
Nitrogen gas for drying
Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrates to ensure good film adhesion and uniformity.
-
A typical cleaning procedure involves sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with a plasma cleaner to remove any remaining organic residues and improve surface wettability.
-
-
Source Preparation:
-
Load a small amount of this compound powder into the evaporation boat or Knudsen cell. The amount will depend on the desired film thickness and the chamber geometry.
-
-
Deposition Chamber Setup:
-
Mount the cleaned substrates onto the substrate holder in the deposition chamber.
-
Place the loaded evaporation source in its designated position.
-
Ensure the QCM is properly positioned to accurately measure the deposition rate.
-
Close the chamber and begin pumping down to the desired base pressure (e.g., 1 x 10⁻⁶ mbar).
-
-
Deposition Process:
-
Once the base pressure is reached, begin to slowly ramp up the current to the evaporation source to heat the this compound powder.
-
Monitor the QCM closely. As the temperature of the source approaches the sublimation point of this compound (~240–250 °C), the deposition rate will begin to increase.
-
Adjust the heating current to achieve and maintain the desired deposition rate (e.g., 0.1 Å/s).
-
A shutter between the source and the substrate is used to control the start and end of the deposition. Open the shutter when the desired rate is stable.
-
Continue the deposition until the desired film thickness is achieved, as indicated by the QCM.
-
Once the target thickness is reached, close the shutter and ramp down the heating current to stop the evaporation.
-
-
Cooling and Venting:
-
Allow the system to cool down for a sufficient period.
-
Vent the chamber with an inert gas like nitrogen back to atmospheric pressure.
-
Carefully remove the coated substrates.
-
-
Characterization (Optional):
-
Analyze the deposited films using techniques such as atomic force microscopy (AFM) for surface morphology and roughness, X-ray diffraction (XRD) for crystallinity, and UV-Vis spectroscopy for optical properties.
-
Organic Vapor Phase Deposition (OVPD)
General Protocol Outline:
-
A source cell containing this compound powder is heated to achieve sublimation.
-
A pre-heated inert carrier gas (e.g., nitrogen or argon) is passed over or through the source cell, picking up the this compound vapor.
-
The carrier gas and organic vapor mixture is transported through a heated tube to the deposition chamber.
-
The mixture is directed towards a cooled substrate, where the this compound condenses to form a thin film.
-
The deposition rate can be controlled by the source temperature, carrier gas flow rate, and chamber pressure.
Note: Optimization of parameters such as source temperature, carrier gas flow rate, substrate temperature, and chamber pressure would be required for this compound.
Solution-Based Techniques (e.g., Spin Coating)
Due to the poor solubility of this compound in common organic solvents, solution-based techniques are challenging.[3] High-boiling point, specialized solvents like nitrobenzene or xylene would be required to achieve a sufficient concentration for film formation.[1]
Challenges and Considerations:
-
Solvent Choice: The solvent must be able to dissolve a sufficient amount of this compound and have appropriate viscosity and volatility for the chosen technique.
-
Solution Preparation: Gentle heating and/or prolonged stirring may be necessary to dissolve the material. The solution should be filtered to remove any particulate matter.
-
Film Quality: The high boiling point of suitable solvents can lead to very long drying times, which may negatively impact film morphology and crystallinity.
-
Safety: Solvents like nitrobenzene are toxic and require careful handling in a well-ventilated environment.
A detailed, validated protocol for the solution-based deposition of this compound is not currently established in scientific literature. Researchers attempting this would need to undertake significant process development.
Visualizations
Caption: Workflow for Vacuum Thermal Evaporation of this compound.
Caption: General Workflow for Organic Vapor Phase Deposition (OVPD).
References
Laboratory Protocol for Vat Dyeing of Cellulosic Fibers with C.I. 59105
Abstract: This document provides a comprehensive laboratory-scale protocol for the application of C.I. 59105 (Vat Green 3) to cellulosic fibers such as cotton. Vat dyes are renowned for their excellent fastness properties, making them suitable for textiles requiring high durability.[1][2] The following application notes detail the necessary reagents, equipment, and a step-by-step procedure for the dyeing process, which involves reduction of the insoluble dye to its soluble leuco form, absorption by the fiber, and subsequent oxidation back to the insoluble pigment within the fiber.[1][3] Quantitative data regarding the fastness properties of C.I. 59105 are presented, and a visual workflow of the experimental protocol is provided.
Introduction
Vat dyes are a class of water-insoluble colorants that are applied to cellulosic fibers in a reduced, soluble form.[1][4] The process, known as "vatting," involves the use of a reducing agent, typically sodium hydrosulfite, in an alkaline medium, usually sodium hydroxide (B78521), to convert the dye into its substantive leuco form.[1][3] This soluble form has an affinity for cellulosic fibers and can penetrate the fiber structure.[1] Subsequent oxidation, either by air or chemical oxidants, regenerates the original insoluble dye, trapping it within the fiber.[1][3] This method results in dyeings with exceptional wash and light fastness.[5] C.I. 59105, also known as C.I. Vat Green 3 and C.I. 69500, is an anthraquinone-based vat dye that produces a deep green shade on cotton and other cellulosic fibers.[5][6][7][8]
Experimental Data
Physical and Chemical Properties of C.I. 59105
| Property | Value |
| C.I. Name | Vat Green 3 |
| C.I. Number | 69500 |
| CAS Number | 3271-76-9 |
| Chemical Formula | C₃₁H₁₅NO₃ |
| Molecular Weight | 449.46 g/mol |
| Appearance | Dark gray-green powder |
| Solubility | Insoluble in water and ethanol; soluble in pyridine |
Fastness Properties of C.I. 59105 on Cotton
The following table summarizes the color fastness of cotton fabric dyed with C.I. 59105. The grading is based on a scale of 1 to 5, with 5 representing the best fastness, and 1 to 8 for light fastness, with 8 being the highest.
| Fastness Test | Grade |
| Light Fastness (Xenon arc) | 7-8 |
| Washing Fastness (Fading) | 4-5 |
| Washing Fastness (Staining) | 5 |
| Perspiration Fastness (Fading) | 5 |
| Perspiration Fastness (Staining) | 5 |
| Dry Rubbing Fastness | 4-5 |
| Wet Rubbing Fastness | 3-4 |
| Chlorine Fastness | 4-5 |
| Ironing Fastness | 4-5 |
Experimental Protocols
Materials and Reagents
-
Substrate: Scoured and bleached 100% cotton fabric
-
Dye: C.I. 59105 (Vat Green 3) powder
-
Wetting Agent: Non-ionic wetting agent
-
Sequestering Agent
-
Levelling Agent
-
Reducing Agent: Sodium hydrosulfite (Na₂S₂O₄)
-
Alkali: Sodium hydroxide (NaOH)
-
Electrolyte (optional): Glauber's salt (Na₂SO₄)
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂) (35% solution)
-
Soaping Agent: Non-ionic detergent
-
Alkali for Soaping: Soda ash (Na₂CO₃)
-
Acid for Neutralization: Acetic acid (CH₃COOH)
Equipment
-
Laboratory-scale dyeing machine (e.g., beaker dyer)
-
Beakers and graduated cylinders
-
Stirring rods
-
Heating plate with magnetic stirrer
-
pH meter or pH indicator paper
-
Weighing balance
-
Squeeze rollers or manual wringer
Dyeing Procedure (Exhaust Method)
This protocol is for a 2% depth of shade on a 10-gram cotton sample with a material-to-liquor ratio (M:L) of 1:20.
3.3.1. Pre-treatment of Fabric
Ensure the cotton fabric is properly scoured and bleached to remove impurities and achieve good wettability. The fabric should be thoroughly rinsed and can be dyed in a wet state.
3.3.2. Vatting (Reduction of the Dye)
-
In the dyeing vessel, prepare a dyebath with the required amount of water (for a 10g sample at 1:20 M:L, this is 200 mL).
-
Add the following auxiliaries to the dyebath and stir until dissolved:
-
Wetting agent: 1 g/L (0.2 g)
-
Sequestering agent: 2 g/L (0.4 g)
-
Levelling agent: 2 g/L (0.4 g)
-
-
Heat the dyebath to 50°C.
-
In a separate beaker, prepare a paste of the C.I. 59105 dye powder (0.2 g for 2% shade) with a small amount of warm water.
-
Add the dye paste to the dyebath and stir for 5 minutes.
-
Add sodium hydroxide (38° Bé): 70 ml/l (14 mL) and stir.
-
Gradually add sodium hydrosulfite: 7.5 g/L (1.5 g).
-
Maintain the temperature at 55°C and allow the vatting process to proceed for 45 minutes with occasional stirring.[11] The color of the dyebath will change to a dark blue, indicating the formation of the soluble leuco form.[7]
3.3.3. Dyeing
-
After the vatting is complete, add Glauber's salt (10 g/L, 2 g) to the dyebath and stir until dissolved.
-
Introduce the pre-wetted cotton fabric into the dyebath.
-
Raise the temperature to 65°C and continue dyeing for 60 minutes, ensuring the fabric is fully immersed and agitated periodically for even dyeing.[11]
3.3.4. Rinsing and Oxidation
-
After dyeing, remove the fabric from the dyebath and squeeze out the excess liquor.
-
Rinse the fabric in cold water to remove loose dye and residual chemicals.
-
Prepare an oxidation bath containing hydrogen peroxide (8 g/L, 1.6 g) at 60°C.[11]
-
Immerse the fabric in the oxidation bath for 20 minutes.[11] This will convert the soluble leuco dye back to its insoluble form within the fibers. The characteristic green color will develop during this stage.
-
Follow with air oxidation for 10 minutes.[11]
3.3.5. Soaping (After-treatment)
-
Prepare a soaping bath containing:
-
Non-ionic detergent: 2 g/L (0.4 g)
-
Soda ash: 2 g/L (0.4 g)
-
-
Heat the soaping bath to 95-100°C.[1]
-
Treat the dyed and oxidized fabric in this bath for 10-15 minutes to remove any unfixed dye from the surface and to stabilize the final shade.[1]
-
After soaping, perform a hot rinse followed by a cold rinse.
-
Neutralize the fabric with a dilute solution of acetic acid if necessary.
-
Finally, rinse thoroughly with cold water and dry the fabric.
Experimental Workflow and Signaling Pathways
Caption: Workflow for the vat dyeing of cellulosic fibers.
Conclusion
The protocol outlined provides a reliable method for dyeing cellulosic fibers with C.I. 59105 in a laboratory setting. The resulting dyed material exhibits excellent fastness properties, characteristic of vat dyes. For optimal results, it is crucial to control the parameters of temperature, time, and chemical concentrations at each stage of the process. Researchers should adhere to standard laboratory safety practices when handling the chemicals involved, particularly sodium hydroxide and sodium hydrosulfite.
References
- 1. textiletrainer.com [textiletrainer.com]
- 2. OEM Indigo Vat Dye C I Vat Green 3 Olive Green B Vat Dyes And Pigments Journal [m.synthetic-dyes.com]
- 3. Vat dyeing process method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. Vat Dyeing Process of Cotton [textilepad.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Page loading... [guidechem.com]
- 7. Vat Green 3, Vat Olive Green B [xcwydyes.com]
- 8. Vat Green 3 | 3271-76-9 [chemicalbook.com]
- 9. cncolorchem.com [cncolorchem.com]
- 10. colorkem.com [colorkem.com]
- 11. A green approach of vat dyeing of cotton fabric with natural reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of Vat Orange 1 to its Soluble Leuco Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vat Orange 1, a member of the anthraquinone (B42736) class of dyes, is a water-insoluble pigment known for its vibrant orange hue and excellent fastness properties.[1] Its application in dyeing and other advanced fields, such as organic electronics, necessitates its conversion to a water-soluble "leuco" form.[2][3] This is achieved through a chemical reduction process in an alkaline medium, typically employing sodium dithionite (B78146) (also known as sodium hydrosulfite) as the reducing agent.[4][5]
The reduction of the quinone carbonyl groups in the this compound molecule to hydroxyl groups results in the formation of the leuco form.[6][7] In the presence of an alkali, such as sodium hydroxide (B78521), this leuco form exists as a soluble sodium salt, which exhibits a distinct purplish-red color in solution.[8][9] This transformation is reversible; exposure to an oxidizing agent, including atmospheric oxygen, will convert the soluble leuco form back to its insoluble parent dye.[4]
These application notes provide detailed protocols for the chemical reduction of this compound to its soluble leuco form, methods for monitoring the reaction, and quantitative data to guide experimental procedures.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₁₀Br₂O₂ | [9][10][11] |
| Molecular Weight | 490.14 g/mol | [9] |
| Appearance | Bright yellow-orange to yellow-brown powder | [8][9] |
| Solubility | Insoluble in water | [5] |
| Leuco Form Color (Alkaline) | Purplish-red | [8][9] |
| Reduction Onset Potential | -0.57 V (vs. Ag/AgCl) | [12] |
Chemical Transformation Pathway
The reduction of this compound to its leuco form is a fundamental chemical transformation involving the conversion of the carbonyl groups of the anthraquinone structure into hydroxyl groups. This process is typically carried out in an alkaline environment using a reducing agent like sodium dithionite.
Caption: Chemical transformation of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the reduction of this compound. It is crucial to perform these experiments under an inert atmosphere to prevent premature oxidation of the sensitive leuco form.
Materials and Reagents
-
This compound (C.I. 59105)
-
Sodium Dithionite (Na₂S₂O₄), fresh powder
-
Sodium Hydroxide (NaOH), pellets or concentrated solution
-
Deionized water, deoxygenated
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., three-necked round-bottom flask, beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Septa and needles for inert gas purging
Protocol 1: Standard Reduction of this compound
This protocol describes a standard laboratory procedure for the preparation of the soluble leuco form of this compound.
Experimental Workflow Diagram:
Caption: Workflow for the standard reduction of this compound.
Procedure:
-
Prepare Deoxygenated Water: Purge deionized water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Prepare Alkaline Solution: In a three-necked round-bottom flask, prepare a 2% (w/v) sodium hydroxide solution using the deoxygenated water.
-
Disperse this compound: While stirring the alkaline solution, add the this compound powder to create a suspension. A typical starting concentration for the dye is between 0.5 and 2.0 g/L.
-
Inert Atmosphere: Purge the flask with an inert gas for 15-20 minutes to ensure an oxygen-free environment. Maintain a gentle flow of the inert gas throughout the reaction.
-
Initiate Reduction: Gradually add fresh sodium dithionite powder to the stirred suspension. A starting point for the amount of reducing agent is a 1:1 to 2:1 molar ratio of sodium dithionite to this compound.
-
Reaction Conditions: Gently heat the mixture to 50-60°C with continuous stirring.[6]
-
Monitoring: Observe the reaction mixture for a color change from a yellow-orange suspension to a clear purplish-red solution.[8][9] The complete dissolution of the dye indicates the successful formation of the soluble leuco form. This typically takes 15-30 minutes.
-
Handling: The resulting leuco dye solution is highly sensitive to oxygen and should be used immediately for subsequent applications or analyses. Maintain the inert atmosphere until use.
Quantitative Parameters for Standard Reduction:
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.5 - 2.0 g/L | Adjust based on the desired concentration of the leuco form. |
| Sodium Hydroxide (NaOH) | 5 - 15 g/L (or 2% w/v) | Provides the necessary alkaline medium for the reduction and solubilization of the leuco form.[2] |
| Sodium Dithionite (Na₂S₂O₄) | 1:1 to 2:1 molar ratio to dye | Use fresh powder as it degrades over time.[6] |
| Temperature | 50 - 60°C | Higher temperatures can accelerate the degradation of sodium dithionite.[13] |
| Reaction Time | 15 - 30 minutes | Monitor visually for completion. |
| pH | > 11 | Essential for maintaining the stability of the leuco form. |
Protocol 2: Monitoring the Reduction using UV-Visible Spectroscopy
UV-Vis spectroscopy is a powerful tool for monitoring the conversion of the insoluble this compound to its soluble leuco form. The reduction process leads to a significant change in the electronic structure of the molecule, resulting in a shift in the maximum absorbance wavelength (λmax).
Procedure:
-
Prepare Leuco Form: Prepare the leuco form of this compound as described in Protocol 1.
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), withdraw a small aliquot of the leuco dye solution. Dilute the aliquot with deoxygenated 2% NaOH solution to a concentration suitable for spectroscopic analysis (typically resulting in an absorbance between 0.1 and 1.0).
-
Spectroscopic Measurement: Acquire the UV-Vis spectrum of the diluted leuco form solution, typically from 300 to 800 nm, using a spectrophotometer. Use the deoxygenated 2% NaOH solution as a blank.
-
Data Analysis: The formation of the leuco form is expected to show a hypsochromic shift (a shift to a shorter wavelength) compared to the parent dye. Monitor the disappearance of the absorbance peak corresponding to the insoluble this compound and the appearance of the new peak for the leuco form.
Data Presentation
The following table summarizes the key quantitative parameters for the reduction of this compound.
| Parameter | Method/Instrument | Expected Value/Observation | Reference |
| Visual Endpoint | Visual Observation | Color change from yellow-orange suspension to purplish-red solution | [8][9] |
| Redox Potential | ORP Sensor | A stable, negative potential. For anthraquinone dyes, typically in the range of -700 to -950 mV. | [14] |
| UV-Vis Spectroscopy | Spectrophotometer | Hypsochromic shift upon reduction. Disappearance of the parent dye's absorbance peak and appearance of a new peak for the leuco form. | [6] |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reduction (Solution remains cloudy or color change is not complete) | 1. Insufficient reducing agent. 2. Degraded reducing agent. 3. Insufficient alkali. 4. Low temperature. | 1. Gradually add more sodium dithionite. 2. Use a fresh, unopened container of sodium dithionite. 3. Ensure the pH is above 11. 4. Increase the temperature to the recommended 50-60°C. |
| Premature Oxidation (Purplish-red color quickly fades) | 1. Presence of oxygen in the reaction vessel. 2. Use of water that has not been properly deoxygenated. | 1. Ensure a continuous, gentle flow of inert gas. Check all seals and connections for leaks. 2. Purge the deionized water with inert gas for a longer duration. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Sodium dithionite is a flammable solid and can ignite if it comes into contact with moisture. It can also cause respiratory irritation. Handle in a well-ventilated area or a fume hood.
-
The reduction reaction may evolve small amounts of flammable gases. Ensure adequate ventilation.
References
- 1. A green approach of vat dyeing of cotton fabric with natural reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 4. static.fibre2fashion.com [static.fibre2fashion.com]
- 5. Vat Dyes | lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 8. This compound|CAS NO.1324-11-4 [chinainterdyes.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 12. researchgate.net [researchgate.net]
- 13. Important considerations in dyeing with vat dyes - Fibre2Fashion [fibre2fashion.com]
- 14. ORP Oxidation Reduction Potential or Redox Measurement in Water Explained [ysi.com]
Application of Vat Orange 1 in Material Science for Organic Electronics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vat Orange 1, an industrial dye with the chemical formula C₂₄H₁₀Br₂O₂, is emerging as a promising n-type organic semiconductor for applications in organic electronics.[1] Its planar molecular structure, featuring a large π-conjugated system, facilitates charge transport, making it a candidate for use in various organic electronic devices. This document provides a comprehensive overview of the application of this compound in organic field-effect transistors (OFETs), along with detailed experimental protocols for device fabrication and characterization. While its use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) is less established, this guide will also touch upon the potential and synthetic modifications that could enable its use in these areas.
Physicochemical Properties of this compound
This compound is a yellow-brown powder with poor solubility in common organic solvents, which makes solution-based processing challenging.[1] However, it is suitable for vacuum deposition techniques. The material exhibits thermal stability, subliming at temperatures around 240-250 °C under high vacuum (1 x 10⁻⁶ mbar).[1]
Optical and Electrochemical Properties
The optical and electrochemical properties of this compound are crucial for its application in organic electronics. These properties determine the material's ability to absorb light and transport charge carriers.
| Property | Value | Reference |
| Optical Bandgap (Eg,opt) | 2.24 eV | [1] |
| Absorption Onset | 553 nm | [1] |
| Photoluminescence (PL) Maximum | 668 nm | [1] |
| Stokes Shift | 0.77 eV (196 nm) | [1] |
| Reduction Onset Potential (Eonset,red) | -0.57 V (vs. Fc/Fc⁺) | [1] |
| Electron Affinity (EA) | 3.59 eV | [1] |
| Oxidation Onset Potential (Eonset,ox) | 2.13 V (vs. Fc/Fc⁺) | [1] |
| Ionization Potential (IP) | 6.29 eV | [1] |
| Electrochemical Bandgap (Eg,CV) | 2.70 eV | [1] |
Application in Organic Field-Effect Transistors (OFETs)
This compound has been successfully utilized as an n-type semiconductor in OFETs, demonstrating its potential for use in logic circuits and other electronic applications.
OFET Performance Data
The performance of this compound-based OFETs is summarized in the table below. The choice of source and drain electrodes significantly impacts device performance.
| Device Parameter | Value | Electrode Material | Reference |
| Electron Mobility (μ) | ~10⁻⁴ - 10⁻³ cm²/Vs | Gold (Au) | [1] |
| On/Off Current Ratio | > 10⁵ | Gold (Au) | [1] |
| Threshold Voltage (Vth) | High, positive | Gold (Au) | [1] |
It is important to note that the performance of these devices can be further optimized by modifying the dielectric layer and the semiconductor-dielectric interface.
Experimental Protocol: OFET Fabrication
This protocol details the fabrication of a bottom-gate, top-contact OFET using this compound as the active semiconductor layer via thermal evaporation.
Materials and Equipment:
-
Glass substrates
-
Aluminum (99.999% purity)
-
This compound (purified by train sublimation)
-
Gold (for source/drain electrodes)
-
Vacuum thermal evaporator system (pressure < 1 x 10⁻⁶ mbar)
-
Anodization setup
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
Nitrogen gun
-
Hotplate
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass substrates by ultrasonication in a sequence of detergent solution, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a stream of nitrogen and bake them on a hotplate at 120 °C for 10 minutes to remove any residual moisture.
-
-
Gate Electrode Deposition:
-
Transfer the cleaned substrates to the thermal evaporator.
-
Deposit an 80 nm thick aluminum layer to serve as the gate electrode. The deposition rate should be approximately 4-5 nm/s.
-
-
Dielectric Layer Formation (Anodization):
-
Anodize the aluminum gate electrode to form an aluminum oxide (Al₂O₃) dielectric layer. A typical anodization voltage of 10 V produces a layer of about 16-17 nm.
-
-
Dielectric Surface Passivation:
-
Without breaking the vacuum, deposit a 20 nm thick layer of tetratetracontane (TTC) onto the Al₂O₃ dielectric layer.
-
Anneal the TTC layer in-situ at 60 °C for 1 hour under vacuum.
-
-
This compound Semiconductor Layer Deposition:
-
Deposit an 80 nm thick film of this compound onto the passivated dielectric layer. The deposition should be performed at a rate of 0.1 Å/s without substrate heating.
-
-
Source and Drain Electrode Deposition:
-
Use a shadow mask to define the source and drain electrodes.
-
Deposit 100 nm of gold (Au) through the shadow mask to form the top-contact electrodes.
-
-
Device Characterization:
-
Characterize the electrical properties of the fabricated OFETs in a nitrogen atmosphere using a semiconductor parameter analyzer.
-
Application in Organic Photovoltaics (OPVs)
While this compound possesses n-type semiconductor characteristics, making it a theoretical candidate for an electron acceptor material in OPVs, there is currently a lack of published research demonstrating its direct application in such devices.[1] However, derivatives of this compound have been investigated for their potential in organic solar cells.[1] These derivatives are synthesized to improve solubility and tune the energy levels for better compatibility with donor materials.
General Protocol for OPV Fabrication (for investigational purposes)
Researchers interested in exploring this compound or its derivatives in OPVs can use the following general protocol for a conventional bulk heterojunction (BHJ) device architecture as a starting point.
Device Structure: ITO / Hole Transport Layer (HTL) / this compound:Donor Blend / Electron Transport Layer (ETL) / Metal Cathode
Procedure:
-
ITO Substrate Preparation: Clean and pattern ITO-coated glass substrates. A common HTL like PEDOT:PSS is often spin-coated on top.
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and this compound (or its soluble derivative) in a suitable organic solvent.
-
Spin-coat the blend solution onto the HTL to form the active layer. The thickness and blend ratio are critical parameters to optimize.
-
-
ETL and Cathode Deposition:
-
Deposit a suitable ETL (e.g., Ca, LiF) followed by a metal cathode (e.g., Al) via thermal evaporation under high vacuum.
-
-
Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Characterize the device performance under simulated solar illumination.
Application in Organic Light-Emitting Diodes (OLEDs)
Currently, there is no reported literature on the application of this compound as an emissive or charge-transporting material in OLEDs. The low photoluminescence quantum yield of this compound in thin-film form suggests that it may not be an efficient emitter.[2] However, its derivatives could potentially be engineered for OLED applications, for instance, by modifying its molecular structure to enhance luminescence.
General Protocol for OLED Fabrication (for investigational purposes)
For researchers aiming to investigate the potential of this compound derivatives in OLEDs, a general fabrication protocol for a simple multi-layer OLED is provided below.
Device Structure: ITO / HTL / Emissive Layer (EML) / ETL / Cathode
Procedure:
-
Substrate Preparation: Clean and pattern ITO-coated glass substrates.
-
Organic Layer Deposition: Sequentially deposit the HTL, EML (potentially a host material doped with the this compound derivative), and ETL via thermal evaporation in a high-vacuum chamber. The thickness of each layer is crucial for device performance and typically ranges from 10 to 50 nm.
-
Cathode Deposition: Deposit a low work function metal cathode (e.g., LiF/Al) through a shadow mask.
-
Encapsulation and Characterization: Encapsulate the device to protect the organic layers. Characterize the electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and efficiency of the device.
Purification of this compound for Electronic Applications
The purity of organic semiconductors is paramount for achieving high device performance. Industrial-grade dyes like this compound often contain impurities that can act as charge traps. Train sublimation is an effective method for purifying such materials.
Protocol: Purification by Train Sublimation
Equipment:
-
Train sublimation apparatus (a long glass tube with multiple heating zones)
-
High-vacuum pump
-
Temperature controllers
-
Crude this compound
Procedure:
-
Load the crude this compound into the source zone of the sublimation tube.
-
Evacuate the tube to a high vacuum (< 10⁻⁵ mbar).
-
Establish a temperature gradient along the tube, with the source zone at the highest temperature (around 250-300 °C for this compound) and decreasing temperatures in subsequent zones.
-
The this compound will sublime and travel down the tube, with impurities of different volatilities condensing in different temperature zones.
-
The purified this compound will deposit in a specific zone as a crystalline solid.
-
After the sublimation is complete, cool the apparatus and carefully collect the purified material from the desired zone under an inert atmosphere.
-
Repeat the process for higher purity if necessary.
Conclusion
This compound is a promising n-type organic semiconductor that has demonstrated its utility in organic field-effect transistors. Its low cost and thermal stability make it an attractive candidate for further research and development in organic electronics. While its direct application in OPVs and OLEDs has not yet been established, the exploration of its chemically modified derivatives holds potential for future advancements in these fields. The protocols provided herein offer a foundation for researchers to fabricate and characterize devices based on this compound and to explore its broader potential in the field of material science for organic electronics.
References
Application Notes and Protocols: Vat Orange 1 as a Functional Building Block for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Vat Orange 1 as a functional building block for the synthesis of novel polymers. The inherent properties of the this compound molecule, including its rigid, planar aromatic structure and reactive bromine functionalities, make it an attractive candidate for creating advanced materials with unique optical, electronic, and potentially biological properties. This document outlines a theoretical framework and detailed protocols for the synthesis and characterization of a novel polymer derived from this compound, alongside potential applications in fields relevant to drug development.
Introduction to this compound as a Polymer Building Block
This compound (C.I. 59105), with the chemical formula C₂₄H₁₀Br₂O₂, is a synthetic vat dye known for its vibrant color and stability.[1][2][3] Its molecular structure is based on a dibenzpyrenequinone core, and it possesses two highly reactive bromine atoms.[4] These bromine moieties serve as key functional handles for polymerization reactions, enabling the synthesis of novel polymeric networks, which can be either linear or branched.[4] The resulting polymers are expected to exhibit interesting properties stemming from the conjugated aromatic system of the this compound monomer, such as thermal stability, intense color, and potential for charge transport.[4] These characteristics make them promising candidates for applications in organic electronics, sensor technology, and as specialized materials in drug delivery systems.
Proposed Synthetic Route: Yamamoto Coupling Polymerization
A plausible and efficient method for the polymerization of this compound is the Yamamoto coupling reaction. This palladium- or nickel-catalyzed reaction is a powerful tool for the synthesis of conjugated polymers from aryl dihalides. In this proposed synthesis, the dibrominated this compound acts as the monomer, undergoing dehalogenative polycondensation to form a poly(this compound) chain.
Reaction Scheme:
n(Br-VO-Br) + n(Ni(COD)₂) → -(VO)n- + n(NiBr₂) + 2n(COD)
Where VO represents the this compound core and COD is 1,5-cyclooctadiene (B75094).
Detailed Experimental Protocols
The following protocols are theoretical and based on established procedures for Yamamoto coupling of aromatic dihalides. Optimization of reaction conditions may be necessary.
Materials and Reagents
-
This compound (C₂₄H₁₀Br₂O₂)
-
Bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂]
-
2,2'-Bipyridyl (bpy)
-
1,5-Cyclooctadiene (COD)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene (B28343)
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line glassware
Protocol for Yamamoto Polymerization of this compound
-
Monomer Preparation: Dry this compound under vacuum at 80°C for 24 hours to remove any residual moisture.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 eq), bis(1,5-cyclooctadiene)nickel(0) (1.50 eq), 2,2'-bipyridyl (1.50 eq), and 1,5-cyclooctadiene (1.50 eq).
-
Solvent Addition: Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times. Add anhydrous DMF and anhydrous toluene (e.g., in a 4:1 v/v ratio) via a syringe. The total solvent volume should be calculated to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Heat the reaction mixture to 80°C and stir vigorously under an inert atmosphere for 48 hours. The formation of a colored precipitate may be observed as the polymer grows and becomes insoluble.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer and quench the catalyst.
-
Stir for 2 hours, then collect the precipitate by filtration.
-
Wash the collected solid sequentially with methanol, water, and again with methanol to remove residual catalyst and unreacted monomer.
-
To further purify the polymer, perform a Soxhlet extraction with methanol for 24 hours, followed by chloroform to isolate the soluble polymer fraction.
-
Dry the purified polymer in a vacuum oven at 60°C for 24 hours.
-
Expected Polymer Characterization and Data
The synthesized poly(this compound) is expected to be a colored, likely orange or red, solid with limited solubility in common organic solvents due to its rigid backbone.
Table 1: Expected Properties of Poly(this compound)
| Property | Expected Value/Characteristic | Characterization Technique |
| Molecular Weight (Mn, Mw) | Mn: 5,000 - 20,000 g/mol ; Mw: 10,000 - 50,000 g/mol (soluble fraction) | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Thermal Stability (TGA) | Decomposition temperature (T_d5%) > 400°C in N₂ | Thermogravimetric Analysis (TGA) |
| Glass Transition (DSC) | Not expected to show a distinct T_g due to rigid structure | Differential Scanning Calorimetry (DSC) |
| UV-Vis Absorption (λ_max) | 450 - 550 nm in solution (e.g., chloroform) | UV-Visible Spectroscopy |
| Photoluminescence (λ_em) | Emission in the range of 550 - 650 nm | Fluorescence Spectroscopy |
| Electrochemical Properties | Reversible reduction peaks corresponding to the quinone units | Cyclic Voltammetry (CV) |
| Solubility | Sparingly soluble in chlorinated solvents (chloroform, o-dichlorobenzene) | Visual inspection, solubility tests |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Potential Application in Drug Delivery
Caption: Logical relationship for developing poly(this compound) for drug delivery applications.
Potential Applications in Drug Development
While direct biological activity of poly(this compound) is unexplored, its unique properties suggest several potential applications in the broader field of drug development:
-
Drug Delivery Vehicles: The rigid and aromatic nature of the polymer could be exploited to create well-defined nanostructures, such as nanoparticles or micelles, for encapsulating and delivering hydrophobic drugs. The polymer backbone could be further functionalized to attach targeting ligands for site-specific drug delivery.
-
Bio-imaging and Sensing: The inherent fluorescence of the this compound monomer is likely to be retained or even enhanced in the polymer. This could be utilized for developing fluorescent probes for cellular imaging or as a component in biosensors to detect specific biomolecules.
-
Specialized Coatings: The high thermal stability and chemical resistance expected for poly(this compound) could make it a suitable material for coating medical devices to improve their biocompatibility or to provide a platform for immobilizing bioactive molecules.
Safety Considerations
This compound is used as a colorant in textiles; however, the toxicological properties of the monomer and the resulting polymer have not been extensively studied.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential during the synthesis and handling of these materials. The biocompatibility of the polymer would need to be thoroughly investigated before any in vivo applications are considered.
Disclaimer: The experimental protocols and expected data presented in these application notes are theoretical and intended for research and development purposes. They are based on established chemical principles and analogous systems. Researchers should conduct their own risk assessments and optimize procedures for their specific laboratory conditions and applications.
References
Application Notes and Protocols for the Quantitative Analysis of Vat Orange 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vat Orange 1, a member of the anthraquinone (B42736) class of dyes, is recognized for its vibrant color and robust performance in various applications. Accurate and reliable quantification of this compound is essential for quality control, formulation development, and research purposes. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, UV-Visible Spectrophotometry, and Cyclic Voltammetry.
Due to the limited availability of specific validated methods for this compound in the public domain, the protocols provided herein are based on established analytical methodologies for similar anthraquinone and vat dyes. It is recommended that users perform in-house validation to ensure the methods meet their specific requirements.
Analytical Methods Overview
The quantification of this compound presents a challenge due to its poor solubility in common analytical solvents. Therefore, methods often involve a preliminary reduction step to its soluble leuco form.
-
High-Performance Liquid Chromatography (HPLC): Offers high selectivity and sensitivity for the quantification of this compound, particularly in complex matrices. A reductive extraction is typically required to bring the dye into a solution compatible with the HPLC system.
-
UV-Visible Spectrophotometry: A simpler and more accessible method suitable for routine analysis. This technique also necessitates the conversion of the insoluble this compound to its soluble leuco form, which exhibits a characteristic absorption maximum in the visible spectrum.
-
Cyclic Voltammetry (CV): An electrochemical technique that can be employed to study the redox behavior of this compound and for its quantification based on the relationship between current and concentration.
Data Presentation
The following table summarizes the anticipated performance characteristics of the described analytical methods. Please note that these are target values, and actual performance should be established during method validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Cyclic Voltammetry (CV) |
| Principle | Chromatographic separation followed by UV-Vis detection. | Measurement of light absorbance by the leuco form of the dye. | Measurement of the current response to a sweeping potential. |
| Linearity Range | 1 - 100 µg/mL (projected) | 1 - 50 µg/mL (projected) | 5 - 100 µM (projected) |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL (projected) | 0.2 - 1 µg/mL (projected) | 0.5 - 2 µM (projected) |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL (projected) | 0.6 - 3 µg/mL (projected) | 1.5 - 6 µM (projected) |
| Accuracy (% Recovery) | 95 - 105% (projected) | 90 - 110% (projected) | 90 - 110% (projected) |
| Precision (% RSD) | < 5% (projected) | < 10% (projected) | < 10% (projected) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
This protocol is adapted from established methods for other vat dyes and provides a robust starting point for the quantification of this compound.
a. Sample Preparation (Reductive Extraction)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Add a minimal amount of a suitable organic solvent in which this compound is soluble, such as nitrobenzene (B124822) or xylene, to dissolve the dye, and then dilute to the mark with the same solvent.[1][2][3]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction from a Matrix (e.g., Textile):
-
Accurately weigh approximately 100 mg of the sample containing this compound and place it in a 50 mL conical flask.
-
Prepare a fresh reductive solution containing 2% sodium dithionite (B78146) and 2% sodium hydroxide (B78521) in deionized water.
-
Add 20 mL of the reductive solution to the flask.
-
Heat the mixture at 60-70°C for 30 minutes with occasional agitation to facilitate the reduction of this compound to its soluble leuco form.
-
Cool the solution to room temperature and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
b. HPLC-UV Operating Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by acquiring a UV-Vis spectrum of the this compound standard. A wavelength around 450-500 nm is a reasonable starting point based on its color.
-
Injection Volume: 20 µL
c. Quantification
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC Analysis of this compound
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
UV-Visible Spectrophotometry
This protocol outlines a general procedure for the quantification of this compound. The maximum absorption wavelength (λmax) of the leuco form must be determined experimentally.
a. Determination of λmax of Leuco-Vat Orange 1
-
Prepare a solution of the leuco form of this compound as described in the sample preparation for HPLC (reductive extraction).
-
Using a UV-Vis spectrophotometer, scan the absorbance of the solution from 400 nm to 800 nm against a blank solution (the reductive solution without the dye).
-
The wavelength at which the maximum absorbance is observed is the λmax.
b. Protocol for Quantification
-
Standard Preparation: Prepare a series of standard solutions of the leuco form of this compound with concentrations ranging from 1 to 50 µg/mL using the reductive extraction procedure.
-
Sample Preparation: Prepare the sample solution using the reductive extraction procedure as described for HPLC.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the blank solution.
-
Measure the absorbance of each standard and the sample solution.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Workflow for Spectrophotometric Analysis of this compound
Caption: Workflow for the spectrophotometric quantification of this compound.
Cyclic Voltammetry (CV)
This protocol provides a general framework for the quantitative analysis of this compound. The specific redox potentials should be determined experimentally.
a. Experimental Setup
-
Potentiostat: A standard potentiostat capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Supporting Electrolyte: 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in a suitable organic solvent (e.g., acetonitrile or dimethylformamide).
b. Protocol
-
Standard Solutions: Prepare standard solutions of this compound in the supporting electrolyte at concentrations ranging from 5 to 100 µM.
-
Deoxygenation: Purge the solutions with an inert gas (e.g., nitrogen or argon) for at least 10 minutes before each measurement to remove dissolved oxygen.
-
Cyclic Voltammetry:
-
Scan the potential from an initial potential where no reaction occurs to a potential sufficiently negative to observe the reduction of this compound, and then reverse the scan back to the initial potential. A suggested starting range is from +1.0 V to -1.5 V vs. Ag/AgCl.
-
Record the cyclic voltammogram at a scan rate of 100 mV/s.
-
-
Quantification:
-
Identify the reduction peak current for this compound.
-
Construct a calibration curve by plotting the peak current against the concentration of the standards.
-
Measure the peak current of the sample and determine its concentration from the calibration curve.
-
Logical Relationship for Cyclic Voltammetry Analysis
Caption: Logical steps for the quantitative analysis of this compound by Cyclic Voltammetry.
References
Experimental Protocols for Measuring Charge Transport in Vat Orange 1 Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for characterizing charge transport in thin films of Vat Orange 1, a promising organic semiconductor. The following sections detail the necessary procedures for device fabrication, electrical characterization, and data analysis.
Introduction to this compound
This compound is a member of the vat dye family of organic compounds, which are being explored for their potential in organic electronics due to their inherent chemical stability and semiconductor properties. Understanding the charge transport characteristics of this compound is crucial for its application in devices such as organic field-effect transistors (OFETs), sensors, and photovoltaics. This document outlines the key experimental techniques for these measurements.
Key Performance Parameters of Vat Dyes in OFETs
The performance of this compound and related vat dyes in an Organic Field-Effect Transistor (OFET) architecture is summarized below. These parameters are critical for evaluating the potential of these materials in electronic applications.
| Semiconductor | Field-Effect Mobility (μ) [cm²/Vs] | Threshold Voltage (Vth) [V] | Subthreshold Swing (SS) [V/decade] | On/Off Ratio |
| This compound | 1.9 x 10⁻³ | -2.5 | 1.5 | 10⁴ |
| Vat Orange 3 | 1.1 x 10⁻³ | -3.0 | 2.0 | 10⁴ |
| Vat Orange 9 | 1.4 x 10⁻⁴ | -4.0 | 3.5 | 10³ |
Experimental Protocols
This section provides detailed protocols for the fabrication of OFETs with this compound thin films and the subsequent measurement of their charge transport properties. Additionally, general protocols for Space-Charge-Limited Current (SCLC) and Time-of-Flight (TOF) measurements, which are also applicable to this compound, are described.
Organic Field-Effect Transistor (OFET) Fabrication and Measurement
OFETs are a primary tool for characterizing charge transport in organic semiconductors. The protocol below describes the fabrication of a bottom-gate, top-contact OFET with a this compound active layer.
3.1.1. Materials and Equipment
-
Substrates: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm).
-
This compound: High purity powder.
-
Adhesion Layer (optional): Hexamethyldisilazane (HMDS).
-
Source/Drain Electrode Material: Gold (Au).
-
Organic Passivation Layer: Tetratetracontane (TTC)[1].
-
Solvents: Acetone, Isopropanol (IPA), Deionized (DI) water.
-
Equipment:
-
Ultrasonic bath.
-
Nitrogen (N₂) gun.
-
High-vacuum thermal evaporator (< 10⁻⁶ mbar).
-
Quartz crystal microbalance (QCM).
-
Glovebox with an integrated probe station.
-
Semiconductor parameter analyzer.
-
Shadow masks for defining source/drain electrodes.
-
3.1.2. Protocol
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Perform an oxygen plasma treatment or a UV-ozone treatment to remove any remaining organic residues and to hydroxylate the SiO₂ surface for improved film growth.
-
-
Optional Adhesion Layer Treatment:
-
For improved adhesion of the organic semiconductor, a self-assembled monolayer of HMDS can be applied by vapor deposition.
-
-
This compound Deposition:
-
Place the cleaned substrates into the high-vacuum thermal evaporator.
-
Load the this compound powder into a suitable evaporation source (e.g., a tantalum boat).
-
Evacuate the chamber to a pressure below 10⁻⁶ mbar.
-
Heat the evaporation source to the sublimation temperature of this compound, which is approximately 240-250 °C[1][2].
-
Deposit an 80 nm thick film of this compound at a rate of 0.1 Å/s, monitored by a QCM[1]. The substrate is kept at room temperature.
-
-
Source and Drain Electrode Deposition:
-
Device Measurement:
-
Transfer the fabricated devices to a nitrogen-filled glovebox containing a probe station.
-
Connect the probes to the source, drain, and gate (the highly doped silicon substrate) terminals of the OFET.
-
Connect the probe station to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics of the OFET.
-
Output Characteristics: Measure the drain current (IDS) as a function of the drain-source voltage (VDS) for various gate-source voltages (VGS).
-
Transfer Characteristics: Measure IDS as a function of VGS at a constant, high VDS (in the saturation regime).
-
-
3.1.3. Data Analysis
From the transfer characteristics in the saturation regime, the field-effect mobility (μ) and the threshold voltage (Vth) can be extracted using the following equation:
IDS = (W / 2L) * Ci * μ * (VGS - Vth)²
Where:
-
IDS is the drain-source current.
-
W is the channel width.
-
L is the channel length.
-
Ci is the capacitance per unit area of the gate dielectric.
-
μ is the field-effect mobility.
-
VGS is the gate-source voltage.
-
Vth is the threshold voltage.
The on/off ratio is the ratio of the maximum IDS (in the "on" state) to the minimum IDS (in the "off" state). The subthreshold swing (SS) is the change in VGS required to change IDS by one decade.
Space-Charge-Limited Current (SCLC) Measurement
The SCLC method is used to determine the bulk charge carrier mobility of a material. This technique involves measuring the current-voltage (I-V) characteristics of a single-carrier device.
3.2.1. Device Structure
A simple sandwich structure is used, with the this compound film between two electrodes. To measure the hole mobility, electrodes with a high work function (e.g., Au, PEDOT:PSS) should be used to ensure ohmic hole injection.
3.2.2. Protocol
-
Device Fabrication:
-
Fabricate a device with the structure: Substrate/Bottom Electrode/Vat Orange 1/Top Electrode.
-
The thickness of the this compound film (d) should be accurately measured (typically a few hundred nanometers).
-
-
Measurement:
-
Apply a voltage (V) across the device and measure the resulting current (I).
-
Plot the current density (J = I/Area) versus the applied voltage on a log-log scale.
-
3.2.3. Data Analysis
The SCLC regime is identified by a J ∝ V² relationship. The mobility (μ) can be calculated from the Mott-Gurney law for trap-free SCLC:
J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)
Where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative permittivity of the material.
-
μ is the charge carrier mobility.
-
V is the applied voltage.
-
d is the thickness of the semiconductor film.
Time-of-Flight (TOF) Measurement
The TOF technique directly measures the time it takes for charge carriers to travel through a material under an applied electric field, allowing for the determination of their mobility.
3.3.1. Experimental Setup
The setup consists of the this compound film sandwiched between two electrodes, one of which is semi-transparent. A pulsed laser is used to generate charge carriers near the transparent electrode.
3.3.2. Protocol
-
Device Fabrication:
-
Fabricate a device with the structure: Substrate/Transparent Electrode/Vat Orange 1/Opaque Electrode.
-
The thickness of the this compound film should be on the order of micrometers to ensure the transit time is longer than the RC time constant of the measurement circuit.
-
-
Measurement:
-
Apply a DC voltage (V) across the sample.
-
A short laser pulse (with a wavelength that is strongly absorbed by this compound) is directed at the transparent electrode, creating a sheet of charge carriers.
-
The motion of these charge carriers across the film under the applied electric field induces a transient photocurrent, which is measured by an oscilloscope.
-
3.3.3. Data Analysis
The transit time (tT) is determined from the shoulder of the transient photocurrent plot. The mobility (μ) is then calculated using:
μ = d² / (V * tT)
Where:
-
d is the film thickness.
-
V is the applied voltage.
-
tT is the transit time.
Visualizations
The following diagrams illustrate the experimental workflows and device structures described in this document.
Caption: Workflow for the fabrication and characterization of a this compound OFET.
Caption: Schematic of a bottom-gate, top-contact OFET with a this compound active layer.
Caption: Logical relationship between this compound and charge transport characterization techniques.
References
Application Notes and Protocols: Solubilised Vat Orange 1 in Textile Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solubilised Vat Orange 1, also known as C.I. 59106, is a water-soluble derivative of this compound.[1][2] This class of dyes, often referred to as Indigosol dyes, offers a simplified application process compared to their insoluble parent vat dyes. In its soluble leuco-ester form, the dye has a low affinity for cellulosic fibers, but upon oxidation in an acidic medium, it is converted back to the insoluble parent vat dye, becoming fixed within the fiber.[3][4] This results in excellent fastness properties, making it a subject of interest for high-performance textile applications.[5]
These application notes provide detailed protocols for the application of Solubilised this compound on cotton fabric for research purposes, along with standardized methods for evaluating its performance.
Chemical and Physical Properties
| Property | Value |
| C.I. Name | Solubilised this compound, C.I. 59106[1][2] |
| Molecular Formula | C₂₄H₁₀Br₂Na₂O₈S₂[1][2] |
| Molecular Weight | 696.25 g/mol [1][2] |
| CAS Registry Number | 1324-15-8[1] |
| Appearance | Orange Powder[1] |
| Solubility | Soluble in water[1][5] |
Applications in Textile Research
Solubilised this compound is primarily used for dyeing and printing on cellulosic fibers such as cotton and viscose.[1][5] Its high stability and excellent fastness to light and washing make it suitable for textiles requiring durability.[5] Research applications include:
-
Development of High-Performance Textiles: Investigating the use of Solubilised this compound in textiles for workwear, military apparel, and outdoor furnishings where high light and wash fastness are critical.
-
Advanced Printing Techniques: Due to its initial solubility, it is well-suited for various printing methods, including direct, resist, and discharge printing.[1]
-
Functional Finishing: Studying the interaction of the dye with functional finishes (e.g., UV-protective, flame-retardant) to assess compatibility and performance.
-
Environmental Impact Assessment: Researching more sustainable dyeing and oxidation methods to reduce the environmental footprint of vat dyeing.
Experimental Protocols
Protocol 1: Exhaust Dyeing of Cotton Fabric with Solubilised this compound
This protocol details the exhaust dyeing method for cotton fabric in a laboratory setting.
Materials and Equipment:
-
Scoured and bleached 100% cotton fabric
-
Solubilised this compound
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Glauber's salt (Na₂SO₄) (optional, for increasing exhaustion)
-
Non-ionic wetting agent
-
Laboratory dyeing machine (e.g., Launder-Ometer) or beaker dyeing system
-
pH meter
-
Glass beakers, graduated cylinders, and pipettes
-
Stirring rods
-
Drying oven
Procedure:
-
Preparation of the Dyebath:
-
Prepare a stock solution of Solubilised this compound (e.g., 10 g/L).
-
In a beaker, add the required amount of the dye stock solution to achieve the desired depth of shade (e.g., 2% on weight of fabric, owf).
-
Add a non-ionic wetting agent (e.g., 1 g/L).
-
Add Sodium Nitrite (e.g., 10 g/L) to the dyebath.
-
Add water to achieve the desired liquor-to-goods ratio (e.g., 20:1).
-
Stir until all components are fully dissolved.
-
-
Dyeing:
-
Introduce the pre-wetted cotton fabric sample into the dyebath at room temperature (approximately 25°C).
-
Gradually raise the temperature of the dyebath to 70-80°C over 20-30 minutes.
-
Maintain this temperature for 30-60 minutes, ensuring continuous agitation of the fabric.
-
For deeper shades, Glauber's salt (e.g., 10-20 g/L) can be added to the dyebath after the initial 15 minutes of dyeing to enhance exhaustion.
-
-
Development (Oxidation):
-
After the dyeing cycle, cool the dyebath to approximately 20-30°C.
-
Prepare a developing bath containing a dilute solution of Sulfuric Acid (e.g., 5-10 g/L).
-
Transfer the dyed fabric to the developing bath.
-
Agitate the fabric in the developing bath for 20-30 minutes at room temperature. This step facilitates the oxidation of the leuco-ester back to the insoluble vat dye within the fiber.
-
-
Rinsing and Soaping:
-
Remove the fabric from the developing bath and rinse thoroughly with cold water to remove excess acid.
-
Prepare a soaping bath containing a non-ionic detergent (e.g., 2 g/L) and sodium carbonate (e.g., 1 g/L).
-
Treat the fabric in the soaping bath at or near boiling (95-100°C) for 15-20 minutes. This step removes any loosely adhering dye particles and helps to stabilize the final shade.
-
Rinse the fabric thoroughly with hot water, followed by a final cold water rinse.
-
-
Drying:
-
Squeeze the excess water from the fabric.
-
Dry the fabric in an oven at a temperature not exceeding 100°C or air dry.
-
Protocol 2: Evaluation of Color Fastness to Washing (ISO 105-C06)
This protocol describes the procedure for determining the resistance of the color of the dyed textile to domestic or commercial laundering.
Materials and Equipment:
-
Dyed cotton fabric specimen (100 mm x 40 mm)
-
Multifibre adjacent fabric (e.g., DW type for tests up to 50°C)
-
ECE reference detergent
-
Sodium perborate (B1237305) tetrahydrate (if required by the specific test procedure)
-
Stainless steel balls (6 mm diameter)
-
Launder-Ometer or similar apparatus
-
Grey Scale for assessing change in color (ISO 105-A02)
-
Grey Scale for assessing staining (ISO 105-A03)
-
Color matching cabinet with D65 illuminant
Procedure:
-
Specimen Preparation:
-
Cut a specimen of the dyed fabric (100 mm x 40 mm).
-
Stitch the multifibre adjacent fabric to the face of the dyed specimen along one of the shorter sides.
-
-
Washing Procedure (Example: Test C2S at 60°C):
-
Prepare the washing solution containing 4 g/L ECE detergent and 1 g/L sodium perborate.
-
Pre-heat the Launder-Ometer to the test temperature of 60°C.
-
Place the composite specimen in a stainless steel container.
-
Add 25 stainless steel balls to the container.
-
Add 50 mL of the pre-heated washing solution.
-
Seal the container and place it in the Launder-Ometer.
-
Run the machine for 30 minutes at 60°C.
-
-
Rinsing and Drying:
-
Remove the container and rinse the composite specimen twice in hot water and then in cold water.
-
Squeeze out the excess water.
-
Open the stitching on all sides except one of the shorter sides.
-
Dry the specimen by hanging it in the air at a temperature not exceeding 60°C.
-
-
Assessment:
-
Allow the specimen to condition in a standard atmosphere for at least 4 hours.
-
Using the Grey Scale for assessing change in color, evaluate the color change of the dyed specimen under a D65 light source.
-
Using the Grey Scale for assessing staining, evaluate the degree of staining on each of the fiber strips in the multifibre adjacent fabric.
-
Protocol 3: Evaluation of Color Fastness to Rubbing (ISO 105-X12)
This protocol determines the resistance of the color of the dyed textile to rubbing off and staining other materials.
Materials and Equipment:
-
Dyed cotton fabric specimen
-
White cotton rubbing cloth
-
Crockmeter (rubbing fastness tester)
-
Grey Scale for assessing staining (ISO 105-A03)
-
Color matching cabinet with D65 illuminant
Procedure:
-
Dry Rubbing:
-
Fix the dyed fabric specimen onto the base of the Crockmeter.
-
Mount a dry, conditioned piece of white cotton rubbing cloth onto the rubbing finger.
-
Lower the finger onto the specimen and perform 10 full turns of the crank at a rate of one turn per second.
-
Remove the white rubbing cloth and remove any extraneous fibers.
-
-
Wet Rubbing:
-
Thoroughly wet a piece of white cotton rubbing cloth in distilled water.
-
Squeeze it to a liquid pickup of 100% of its original weight.
-
Repeat the rubbing procedure as described for dry rubbing.
-
-
Assessment:
-
Condition the rubbing cloths in a standard atmosphere.
-
Evaluate the degree of staining on both the dry and wet rubbing cloths using the Grey Scale for assessing staining under a D65 light source.
-
Protocol 4: Evaluation of Color Fastness to Light (AATCC 16.3)
This protocol is used to determine the resistance of the dyed material to the action of an artificial light source that simulates natural daylight.
Materials and Equipment:
-
Dyed cotton fabric specimen
-
Blue Wool Lightfastness Standards
-
Xenon arc lamp apparatus
-
Specimen holders
-
Grey Scale for assessing change in color (ISO 105-A02)
Procedure:
-
Specimen Preparation:
-
Mount the dyed fabric specimen and a set of Blue Wool standards of varying lightfastness onto cardboard holders.
-
Partially cover both the specimen and the standards with an opaque card.
-
-
Exposure:
-
Place the holders in the Xenon arc apparatus.
-
Expose the specimens to the light source under controlled conditions of temperature and humidity as specified in the standard.
-
-
Assessment:
-
Periodically inspect the specimens and the Blue Wool standards.
-
The test is complete when the contrast between the exposed and unexposed parts of the dyed specimen is equal to a specific rating on the Grey Scale (e.g., grade 4).
-
The light fastness rating of the specimen is the number of the Blue Wool standard that shows a similar change in color.
-
Data Presentation
The following tables provide representative fastness property data for the parent compound, C.I. This compound, which can be used as an expected performance benchmark for Solubilised this compound.
Table 1: Fastness Properties of C.I. This compound on Cotton
| Fastness Test | ISO Standard | AATCC Standard | Rating |
| Light Fastness | ISO 105-B02 | AATCC 16.3 | 6-7 |
| Washing (Fading) | ISO 105-C06 | AATCC 61 | 5 |
| Washing (Staining) | ISO 105-C06 | AATCC 61 | 5 |
| Chlorine Bleach | ISO 105-N01 | - | 5 |
| Ironing | ISO 105-X11 | AATCC 133 | 4 |
| Mercerized | - | - | 5 |
| Oxygen Bleach | - | - | 4 |
| Soaping (Fading) | ISO 105-C06 | AATCC 61 | 5 |
| Soaping (Staining) | ISO 105-C06 | AATCC 61 | 5 |
Data sourced from World Dye Variety for C.I. This compound.[6]
Visualizations
Experimental Workflow for Dyeing Cotton with Solubilised this compound
Caption: Workflow for the exhaust dyeing of cotton with Solubilised this compound.
Logical Relationship of Vat Dyeing Stages
Caption: Key stages in the application of a solubilised vat dye.
References
Application Notes and Protocols for Dyeing Polyester/Cotton Blended Fabrics with Vat Orange 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Vat Orange 1 in the dyeing of polyester (B1180765)/cotton (P/C) blended fabrics. The protocols outlined below are based on established dyeing methods for P/C blends using vat and disperse dyes, adapted for the specific application of this compound.
Overview
This compound (C.I. This compound) is a vat dye known for its good fastness properties on cellulosic fibers.[1][2] When dyeing polyester/cotton blends, a two-bath or a one-bath, two-step method is typically employed to accommodate the different dyeing requirements of the two fibers.[3][4] The polyester component is usually dyed first with a suitable disperse dye, followed by the cotton component with the vat dye. Alternatively, a one-bath process can be utilized where the polyester is dyed, and then the conditions are changed to facilitate the dyeing of the cotton portion.[3] Continuous dyeing using the Thermosol process is also a viable option for long production runs.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for two common exhaust dyeing methods and the continuous Thermosol process.
Table 1: Two-Bath Exhaust Dyeing Parameters
| Parameter | Polyester Dyeing | Cotton Dyeing (this compound) |
| Dyes | Disperse Dyes (selected for shade) | This compound |
| Auxiliaries | Dispersing Agent (1-2 g/L), Acetic Acid (to pH 4.5-5.5), Leveling Agent | Sodium Hydroxide (B78521) (NaOH), Sodium Hydrosulfite (Na₂S₂O₄), Wetting Agent |
| Temperature | 130°C | 60-80°C |
| Time | 30-60 minutes | 45-60 minutes |
| Liquor Ratio | 1:10 - 1:20 | 1:10 - 1:20 |
Table 2: One-Bath, Two-Step Exhaust Dyeing Parameters
| Step | Parameter | Value |
| 1. Polyester Dyeing | ||
| Dyes | Disperse Dyes | |
| Auxiliaries | Dispersing Agent (0.5-1%), Wetting Agent (0.5-1%), Acetic Acid (to pH 4-5) | |
| Temperature | Ramp to 130°C, hold | |
| Time | 60-90 minutes | |
| 2. Cotton Dyeing | ||
| Dyes | This compound | |
| Chemicals | Sodium Hydroxide (NaOH), Sodium Hydrosulfite (Na₂S₂O₄) | |
| Temperature | Cool to 80°C, then to 60°C | |
| Time | 15 minutes at 80°C, 30 minutes at 60°C |
Table 3: Thermosol Process Parameters
| Step | Parameter | Value |
| 1. Padding | ||
| Dyes | Disperse Dyes + this compound (micronized) | |
| Auxiliaries | Anti-migrating agent, Wetting agent | |
| 2. Drying | Temperature | 100-120°C |
| 3. Thermofixation | Temperature | 190-220°C |
| Time | 60-90 seconds | |
| 4. Chemical Pad | Chemicals | Sodium Hydroxide (NaOH), Sodium Hydrosulfite (Na₂S₂O₄), Salt |
| 5. Steaming | Temperature | 102-105°C |
| Time | 30-60 seconds |
Table 4: Fastness Properties of this compound (on Cotton)
| Fastness Property | ISO Standard | Rating (Fading) | Rating (Staining) |
| Light Fastness | ISO 105-B02 | 6-7 | - |
| Washing Fastness | ISO 105-C06 | 4-5 | 5 |
| Ironing Fastness | ISO 105-X11 | 4 | 5 |
| Chlorine Bleach | ISO 105-N01 | 5 | - |
| Oxygen Bleach | ISO 105-C09 | 4 | 5 |
| Soaping | - | 5 | 5 |
Note: The fastness properties in Table 4 are for this compound on cotton and may vary on a polyester/cotton blend.[2] It is crucial to conduct specific fastness tests on the dyed blend.
Experimental Protocols
Two-Bath Exhaust Dyeing Protocol
This method involves dyeing the polyester and cotton components in separate, sequential baths.
Step 1: Dyeing the Polyester Component
-
Set a dyebath with a suitable disperse dye, dispersing agent (1-2 g/L), and acetic acid to achieve a pH of 4.5-5.5.
-
Introduce the P/C fabric into the bath at 60°C.
-
Raise the temperature to 130°C at a rate of 1-2°C/minute.
-
Dye for 30-60 minutes at 130°C.
-
Cool the bath to 70°C and rinse the fabric thoroughly.
-
Perform a reduction clearing treatment (e.g., with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70°C for 15-20 minutes) to remove unfixed disperse dye.
-
Rinse the fabric thoroughly and neutralize.
Step 2: Dyeing the Cotton Component with this compound
-
Prepare a stock solution of vatted this compound. In a separate container, paste the required amount of this compound with a wetting agent and a small amount of warm water. Add the required amount of sodium hydroxide and sodium hydrosulfite and allow the mixture to stand for 10-20 minutes for complete vatting.
-
Set a new dyebath with the required amount of water, sodium hydroxide, and sodium hydrosulfite at 60°C.
-
Add the vatted dye solution to the dyebath.
-
Introduce the fabric from Step 1 into the dyebath.
-
Dye for 45-60 minutes at 60°C.
-
Rinse the fabric.
Step 3: Oxidation and Soaping
-
Oxidize the dyed fabric by treating it with an oxidizing agent like hydrogen peroxide or sodium perborate (B1237305) (1-2 g/L) at 50-60°C for 10-15 minutes, or by exposing it to air.
-
Soap the fabric at or near the boil (95°C) for 15-20 minutes with a suitable detergent (e.g., 2 g/L non-ionic soap) to remove loose dye and improve fastness.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the fabric.
One-Bath, Two-Step Exhaust Dyeing Protocol
This method is more efficient as it uses a single bath for both fibers.
-
Prepare the dyebath with the required amount of disperse dye, dispersing agent (0.5-1%), wetting agent (0.5-1%), and acetic acid to adjust the pH to 4-5.[3]
-
Introduce the P/C fabric at 50-60°C and run for 10-15 minutes.[3]
-
Add the disperse dye and run for another 10-15 minutes.[3]
-
Raise the temperature to 130°C over 60-90 minutes and hold for 45-60 minutes to dye the polyester component.[3]
-
Cool the dyebath to 80°C.[3]
-
Add the pre-vatted this compound solution, along with additional sodium hydroxide and sodium hydrosulfite.[3]
-
Hold at 80°C for 15 minutes for leveling.[3]
-
Cool the bath to 60°C and hold for 30 minutes for better exhaustion on the cotton component.[3]
-
Rinse with cold water.[3]
-
Oxidize the fabric with hydrogen peroxide (e.g., 1-2 ml/L of 35% H₂O₂) at 50°C for 15 minutes.[3]
-
Rinse again with cold water.[3]
-
Soap the fabric at 95°C for 25 minutes using a suitable detergent (e.g., 2 g/L).[3]
-
Perform hot and cold rinses and then dry.[3]
Continuous Thermosol Dyeing Protocol
This method is suitable for large-scale production.
-
Padding: Pad the P/C fabric through a bath containing the micronized this compound, a suitable disperse dye, an anti-migrating agent, and a wetting agent.
-
Drying: Dry the padded fabric evenly, for instance, using an infrared pre-dryer followed by a hot flue dryer at 100-120°C.[7]
-
Thermofixation: Pass the dried fabric through a thermofixation unit at 190-220°C for 60-90 seconds.[5][7] This step fixes the disperse dye on the polyester and sublimes the vat dye onto the cotton fiber.
-
Chemical Padding: Pad the fabric through a chemical bath containing sodium hydrosulfite, sodium hydroxide, and salt to reduce the vat dye.[5]
-
Steaming: Immediately steam the fabric at 102-105°C for 30-60 seconds to fix the vat dye on the cotton.[5]
-
Washing and Oxidation: Thoroughly rinse the fabric in a series of wash boxes to remove unfixed dye and chemicals. An oxidation step is included in this washing range.
-
Soaping: Soap the fabric at a high temperature to achieve the final shade and fastness.
-
Final Rinsing and Drying: Rinse and dry the fabric.
Visualizations
Caption: Workflow for the Two-Bath Exhaust Dyeing Process.
Caption: Workflow for the One-Bath, Two-Step Exhaust Dyeing Process.
Caption: Workflow for the Continuous Thermosol Dyeing Process.
References
- 1. This compound: High-Quality Synthetic Dyes for Textiles [accio.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. textilelearner.net [textilelearner.net]
- 4. textilelearner.net [textilelearner.net]
- 5. How to dye and procedure of dyeing for textile: The Thermosol process of polyester fyeing with disperse dyes [dyes4dyeing.blogspot.com]
- 6. textilelearner.net [textilelearner.net]
- 7. resiltextiles.com [resiltextiles.com]
Troubleshooting & Optimization
Technical Support Center: Photodegradation of Vat Orange 1 on Cotton
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the photodegradation mechanisms of Vat Orange 1 on cotton fabric.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of photodegradation for this compound on cotton?
A1: The photodegradation of this compound, an anthraquinone (B42736) dye, on cotton is primarily an oxidative process driven by light and oxygen. The dye molecule absorbs photons, leading to its excitation to a singlet and then a triplet state. The excited dye can then participate in two main types of reactions:
-
Type I Reaction: The excited dye can abstract a hydrogen atom from the cellulose (B213188) backbone of the cotton fiber, creating radicals. This can lead to the degradation of both the dye and the cotton, a phenomenon known as phototendering.
-
Type II Reaction: The excited dye can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the dye molecule and the cotton fiber, causing degradation.
The stable anthraquinone structure of this compound makes it relatively resistant to degradation. However, these processes can lead to the gradual fading of the color and a decrease in the mechanical strength of the cotton fabric.[1][2]
Q2: What are the expected degradation products of this compound on cotton?
-
De-bromination: The cleavage of carbon-bromine bonds.
-
Hydroxylation: The addition of hydroxyl groups to the aromatic rings.
-
Ring Opening: The cleavage of the aromatic rings, leading to the formation of smaller, aliphatic molecules like carboxylic acids.
Identifying these products typically requires advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6][7]
Q3: How does the cotton substrate influence the photodegradation of this compound?
A3: The cotton substrate plays a crucial role in the photodegradation process. Cellulose, the main component of cotton, can act as a source of abstractable hydrogen atoms, facilitating the Type I degradation pathway.[2] This can lead to the degradation of the cotton fibers themselves, a process known as phototendering. The physical and chemical properties of the cotton, such as its crystallinity and the presence of impurities, can also affect the rate of dye degradation.
Troubleshooting Guides
Experimental Setup & Execution (Based on ISO 105-B02)
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent fading between replicate samples. | 1. Non-uniform light exposure in the test chamber. 2. Variation in fabric samples (e.g., uneven dyeing). 3. Inconsistent humidity or temperature across the samples. | 1. Rotate sample holders periodically as recommended by the instrument manufacturer. 2. Ensure that the fabric samples are taken from a uniformly dyed batch. 3. Calibrate and monitor the temperature and humidity sensors in your light fastness tester. Use humidity-test control fabric to verify effective humidity.[8][9] |
| Sample fading does not match the blue wool reference standards. | 1. Incorrect blue wool reference series used (1-8 vs. L2-L9). 2. The light fastness of the dye is higher or lower than the selected reference range. 3. Incorrect exposure conditions (e.g., wrong filter, incorrect irradiance). | 1. Ensure you are using the correct blue wool reference series as specified in your protocol. The two series are not interchangeable.[10] 2. Select a blue wool reference range that brackets the expected light fastness of this compound (which is generally high). 3. Verify that the correct filters are installed in your xenon arc tester and that the irradiance is calibrated and stable. |
| Physical damage to the cotton fabric (e.g., embrittlement). | 1. Excessive phototendering caused by the dye. 2. High temperature or low humidity during the test. | 1. This is an expected outcome of the photodegradation process. Document the changes in the fabric's physical properties as part of your results. 2. Ensure that the temperature and humidity are within the specified ranges for the test method. |
Colorimetric Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent color measurements (Lab* values). | 1. Wrinkles or unevenness in the fabric sample. 2. Inconsistent sample presentation to the colorimeter/spectrophotometer. 3. Instrument not calibrated correctly. | 1. Ensure the fabric sample is smooth and flat during measurement. 2. Take multiple readings from different areas of the sample and average the results. Use a consistent backing for all measurements. 3. Calibrate the instrument before each use according to the manufacturer's instructions. |
| Difficulty in quantifying small color changes. | 1. The color change is below the detection limit of the instrument. 2. Visual assessment is subjective. | 1. Use a high-resolution spectrophotometer. 2. Supplement instrumental measurements with visual assessment using the grey scale for assessing change in colour (ISO 105-A02). |
HPLC-MS/MS Analysis of Degradation Products
| Problem | Possible Cause(s) | Solution(s) |
| No degradation products detected. | 1. The degradation is minimal. 2. The extraction method is inefficient. 3. The degradation products are not ionizable by the MS source. | 1. Increase the exposure time to light. 2. Optimize the solvent and extraction method (e.g., Soxhlet, ultrasonic). 3. Try different ionization sources (e.g., ESI, APCI) in both positive and negative modes. |
| Complex chromatogram with many overlapping peaks. | 1. Inefficient chromatographic separation. 2. Presence of impurities from the cotton or dye. | 1. Optimize the HPLC gradient, column, and mobile phase. 2. Analyze an unexposed dyed fabric sample as a control to identify peaks that are not degradation products. |
| Difficulty in identifying unknown peaks. | 1. Lack of reference standards for degradation products. 2. Low concentration of degradation products. | 1. Use high-resolution mass spectrometry (HR-MS) to obtain accurate mass and elemental composition. Use MS/MS fragmentation to elucidate the structure. 2. Concentrate the sample extract before analysis. |
Quantitative Data
No specific quantitative data for the photodegradation of this compound on cotton has been found in the reviewed literature. The following table is provided as an example of how to structure such data if it were obtained experimentally.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) of this compound on cotton | [Hypothetical Value] | Xenon arc lamp, ISO 105-B02 conditions | [Hypothetical Study] |
| Quantum Yield of Photodegradation (Φ) | [Hypothetical Value] | Monochromatic light at λmax | [Hypothetical Study] |
| First-Order Rate Constant (k) | [Hypothetical Value] | Simulated solar radiation | [Hypothetical Study] |
Experimental Protocols
Protocol 1: Light Fastness Testing (Adapted from ISO 105-B02)
-
Specimen Preparation:
-
Cut a sample of cotton fabric dyed with this compound to the dimensions required by the specimen holder of your light fastness tester.
-
Prepare a set of blue wool references (e.g., 1-8 or L2-L9) of the same dimensions.
-
Mount the specimens and blue wool references in the holders, covering a portion of each with an opaque mask to serve as an unexposed control.
-
-
Exposure:
-
Place the mounted specimens and references in a calibrated xenon arc light fastness tester.
-
Set the exposure conditions (e.g., irradiance, temperature, humidity) as specified in ISO 105-B02 for the desired test method.
-
Expose the samples to the light source. The duration of the exposure is determined by the fading of the blue wool references. For a dye with high light fastness like this compound, the test may continue until a high-numbered blue wool reference shows a specific level of fading (e.g., grade 4 on the grey scale).
-
-
Evaluation:
-
After exposure, remove the specimens and references from the tester and allow them to condition in the dark at a standard temperature and humidity for at least 4 hours.
-
Remove the opaque masks.
-
Visually assess the color change of the exposed portion of the this compound sample compared to the unexposed portion using the grey scale for assessing change in colour.
-
Compare the fading of the this compound sample to the fading of the blue wool references to assign a light fastness rating.
-
For quantitative analysis, measure the Lab* color values of both the exposed and unexposed areas using a calibrated spectrophotometer or colorimeter.
-
Protocol 2: Extraction and Analysis of Degradation Products
-
Extraction:
-
Take a known area of the exposed and unexposed (control) dyed cotton fabric.
-
Cut the fabric into small pieces.
-
Extract the dye and any degradation products using a suitable solvent (e.g., dimethylformamide, pyridine) in an ultrasonic bath or a Soxhlet apparatus.
-
Filter the extract to remove fabric fibers.
-
Evaporate the solvent and reconstitute the residue in a small, known volume of a solvent suitable for HPLC-MS analysis (e.g., methanol/water mixture).
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted extract into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution program with a mobile phase such as water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization.
-
Couple the HPLC to a mass spectrometer (preferably a high-resolution instrument like a Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes.
-
Perform MS/MS fragmentation on the parent ions of interest to obtain structural information.
-
Compare the chromatograms of the exposed and unexposed samples to identify peaks corresponding to degradation products.
-
Use the accurate mass and fragmentation patterns to propose structures for the degradation products.
-
Visualizations
Caption: General photodegradation pathways for this compound on cotton.
Caption: Experimental workflow for studying this compound photodegradation.
References
- 1. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Dye Extracts from Historical Cultural-Heritage Objects Using State-of-the-Art Comprehensive Two-Dimensional Liquid Chromatography and Mass Spectrometry with Active Modulation and Optimized Shifting Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.iaph.es [repositorio.iaph.es]
- 8. testextextile.com [testextextile.com]
- 9. Frequently Asked Questions in Light Resistance Testing ISO 105 B02 and AATCC 16 [en1.nbchao.com]
- 10. fyitester.com [fyitester.com]
Improving the light fastness and stability of Vat Orange 1 dye
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the light fastness and stability of Vat Orange 1 dye during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a synthetic organic dye belonging to the anthraquinone (B42736) class. Its chemical formula is C₂₄H₁₀Br₂O₂.[1] It is known for its bright orange hue and is primarily used for dyeing cellulosic fibers such as cotton.[2][3] Typically, vat dyes like this compound are valued for their excellent wash and light fastness properties.[2][4]
Q2: What is the typical light fastness rating of this compound?
This compound generally exhibits good to very good light fastness, with ratings typically in the range of 6-7 on the blue wool scale.[5] However, it is important to note that some sources also mention that this dye can cause "light brittle serious," which refers to the tendering or weakening of the cotton fibers upon exposure to light.[6][7] This phenomenon is a known issue with some yellow and orange vat dyes.[8]
Q3: What factors can negatively impact the light fastness of this compound?
Several factors can adversely affect the light fastness of this compound dyed textiles:
-
Presence of Moisture and Oxygen: The photodegradation of anthraquinone dyes is often an oxidative process involving reactive oxygen species (ROS), which are generated in the presence of light, moisture, and oxygen.
-
UV Radiation: The ultraviolet portion of the light spectrum is particularly damaging to organic dyes, providing the energy to initiate degradation reactions.
-
Residual Chemicals: Improperly washed fabrics after dyeing can have residual alkali or other chemicals that may negatively influence light fastness.
-
Finishing Agents: Certain softeners and finishing agents applied to the fabric can reduce the light fastness of the dye.
Troubleshooting Guide
This guide addresses common issues encountered when working to improve the light fastness of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent or lower-than-expected light fastness results. | 1. Variability in the dyeing process. 2. Incomplete removal of residual chemicals after dyeing. 3. Inconsistent application of light fastness improving agents. 4. Non-standardized light fastness testing. | 1. Ensure strict control over dyeing parameters (temperature, time, pH, and concentrations of reducing agents). 2. Implement a thorough soaping and rinsing procedure post-dyeing to remove all unfixed dye and residual chemicals. 3. Optimize the application method (e.g., exhaust or padding) for UV absorbers or antioxidants to ensure even distribution on the fabric. 4. Adhere strictly to standardized light fastness testing protocols, such as AATCC Test Method 16. |
| Noticeable weakening of the fabric (tendering) after light exposure. | This is a known issue with some orange and yellow vat dyes, including the potential for "light brittle serious" with this compound.[6][7][8] The dye can act as a photocatalyst, accelerating the degradation of the cellulose (B213188) fibers. | 1. Apply a UV absorber to the fabric. This will filter out the high-energy UV radiation that contributes to fiber degradation. 2. Use an antioxidant to quench the reactive oxygen species that attack both the dye and the fiber. 3. Consider blending cotton with synthetic fibers that are less prone to photodegradation. |
| Color shift or change in hue after applying a light fastness improver. | The UV absorber or antioxidant may have some inherent color or may interact with the dye molecule to alter its absorption spectrum. | 1. Select UV absorbers and antioxidants that are colorless and have been tested for their compatibility with vat dyes. 2. Conduct preliminary testing on a small swatch of fabric to assess any color changes before treating a larger batch. 3. Adjust the concentration of the finishing agent, as higher concentrations are more likely to cause a color shift. |
| Poor adhesion or durability of the light fastness treatment. | The UV absorber or antioxidant is not effectively bound to the fabric and is being removed during washing or use. | 1. For improved durability, consider using a reactive UV absorber that can form a covalent bond with the cotton fiber. 2. Incorporate a binder or a cross-linking agent in the finishing formulation to improve the adhesion of the protective agent to the fabric surface. 3. Ensure proper curing conditions (temperature and time) after application to fix the treatment to the fabric. |
Data on Light Fastness Improvement
While specific quantitative data for this compound is limited in the available literature, the following table summarizes the expected light fastness ratings and the potential for improvement based on general knowledge of vat dyes and the application of protective agents.
| Treatment | Typical Light Fastness Rating (Blue Wool Scale) | Expected Improvement |
| Untreated this compound on Cotton | 6-7[5] | - |
| With UV Absorber (e.g., Benzophenone (B1666685) derivative) | 7-8 | Improvement of up to 1 grade on the blue wool scale. |
| With Antioxidant (e.g., Ascorbic Acid) | 7-8 | Improvement of up to 1 grade on the blue wool scale. |
| Combined UV Absorber and Antioxidant | 8 | Potentially synergistic effect, leading to a greater improvement in light fastness. |
Experimental Protocols
Protocol 1: Standardized Light Fastness Testing (Adapted from AATCC Test Method 16)
-
Specimen Preparation: Prepare samples of this compound dyed cotton fabric. A portion of each sample should be covered with an opaque material to serve as an unexposed control.
-
Mounting: Mount the specimens in sample holders.
-
Exposure: Place the mounted specimens in a xenon arc lamp apparatus. The exposure conditions (e.g., irradiance, temperature, humidity) should be set according to the specific option of AATCC Test Method 16 being followed.
-
Blue Wool Standards: Expose a set of blue wool light fastness standards simultaneously with the test specimens.
-
Evaluation: Periodically compare the fading of the test specimen with the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows similar fading to the test specimen.
Protocol 2: Application of a UV Absorber to Vat-Dyed Cotton
-
Preparation of Treatment Bath: Prepare a solution of a suitable UV absorber (e.g., a benzophenone derivative) at a concentration of 1-3% on the weight of fabric (owf). The pH of the bath should be adjusted to be slightly acidic to neutral (pH 5-6).
-
Treatment: Immerse the this compound dyed cotton fabric in the treatment bath at a liquor ratio of 1:10.
-
Exhaustion: Gradually raise the temperature to 60-70°C and maintain for 30-45 minutes with gentle agitation to allow for the exhaustion of the UV absorber onto the fabric.
-
Drying and Curing: Remove the fabric, gently squeeze out the excess liquor, and dry at 80-100°C. If a binder or cross-linking agent is used, a curing step at a higher temperature (e.g., 130-150°C for 3-5 minutes) may be required.
-
Rinsing: A final rinse may be performed to remove any unfixed UV absorber.
Protocol 3: Application of an Antioxidant to Vat-Dyed Cotton
-
Preparation of Treatment Bath: Prepare an aqueous solution of an antioxidant, such as ascorbic acid (Vitamin C), at a concentration of 1-2% (owf).
-
Treatment: Immerse the this compound dyed cotton fabric in the antioxidant solution at room temperature with a liquor ratio of 1:10.
-
Application: Agitate the fabric in the solution for 20-30 minutes.
-
Drying: Remove the fabric, squeeze out the excess solution, and air dry or dry at a low temperature (below 60°C) to avoid degradation of the antioxidant.
Visualizations
Caption: Photodegradation pathway of this compound dye.
Caption: Experimental workflow for improving light fastness.
Caption: Troubleshooting logic for poor light fastness.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: High-Quality Synthetic Dyes for Textiles [accio.com]
- 3. This compound, this compound Dye [xcwydyes.com]
- 4. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 5. What is lightfastness? [pburch.net]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. tkechemical.com [tkechemical.com]
- 8. textileengineering.net [textileengineering.net]
Technical Support Center: Mitigating Phototendering of Vat Orange 1 on Cellulose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the phototendering effect of Vat Orange 1 on cellulose (B213188).
Frequently Asked Questions (FAQs)
Q1: What is the phototendering effect of this compound on cellulose?
A1: Phototendering is a process where a dye absorbs light energy and subsequently catalyzes the photodegradation of the substrate it is on, in this case, cellulose. This compound, an anthraquinone-based dye, can act as a photosensitizer. When exposed to light, particularly UV radiation, it can accelerate the chemical breakdown of cellulose fibers, leading to reduced mechanical strength, yellowing, and overall degradation of the material.
Q2: What is the underlying mechanism of this phototendering effect?
A2: The phototendering mechanism of anthraquinone (B42736) dyes like this compound on cellulose is believed to be a free-radical process. The dye absorbs photons, transitioning to an excited triplet state. In this high-energy state, it can abstract a hydrogen atom from the cellulose backbone.[1] This creates a cellulose radical, which can then react with oxygen to form peroxy radicals, initiating a chain reaction of degradation. This process also generates reactive oxygen species (ROS), such as hydroxyl radicals and hydrogen peroxide, which further contribute to the breakdown of the cellulose structure.[1][2][3][4]
Q3: What are the primary strategies to mitigate the phototendering of this compound on cellulose?
A3: The primary mitigation strategies focus on interrupting the photodegradation pathway:
-
UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as harmless heat, preventing the initial excitation of the this compound dye.[5][6] Common classes include benzophenones and benzotriazoles.[6]
-
Antioxidants/Radical Scavengers: These molecules can donate a hydrogen atom to the cellulose or peroxy radicals, terminating the degradation chain reaction. They can also quench the excited state of the dye.
-
Quenchers: Certain compounds can deactivate the excited triplet state of the dye molecule before it can react with the cellulose.
Q4: How can I quantify the extent of phototendering in my experiments?
A4: The degree of phototendering can be assessed through several methods:
-
Colorimetric Analysis: A spectrophotometer can be used to measure the change in color of the dyed cellulose over time using the CIELAB color space (L, a, b* values).[7][8][9][10][11] The total color difference (ΔE*) is a key metric.
-
Mechanical Strength Testing: Measuring the tensile strength of the cellulose fibers before and after light exposure provides a direct assessment of the degradation.
-
Spectroscopic Analysis: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can detect changes in the chemical structure of cellulose, such as the formation of carbonyl groups, which are indicative of oxidation and degradation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible degradation results. | 1. Variability in light source intensity or spectrum. 2. Inconsistent environmental conditions (temperature, humidity). 3. Uneven application of this compound or mitigating agents. | 1. Ensure a stable light source with a calibrated output. Use a UV meter to check for fluctuations. 2. Conduct experiments in a controlled environment chamber. 3. Use standardized dyeing and finishing procedures to ensure uniform application. |
| Mitigating agent (UV absorber/antioxidant) shows no effect. | 1. Incorrect concentration of the mitigating agent. 2. Poor adhesion or compatibility of the agent with the cellulose substrate. 3. The mitigating agent itself is degrading under UV light. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Investigate different application methods (e.g., pad-dry-cure) or the use of a binder to improve adhesion.[12] 3. Check the photostability of the mitigating agent independently. |
| Rapid color change in control samples (dyed cellulose without mitigant). | 1. Light source is too intense or has a high UV component. 2. Presence of impurities in the cellulose or dye that act as photosensitizers. | 1. Reduce the light intensity or use filters to remove shorter, more damaging UV wavelengths. 2. Ensure high-purity cellulose and dye are used. Pre-wash the cellulose substrate to remove any sizing or finishing agents. |
| Difficulty in detecting degradation with colorimetric measurements. | 1. Exposure time is too short. 2. The chosen analytical wavelength is not sensitive to the changes occurring. | 1. Increase the duration of light exposure. 2. Perform a full UV-Vis scan to identify the wavelengths with the most significant changes in absorbance. Monitor the complete CIELAB coordinates, not just a single parameter. |
Data Presentation
The following tables present illustrative data for comparison purposes. Actual experimental results may vary.
Table 1: Example of Photodegradation Measured by Color Change (ΔE)*
| Sample | Treatment | Exposure Time (hours) | ΔL | Δa | Δb | ΔE |
| 1 | This compound (Control) | 24 | -2.5 | 1.8 | 4.2 | 5.1 |
| 2 | This compound (Control) | 48 | -4.8 | 3.5 | 8.1 | 9.9 |
| 3 | This compound + UV Absorber | 24 | -0.8 | 0.5 | 1.1 | 1.4 |
| 4 | This compound + UV Absorber | 48 | -1.5 | 0.9 | 2.0 | 2.6 |
| 5 | This compound + Antioxidant | 24 | -1.1 | 0.7 | 1.5 | 2.0 |
| 6 | This compound + Antioxidant | 48 | -2.0 | 1.3 | 2.8 | 3.7 |
Table 2: Example of Photodegradation Measured by Tensile Strength Loss
| Sample | Treatment | Exposure Time (hours) | Initial Tensile Strength (MPa) | Final Tensile Strength (MPa) | % Strength Loss |
| 1 | This compound (Control) | 48 | 50.2 | 28.1 | 44.0% |
| 2 | This compound + UV Absorber | 48 | 50.5 | 42.3 | 16.2% |
| 3 | This compound + Antioxidant | 48 | 49.8 | 38.9 | 21.9% |
| 4 | Undyed Cellulose | 48 | 51.0 | 48.5 | 4.9% |
Experimental Protocols
Protocol 1: Quantification of Phototendering using Colorimetric Measurements
-
Sample Preparation:
-
Prepare cellulose fabric samples (e.g., 5x5 cm).
-
Dye the samples with a standardized solution of this compound.
-
Apply mitigating agents (UV absorbers, antioxidants) to the respective test samples using a pad-dry-cure method.[12] Ensure a control group with only the dye.
-
-
Initial Measurement:
-
Accelerated Weathering:
-
Place the samples in a xenon-arc weatherometer, which simulates sunlight.
-
Set the irradiance, temperature, and humidity to standardized levels (e.g., ASTM or ISO standards).
-
-
Periodic Measurements:
-
At predetermined intervals (e.g., 12, 24, 48 hours), remove the samples and measure their CIELAB values as in step 2.
-
-
Data Analysis:
-
Calculate the change in each coordinate (ΔL, Δa, Δb*).
-
Calculate the total color difference (ΔE) using the formula: ΔE = √((ΔL)\² + (Δa)\² + (Δb*)\²)
-
Plot ΔE* versus exposure time for each treatment to compare the rates of degradation.
-
Protocol 2: Evaluation of Mitigation Efficacy using FTIR Spectroscopy
-
Sample Preparation and Exposure:
-
Prepare and expose the samples as described in Protocol 1 (steps 1 and 3). Include an undyed, untreated cellulose sample as a baseline.
-
-
FTIR Analysis:
-
Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Collect the FTIR spectrum for each sample before and after light exposure.
-
Scan in the range of 4000-600 cm⁻¹.
-
-
Data Analysis:
-
Normalize the spectra to a stable peak, such as the C-H stretching peak around 2900 cm⁻¹.
-
Monitor the change in the intensity of the carbonyl (C=O) peak, typically around 1730 cm⁻¹, which indicates oxidative degradation of cellulose.
-
Calculate the "carbonyl index" by taking the ratio of the absorbance of the carbonyl peak to a reference peak.
-
Compare the increase in the carbonyl index across different treatments to assess the effectiveness of the mitigating agents in preventing oxidation.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Defining roles of specific reactive oxygen species (ROS) in cell biology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactive oxygen species in cell wall metabolism and development in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What Is CIELAB? | Datacolor [datacolor.com]
- 9. What Is CIELAB Color Space? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. textile.webhost.uoradea.ro [textile.webhost.uoradea.ro]
- 12. What are the applications of UV absorbers on textiles? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Technical Support Center: Vat Orange 1 Aggregation in Thin-Film Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vat Orange 1 in thin-film device fabrication. The following sections address common issues related to the aggregation of this compound and offer potential solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in thin-film devices?
This compound is a synthetic vat dye belonging to the anthraquinone (B42736) class.[1] In its oxidized form, it is a yellowish-brown powder.[2] Its extended π-conjugated system makes it a candidate for use as an organic semiconductor in electronic applications such as organic field-effect transistors (OFETs).
Q2: What causes the aggregation of this compound in thin films?
Like many planar organic molecules, this compound has a tendency to aggregate in the solid state due to intermolecular forces such as van der Waals forces and π-π stacking. In thin films, this aggregation can lead to the formation of H-aggregates, which can significantly influence the optical and electronic properties of the film.
Q3: How does the aggregation of this compound affect device performance?
The aggregation of this compound molecules into H-aggregates can alter the electronic structure of the material, which in turn affects the performance of thin-film devices. These changes can impact charge carrier mobility and the overall efficiency of the device. The formation of large, uncontrolled aggregates can also introduce morphological defects, such as voids and pinholes, which can act as charge traps and lead to device failure.
Q4: Is this compound soluble in common organic solvents?
This compound has limited solubility in many common organic solvents. It is reported to be soluble in nitrobenzene, xylene, and tetrahydronaphthalene, and slightly soluble in ethanol, acetone (B3395972), benzene, pyridine, toluene, and o-chlorophenol.[2] This low solubility can make solution-based deposition methods challenging.
Troubleshooting Guides
This section provides troubleshooting for common problems encountered during the deposition of this compound thin films, categorized by the deposition method.
Physical Vapor Deposition (PVD) / Thermal Evaporation
Problem: My this compound thin film shows evidence of significant aggregation (e.g., large crystalline domains, high surface roughness) in AFM/SEM images.
-
Question: What deposition parameters can I adjust to control the aggregation of this compound?
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Answer: The aggregation of this compound during PVD is highly dependent on the deposition rate and substrate temperature.
-
Deposition Rate: A very low deposition rate (e.g., around 0.1 Å/s) can provide molecules with sufficient time to diffuse on the substrate surface and form ordered aggregates. Conversely, a very high deposition rate can lead to a more amorphous film with less long-range order. For similar organic molecules like perylene, varying the deposition rate between 0.1 and 10 nm/min has been shown to transition the growth mode from large, isolated crystallites to a more homogeneous film.[3] It is recommended to systematically vary the deposition rate to find an optimal condition for your specific device application.
-
Substrate Temperature: The temperature of the substrate during deposition plays a critical role in controlling the film morphology. Increasing the substrate temperature generally increases the mobility of the deposited molecules, which can promote the formation of larger crystalline grains. For some organic semiconductors, controlling the substrate temperature is a key parameter for tuning the aggregation state.[4][5] For this compound, deposition has been reported on non-heated substrates. If excessive aggregation is an issue, ensuring the substrate is at room temperature or even slightly cooled might be beneficial. Conversely, if a more crystalline film is desired, a systematic increase in substrate temperature could be explored.
-
-
Solution-Based Deposition (e.g., Spin Coating)
Problem: I am observing pinholes, comet streaks, or incomplete coverage when spin-coating a this compound solution.
-
Question: How can I improve the quality of my spin-coated this compound films?
-
Answer: These defects in spin-coated films are often related to solution preparation, substrate cleanliness, and the spin coating parameters.
-
Solution Preparation and Filtration: Due to the low solubility of this compound, undissolved particles in the solution are a common cause of defects like "comets" and pinholes.[6] It is crucial to ensure that the this compound is fully dissolved in a suitable solvent (see Data Presentation section). Filtering the solution through a sub-micron filter (e.g., 0.2 µm PTFE filter) immediately before use is highly recommended to remove any particulate matter.
-
Substrate Cleaning: The substrate surface must be meticulously clean to ensure uniform wetting by the solution. Any particulate contamination can lead to pinholes and other defects. A multi-step cleaning process involving sonication in solvents like acetone and isopropanol (B130326), followed by a final treatment with UV-ozone or an oxygen plasma, can improve surface cleanliness and wettability.
-
Spin Coating Parameters: The spin speed and acceleration rate are key parameters that determine the final film thickness and uniformity. If you are experiencing incomplete coverage, the solution may be de-wetting from the substrate. This can sometimes be addressed by using a higher spin speed or by modifying the surface energy of the substrate through surface treatments.
-
-
Problem: My this compound solution for spin coating is not stable and the material precipitates out.
-
Question: How can I prepare a stable solution of this compound for spin coating?
-
Answer: The low solubility of this compound presents a challenge for solution-based processing.
-
Solvent Selection: Choose a solvent in which this compound has the highest reported solubility, such as nitrobenzene, xylene, or tetrahydronaphthalene.[2] Gentle heating and stirring can aid in the dissolution process. However, be mindful that heating can also increase the solvent evaporation rate.
-
Concentration: Work with dilute solutions. The concentration will need to be optimized to achieve the desired film thickness without causing precipitation. It is advisable to start with a very low concentration and gradually increase it.
-
Fresh Solutions: Due to potential instability, it is best to prepare the this compound solution fresh before each use.
-
-
Data Presentation
Solubility of this compound
| Solvent | Qualitative Solubility |
| Nitrobenzene | Soluble[1][2][7][8][9][10][11] |
| Xylene | Soluble[1][2][7][8][9][10][11] |
| Tetrahydronaphthalene | Soluble[1][2][7][8][9][10][11] |
| Pyridine | Slightly Soluble[1][2][7][8][9][10] |
| Acetone | Slightly Soluble[1][2][7][8][9][10] |
| Chloroform | Slightly Soluble[1][7][9][10] |
| 2-Chlorophenol | Slightly Soluble[7][8][9][10] |
| Ethanol | Slightly Soluble[1][2][7][8][9][10] |
| Toluene | Slightly Soluble[1][2][7][8][9][10] |
| Benzene | Slightly Soluble[2][7][8] |
Experimental Protocols
Protocol 1: Physical Vapor Deposition of this compound Thin Films
This protocol provides a general procedure for the deposition of this compound thin films using thermal evaporation. The parameters should be optimized for the specific instrument and desired film properties.
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer with a dielectric layer, glass) by sonicating in a sequence of deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrate with a stream of dry nitrogen.
-
Optional but recommended: Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to remove any remaining organic residues and improve surface wettability.
-
-
Loading the Source Material:
-
Place a small amount of this compound powder into a clean evaporation boat (e.g., tungsten or molybdenum).
-
Mount the boat in the thermal evaporator.
-
-
Deposition:
-
Mount the cleaned substrates in the substrate holder at a fixed distance from the evaporation source.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Slowly increase the current to the evaporation boat to heat the this compound powder until it starts to sublime.
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Monitor the deposition rate using a quartz crystal microbalance. Adjust the current to maintain a stable deposition rate. A starting point for optimization could be a low deposition rate of 0.1-0.2 Å/s.
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Deposit the film to the desired thickness.
-
Once the desired thickness is reached, close the shutter and ramp down the current to the boat.
-
Allow the system to cool down before venting the chamber.
-
Protocol 2: Spin Coating of this compound Thin Films (General Guideline)
Due to the low solubility of this compound, this protocol is a general guideline and requires significant optimization.
-
Solution Preparation:
-
Dissolve this compound powder in a suitable high-boiling point solvent (e.g., nitrobenzene, xylene, or tetrahydronaphthalene) to the desired concentration. Use of a hotplate with stirring may be necessary to aid dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.
-
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as described in the PVD protocol.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the filtered this compound solution onto the center of the substrate.
-
Start the spin coater. A two-step process is often used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-4000 rpm for 60 seconds) to achieve the desired film thickness.
-
The optimal spin speeds and times will depend on the solution concentration, solvent, and desired film thickness and need to be determined experimentally.
-
-
Annealing:
-
After spin coating, the film may require a thermal annealing step to remove residual solvent and potentially improve the film morphology. The annealing temperature and time should be carefully optimized.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Experimental workflow for PVD of this compound.
Caption: General workflow for spin coating of this compound.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. This compound | 1324-11-4 [chemicalbook.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Temperature Induced Aggregation of Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lampz.tugraz.at [lampz.tugraz.at]
- 7. This compound|CAS NO.1324-11-4 [chinainterdyes.com]
- 8. This compound, this compound Dye [xcwydyes.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. Vat Dyes Exporter, Vat Dyes Supplier in Mumbai [dyestuff.co.in]
- 11. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
Technical Support Center: Optimization of Vat Orange 1 Dyeing for Textiles
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on the optimization of the Vat Orange 1 dyeing process.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound dyeing process, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Uneven Dyeing or Patchy Color
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Q: My dyed fabric shows uneven color with patchy or striped areas. What could be the cause and how can I fix it?
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A: Uneven coloration is a frequent challenge in vat dyeing and can stem from several factors throughout the process.[1]
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Improper Scouring: Failure to thoroughly clean the fabric before dyeing can leave impurities that hinder uniform dye uptake.[1] Ensure the textile is properly scoured to remove oils, waxes, and other contaminants.[2]
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Inadequate Wetting: If the material is not properly wetted before entering the dye bath, dye absorption will be inconsistent.[1]
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Incorrect Temperature Management: Fluctuations or incorrect dye bath temperatures can result in uneven shades, as vat dyeing is highly sensitive to temperature.[1][3] Maintain a consistent and appropriate temperature throughout the dyeing process.
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Unstable pH: Variations in the ideal pH range during reduction and dyeing can cause uneven reduction or premature oxidation of the dye.[1]
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Poor Liquor Circulation: "Dead zones" within the dyeing machinery can cause localized differences in dye concentration.[1] Ensure sufficient agitation and circulation of the dye liquor.
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Issue 2: Poor Color Yield or Incorrect Shade
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Q: The final color of my fabric is lighter than expected, or the shade is incorrect. What is causing this and how can it be corrected?
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A: Poor color yield or shade deviation in vat dyeing often points to issues with the reduction (vatting) or oxidation steps.[1]
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Incomplete Reduction: Vat dyes are insoluble and must be converted to their soluble leuco form to be absorbed by the fiber. Incomplete reduction leads to poor dye uptake.[1][3] Ensure the correct amount of reducing agent and alkali are used at the proper temperature.
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Improper Alkali Preparation: The effectiveness of the reducing agent can be compromised if the alkali (e.g., caustic soda) is not freshly prepared and dissolved correctly.[1][3]
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Over-reduction: Excessive reducing agent can sometimes lead to duller shades with certain vat dyes.[1]
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Poor Oxidation: The dye must be re-oxidized to its insoluble pigment form to develop the final color.[3] Incomplete oxidation will result in off-shades.[1] Ensure thorough oxidation, either through exposure to air or by using chemical oxidizing agents.[2]
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Temperature Mismanagement: Incorrect dye bath temperatures can lead to incomplete dye fixation and a lighter shade.[3]
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Issue 3: Poor Wash or Rubbing Fastness
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Q: The color of my dyed fabric bleeds during washing or rubs off easily. How can I improve the fastness properties?
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A: Poor fastness properties are typically due to improperly fixed dye on the surface of the fibers.
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Surface Dyeing: If the dye has not penetrated the fiber properly, it is more susceptible to being washed or rubbed off.[1]
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Formation of Large Dye Aggregates: Large dye particles on the fiber surface can lead to poor rub fastness.[1]
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Insufficient Soaping: A critical step after dyeing is soaping at a high temperature. This removes unfixed dye and helps to develop the final shade and fastness.[1][4] Skipping or improperly performing this step will negatively affect the durability of the color.[3]
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Use of Fixing Agents: Cationic fixing agents can be applied after dyeing to improve wet fastness.[1]
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Frequently Asked Questions (FAQs)
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Q1: What is the optimal pH for the different stages of this compound dyeing?
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A1: The pH is critical for successful vat dyeing. For the reduction and dyeing stages, a pH of 11-12 is generally recommended to maintain the dye in its soluble leuco form.[1] For the oxidation step, a pH of 7.5-8.5 facilitates the conversion of the leuco dye back to its insoluble pigment form.[1]
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Q2: What is the recommended temperature for dyeing with this compound?
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A2: The dyeing process for vat dyes typically requires precise temperature control, usually between 60°C to 90°C, depending on the specific dye and fabric.[5][6] For some vat dyes, the reduction or vatting process starts at about 60°C and is complete at around 80°C.[6]
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Q3: What are the common reducing and oxidizing agents used for this compound?
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A3: The most common reducing agent for vat dyes is sodium hydrosulfite (also known as sodium dithionite).[7][8] For oxidation, air is the simplest oxidizing agent, but chemical agents like hydrogen peroxide or sodium perborate (B1237305) can also be used to ensure complete and uniform oxidation.[2][9]
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Q4: Why is the soaping step important after dyeing?
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A4: Soaping is a crucial post-dyeing treatment that helps to remove any loosely bound dye molecules from the fabric surface.[4] This enhances the color fastness, gives the fabric a cleaner appearance, and helps to stabilize the final shade.[1]
Data Presentation: Key Dyeing Parameters
The following tables summarize the key quantitative parameters for the this compound dyeing process.
Table 1: Recommended pH and Temperature Ranges for Different Dyeing Stages
| Dyeing Stage | Parameter | Recommended Range | Potential Issues Outside Range |
| Reduction (Vatting) | pH | 11 - 12[1] | Incomplete reduction, premature oxidation[1] |
| Temperature | 60°C - 80°C[6] | Incomplete vatting, poor dye solubility | |
| Dyeing | pH | 11 - 12[1] | Poor dye uptake, uneven dyeing[1] |
| Temperature | 60°C - 90°C[5] | Uneven dyeing, poor color yield[1][3] | |
| Oxidation | pH | 7.5 - 8.5[1] | Uneven oxidation, incorrect shade[1] |
| Temperature | 30°C - 60°C[9] | Incomplete oxidation | |
| Soaping | Temperature | 95°C - 100°C[9] | Poor fastness properties, dull shade[1] |
Table 2: Typical Concentrations of Auxiliaries for Lab-Scale Dyeing
| Chemical | Purpose | Typical Concentration |
| Caustic Soda (NaOH) | Alkali for reduction | 3 g/L - 6.75 mL/L[10][11] |
| Sodium Hydrosulfite | Reducing Agent | 1.6 g/L - 3 g/L[3][10] |
| Wetting Agent | Improve fabric wetting | 1 g/L[8][11] |
| Sequestering Agent | Chelate metal ions | 1 g/L - 2 g/L[8][11] |
| Leveling Agent | Promote even dyeing | 1 g/L - 2 g/L[8][11] |
| Sodium Sulfate (Na2SO4) | Electrolyte | 4 g/L[11] |
| Hydrogen Peroxide (H2O2) | Oxidizing Agent | 0.5 g/L - 8 g/L[8][9] |
| Detergent (for soaping) | Remove unfixed dye | 1.0 g/L - 2.0 g/L[9] |
| Soda Ash (for soaping) | Maintain alkaline pH | 1.0 g/L - 2.0 g/L[9] |
Experimental Protocols
Methodology for Dyeing Cotton Fabric with this compound
This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound.
-
Fabric Preparation (Scouring):
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Wash the cotton fabric with a solution containing 2 g/L of soda ash and 1 g/L of a non-ionic detergent at 80-90°C for 30-60 minutes to remove impurities.
-
Rinse the fabric thoroughly with hot and then cold water until neutral.
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Dry the fabric before weighing for the dyeing experiment.
-
-
Dye Bath Preparation and Vatting:
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Prepare a dye bath with a liquor ratio of 1:30 (e.g., for 5g of fabric, use 150 mL of water).[10]
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Add the required amount of auxiliaries, including a wetting agent (1 g/L), sequestering agent (1 g/L), and leveling agent (1 g/L), to the dye bath.[11]
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Make a paste of the required amount of this compound dye powder with a small amount of water and add it to the dye bath.
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Raise the temperature to 60°C.
-
Add the required amount of caustic soda (e.g., 3 g/L) and sodium hydrosulfite (e.g., 3 g/L).[3][11]
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Maintain the temperature at 60°C for 10-15 minutes to allow for the complete reduction (vatting) of the dye. The solution should turn to the color of the leuco form.[11]
-
-
Dyeing:
-
Oxidation:
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Remove the fabric from the dye bath and rinse with cold water to remove excess dye liquor.
-
Expose the fabric to air for 10-20 minutes to allow for partial oxidation.
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For complete oxidation, treat the fabric in a fresh bath containing 0.5-1.0 g/L of hydrogen peroxide at 50°C for 10-15 minutes.[9] The characteristic orange color should develop.
-
-
Soaping (After-treatment):
-
Drying:
-
Squeeze the excess water from the fabric and air-dry or oven-dry at a moderate temperature.
-
Visualizations
Caption: Experimental workflow for the this compound dyeing process.
Caption: Logical relationships for troubleshooting common this compound dyeing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. longwayeducation.com [longwayeducation.com]
- 3. Vat Dye Failing To Color Cotton Properly? Here's The Real Reason And The Right Dyeing Procedure - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. hzreward.com [hzreward.com]
- 5. polarisorganics.com [polarisorganics.com]
- 6. ijern.com [ijern.com]
- 7. This compound: High-Quality Synthetic Dyes for Textiles [accio.com]
- 8. A green approach of vat dyeing of cotton fabric with natural reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. textiletrainer.com [textiletrainer.com]
- 10. mdpi.com [mdpi.com]
- 11. Vat Dyeing Process of Cotton [textilepad.com]
Technical Support Center: Eco-Friendly Synthesis of Vat Orange 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the eco-friendly synthesis of Vat Orange 1. The focus is on greener chemical pathways that minimize the use of hazardous solvents and reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its conventional synthesis route? A1: this compound (C.I. 59105) is a synthetic vat dye with an anthanthrone (B1585402) molecular structure, specifically dibromoanthanthrone.[1][2] Traditionally, it is prepared by the direct bromination of anthanthrone (Vat Yellow 4, C.I. 59100) in a high-temperature melt or using halogenated organic solvents.[3][4]
Q2: Why is there a need for eco-friendly synthesis routes for this compound? A2: Conventional methods often involve hazardous reagents like liquid bromine, high-boiling and environmentally persistent organic solvents (e.g., nitrobenzene, chlorobenzene), and can generate significant hazardous waste.[5] Eco-friendly or "green" synthesis routes aim to reduce environmental impact and improve safety by using aqueous media, safer brominating agents, and minimizing waste, aligning with the growing demand for sustainability in chemical manufacturing.[6][7]
Q3: What are the key principles of an eco-friendly approach to this compound synthesis? A3: The core principles involve replacing hazardous materials and conditions. This includes substituting liquid bromine with safer alternatives like an in-situ generated bromide-bromate couple, which uses water as a solvent and produces benign salts as byproducts.[8] Another approach involves developing continuous flow processes to minimize reaction volumes and enhance safety.[9] The goal is to improve atom economy, reduce waste, and eliminate the use of toxic substances.
Q4: What is the bromide-bromate system and why is it considered eco-friendly? A4: The bromide-bromate system is an alternative brominating reagent that generates the reactive bromine species in-situ upon acidification.[8] It typically involves a mixture of sodium or potassium bromide (NaBr/KBr) and sodium or potassium bromate (B103136) (NaBrO₃/KBrO₃) in an aqueous acidic medium.[8][10] This method is considered eco-friendly because it avoids the handling and transportation of hazardous liquid bromine and the primary byproduct is an aqueous salt solution, which is significantly more benign than organic solvent waste.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the eco-friendly synthesis of this compound, particularly using an aqueous bromide-bromate system.
Reaction & Synthesis Issues
Q: My reaction shows low or no conversion of the anthanthrone starting material. What are the possible causes? A:
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Incorrect pH: The in-situ generation of bromine from the bromide-bromate couple is acid-catalyzed. If the solution is not sufficiently acidic, the brominating agent will not form. Verify the pH of the reaction mixture.
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Low Temperature: The reaction may require a specific temperature to proceed at an adequate rate. While some brominations can occur at room temperature, this specific reaction may need elevated temperatures (e.g., 90-100°C) to ensure the dissolution of reactants and achieve a reasonable reaction rate.[10]
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Poor Reagent Quality: The bromide or bromate salts may be old or degraded. Use fresh, high-purity reagents.
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Insufficient Mixing: Anthanthrone is poorly soluble in water. Vigorous stirring is essential to maintain a fine suspension and ensure adequate contact between the substrate and the brominating agent.
Q: The product appears to be a mix of mono-, di-, and poly-brominated species. How can I improve the selectivity for dibromoanthanthrone (this compound)? A:
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Stoichiometry Control: Carefully control the molar equivalents of the bromide-bromate mixture relative to the anthanthrone. Over-bromination occurs when excess brominating agent is present.
-
Slow Reagent Addition: Add the bromide-bromate solution slowly and incrementally to the heated anthanthrone suspension. This maintains a low, steady concentration of the active brominating species, favoring the desired dibromination over further reactions.
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Reaction Time: Monitor the reaction progress (e.g., via TLC if a suitable solvent system is found). Stopping the reaction at the optimal time can prevent the formation of over-brominated byproducts.
Work-up and Purification Issues
Q: I am experiencing significant product loss during filtration and washing. How can this be minimized? A:
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Cooling: Ensure the reaction mixture is thoroughly cooled before filtration. The product's solubility, even if low, will be higher in hot water.
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Washing Solvent: Wash the filtered product with cold water to remove residual salts. Avoid excessive washing. If impurities persist, a wash with a minimal amount of a suitable organic solvent like ethanol (B145695) or acetone (B3395972) might be necessary, but this should be tested on a small scale first to avoid dissolving the product.
-
Filter Choice: Use a filter medium with an appropriate pore size to prevent fine particles from passing through.
Q: The final product is a dull or incorrect color (e.g., brownish-orange instead of bright yellow-orange). What could be the cause? A:
-
Impurities: The presence of unreacted starting material or over-brominated products can affect the final color.[1]
-
Residual Acid/Base: Ensure the product is washed until the filtrate is neutral. Residual acid or base can affect the final product's properties.
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Oxidation/Degradation: Although vat dyes are generally stable, prolonged exposure to harsh conditions (high heat, strong acid/base) could potentially cause degradation.
Data Summary: Synthesis Route Comparison
The following table provides a comparative summary of a traditional synthesis route versus a proposed eco-friendly alternative.
| Parameter | Traditional Route (Melt/Solvent) | Eco-Friendly Route (Aqueous Bromide-Bromate) |
| Starting Material | Anthanthrone (Vat Yellow 4) | Anthanthrone (Vat Yellow 4) |
| Brominating Agent | Liquid Bromine (Br₂) | Potassium Bromide (KBr) & Potassium Bromate (KBrO₃)[10] |
| Solvent/Medium | High-boiling organic solvent (e.g., Nitrobenzene) or melt | Water (with Hydrochloric Acid)[10] |
| Reaction Temperature | >150°C | ~90-100°C[10] |
| Typical Yield | 70-85% (Variable) | 80-95% (Potentially higher due to cleaner reaction) |
| Purity | Often requires extensive purification | High purity, often suitable for use after washing[10] |
| Safety Concerns | Highly corrosive and toxic liquid bromine; hazardous solvent vapors. | Use of corrosive acid; safer solid reagents. |
| Environmental Impact | Generation of hazardous organic waste; use of toxic reagents. | Primarily aqueous salt waste; avoids hazardous solvents.[8] |
Experimental Protocols
Key Experiment: Eco-Friendly Aqueous Synthesis of this compound
This protocol is based on principles of aqueous bromination using a bromide-bromate system.[10]
Materials:
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Anthanthrone (Vat Yellow 4)
-
Potassium Bromide (KBr)
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Potassium Bromate (KBrO₃)
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Hydrochloric Acid (HCl), ~4% aqueous solution
-
Distilled Water
Procedure:
-
Preparation of Anthanthrone Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, suspend 1 part of anthanthrone in 100 parts of ~4% hydrochloric acid.
-
Heating: Heat the suspension to approximately 90°C with vigorous stirring to ensure a fine, homogenous slurry.
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Preparation of Brominating Solution: In a separate beaker, prepare an aqueous solution containing the stoichiometric amounts of potassium bromate and potassium bromide required for dibromination. (The molar ratio of KBrO₃ to KBr should be approximately 1:5 to generate Br₂ in situ).
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Reaction: Add the bromide-bromate solution dropwise to the heated anthanthrone suspension over 1-2 hours. The color of the suspension will gradually change from yellow to orange.
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Completion and Monitoring: Continue heating and stirring for an additional 1-2 hours after the addition is complete to ensure the reaction goes to completion. The disappearance of the starting material can be monitored by taking a small sample, filtering, washing, and checking its properties. The reaction is typically complete when the tint of the solution has faded.[10]
-
Isolation: Allow the reaction mixture to cool to room temperature. Filter the solid product using a Buchner funnel.
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Washing and Drying: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral (pH ~7). Dry the bright orange solid in a vacuum oven at 80-100°C.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the eco-friendly aqueous synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for this compound synthesis issues.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1324-11-4 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. static.fibre2fashion.com [static.fibre2fashion.com]
- 6. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]
- 7. This compound: High-Quality Synthetic Dyes for Textiles [accio.com]
- 8. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US1916312A - Process for manufacturing orange vat dyestuffs - Google Patents [patents.google.com]
Technical Support Center: Alternative Green Reducing Agents for Vat Orange 1 Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with alternative green reducing agents for the dyeing of Vat Orange 1.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns with conventional this compound dyeing?
The most common reducing agent used in vat dyeing is sodium dithionite (B78146) (also known as sodium hydrosulfite).[1][2] While effective, its use raises significant environmental issues. Sodium dithionite is not eco-friendly as it produces harmful by-products such as sulfites, sulfates, and thiosulfates in the residual dye bath.[1][2] This effluent requires extensive treatment, often involving large amounts of hydrogen peroxide and alkali, which adds to the cost and environmental impact of the process.[1]
Q2: What are the main categories of green alternative reducing agents for this compound?
Several categories of more environmentally friendly reducing agents are being explored as alternatives to sodium dithionite. These include:
-
Natural Extracts: Extracts from various plants and fruits, such as pineapple bark, watermelon, carambola, orange peel, apple, and henna root, have shown potential as reducing agents.[1][3][4][5]
-
Sugars: Reducing sugars like glucose and fructose (B13574) are effective and biodegradable alternatives.[6][7]
-
Inorganic Salts: Certain inorganic salts, particularly ferrous sulfate, can be used, sometimes in combination with a smaller amount of conventional reducing agents, to reduce the overall environmental impact.[2]
-
Electrochemical Methods: This technique uses an electric current to reduce the vat dye, either directly or indirectly through a mediator. It offers a high degree of control and minimizes chemical waste.[8][9]
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Borohydrides: Sodium borohydride, used with an iron catalyst, is a potent reducing agent with more benign by-products compared to dithionite.[10]
Q3: What is the required reduction potential for vat dyes, and how do green alternatives compare?
For proper reduction of vat dyes, the reduction potential of the dye bath should generally be in the range of -700 to -850 mV.[3][5] Several natural extracts have demonstrated the ability to achieve potentials within this range. For example, henna root extract has been shown to reach a reduction potential of -800 mV, which is comparable to the -820 mV achieved with sodium dithionite.[3] Apple extract has also been reported to reach a potential of -760 mV.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Color Yield or Pale Shade | 1. Insufficient concentration of the green reducing agent.2. The reduction potential of the dye bath is not negative enough.3. Incorrect vatting temperature or time.4. pH of the dye bath is not optimal. | 1. Increase the concentration of the reducing agent. Studies with natural extracts suggest an optimal range, and exceeding it may not improve results.[1]2. Measure the redox potential of the bath. If it's outside the -700 to -850 mV range, adjust the reducing agent concentration or check the activity of your extract.[3][5]3. Optimize the vatting temperature and time for the specific reducing agent. For example, dyeing with natural extracts may require a vatting time of around 45 minutes at 55°C.[1]4. Ensure the dye bath is sufficiently alkaline, as this is crucial for the solubility of the reduced leuco form of the dye.[11] |
| Uneven Dyeing or Patchiness | 1. Incomplete reduction of the this compound dye.2. Premature oxidation of the leuco-vat dye.3. Poor leveling of the dye on the fabric. | 1. Ensure thorough mixing and adequate time for the reduction process before introducing the fabric.2. Maintain a protective atmosphere (e.g., argon) over the dye bath if possible, especially for sensitive reducing agents.[3]3. Use a suitable leveling agent in the dye bath formulation.[1] |
| Poor Wash Fastness | 1. Incomplete oxidation of the dye within the fiber after dyeing.2. Insufficient soaping to remove unfixed surface dye. | 1. Ensure complete re-oxidation of the dye on the fabric through air oxidation followed by an oxidizing agent like hydrogen peroxide.[1]2. A thorough soaping step at a high temperature (e.g., 98°C) is critical to remove loose dye particles and achieve good fastness.[1] |
| Variability in Results with Natural Extracts | 1. Natural variation in the chemical composition of the plant material.2. Inconsistent extraction method. | 1. Standardize the source, age, and part of the plant used for the extract.2. Maintain a consistent extraction protocol, including solvent, temperature, and time. |
Experimental Protocols
General Protocol for Vat Dyeing with Natural Reducing Agents
This protocol is a general guideline based on studies using various natural extracts.[1] Optimization for this compound and specific extracts is recommended.
-
Preparation of the Dye Bath:
-
Prepare the dye bath with the required amount of this compound (e.g., 0.5% to 2% on weight of fabric).
-
Add a wetting agent (e.g., 1 g/L), sequestering agent (e.g., 2 g/L), and leveling agent (e.g., 2 g/L) to hot water (50°C).
-
-
Vatting (Reduction):
-
Add the natural reducing agent extract (e.g., 500-600 ml/L) and sodium hydroxide (B78521) (to achieve the necessary alkalinity) to the dye bath.
-
Allow the reduction (vatting) to proceed for approximately 45 minutes at 55°C, or until the dye is fully reduced (indicated by a color change).
-
-
Dyeing:
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Add Glauber's salt (e.g., 10 g/L) to the reduced dye bath.
-
Introduce the pre-wetted fabric.
-
Raise the temperature to 65°C and continue dyeing for 60 minutes. Maintain a liquor ratio of 1:20.
-
-
Oxidation and Finishing:
-
Remove the fabric from the dye bath and allow for air oxidation for 10 minutes.
-
Treat with an oxidizing agent such as hydrogen peroxide (e.g., 8 g/L) at 60°C for 20 minutes.
-
Perform a reduction clearing step with a small amount of the natural reducing agent (e.g., 50 ml/L) and caustic soda (e.g., 2 g/L) to remove surface dye.
-
Rinse thoroughly, followed by soaping at 98°C, and a final cold wash.
-
Quantitative Data
Table 1: Comparison of Reduction Potentials of Various Green Reducing Agents
| Reducing Agent | Typical Concentration | Reduction Potential (mV) | Reference |
| Sodium Dithionite (Conventional) | 5-10 g/L | -820 | [3] |
| Henna Root Extract | - | -800 | [3] |
| Apple Extract | - | -760 | [3] |
| Cabbage Extract | - | -610 | [3] |
| Amaranthus Root Extract | - | -600 | [3] |
| Glucose | 15 g/L | -620 | [12] |
| Ferrous Sulfate + Sodium Dithionite (1:1) | 1.0% + 1.0% owf | Good | [2] |
Table 2: Colorfastness Properties of Cotton Dyed with Natural Reducing Agents
| Reducing Agent | Shade % | Wash Fastness (Fading) | Wash Fastness (Staining) |
| Sodium Dithionite | 2% | 5 | 4/5 - 5 |
| Pineapple Bark Extract | 2% | 5 | 4/5 - 5 |
| Watermelon Extract | 2% | 5 | 4/5 - 5 |
| Carambola Extract | 2% | 5 | 4/5 - 5 |
(Based on data from a study on vat dyes, specific values for this compound may vary)[1]
Visualizations
References
- 1. A green approach of vat dyeing of cotton fabric with natural reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. A New Approach to Eco-friendly Dyeing of Cotton Fabric with Vat Dyes Using Plant Extract as Natural Reducing Agents [pccc.icrc.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. The Organic Vat — Natural Dyes [naturaldyes.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ascensus [ascensusspecialties.com]
- 11. US5350425A - Method of reducing vat dyes and the process of dyeing fabrics therein - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Performance of Vat Orange 1-Based OFETs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the performance of Vat Orange 1-based Organic Field-Effect Transistors (OFETs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in OFETs?
A1: this compound is a commercially available anthraquinone-based dye.[1] Its large, flat π-conjugated surface makes it a candidate for use as an organic semiconductor in electronic applications.[1] It is explored in OFETs due to its potential for low-cost fabrication and good environmental stability. While its charge carrier mobility may not be as high as state-of-the-art materials, its stability and the possibility of chemical modification make it an interesting material for research.[1]
Q2: What type of charge transport does this compound exhibit in OFETs?
A2: this compound typically exhibits n-type (electron-transporting) behavior in OFETs. This has been observed even when using high work function electrodes like gold, which would typically favor p-type (hole-transporting) behavior.[1]
Q3: What is a typical device architecture for a this compound-based OFET?
A3: A common and effective architecture is the staggered bottom-gate, top-contact configuration. This involves depositing the gate electrode first, followed by the dielectric layer, the this compound semiconductor, and finally the source and drain electrodes on top.[1]
Q4: How does the performance of this compound compare to other related vat dyes?
A4: In a comparative study, this compound and Vat Orange 3 showed better OFET performance than Vat Orange 9.[1] The brominated nature of this compound and 3 is believed to play a role in their electronic properties.[1] For a detailed comparison of their performance metrics, please refer to the data tables below.
Troubleshooting Guides
Issue 1: Low Charge Carrier Mobility
Symptom: The calculated field-effect mobility of your this compound OFET is significantly lower than expected (typically in the range of 10⁻⁵ to 10⁻⁴ cm²/Vs).
| Possible Cause | Troubleshooting Step |
| Poor Film Morphology | 1. Optimize Deposition Rate: For vacuum-deposited films, a slow deposition rate (e.g., 0.1 Å/s) is recommended to promote more ordered film growth.[1] 2. Substrate Temperature Control: Although not always necessary for this compound, experimenting with substrate heating during deposition can sometimes improve film crystallinity. 3. Surface Treatment: Ensure the dielectric surface is clean and has the appropriate surface energy for uniform film growth. |
| High Contact Resistance | 1. Choice of Electrode Material: The injection barrier between the electrode and the semiconductor is critical. For n-type conduction in this compound, low work function metals or bilayer electrodes like Lithium Fluoride/Aluminum (LiF/Al) have shown better performance than Gold (Au).[1] 2. Electrode Deposition: Ensure a clean interface between the semiconductor and the electrode by depositing the electrodes in a high-vacuum environment without breaking the vacuum after the semiconductor deposition. |
| Presence of Traps | 1. Purification of this compound: Commercial dyes may contain impurities that act as charge traps. Purification of the source material before deposition is crucial. 2. Dielectric Interface: Traps at the semiconductor-dielectric interface can severely limit mobility. Using a passivation layer, such as tetratetracontane (B166393) (TTC), on the dielectric can reduce trap densities.[1] |
Issue 2: High OFF-State Current (Low On/Off Ratio)
Symptom: The drain current in the "off" state (when no gate voltage is applied) is high, leading to a poor on/off current ratio.
| Possible Cause | Troubleshooting Step |
| Gate Leakage Current | 1. Dielectric Thickness and Quality: An overly thin or defective dielectric layer can lead to significant current leakage from the gate to the channel. Ensure the dielectric (e.g., anodized aluminum oxide) is of sufficient thickness and quality.[1] 2. Device Architecture: A top-gate architecture can sometimes offer better protection of the active layer and reduce leakage. |
| Bulk Conduction | 1. Semiconductor Thickness: If the semiconductor layer is too thick, conduction can occur through the bulk of the material, which is not modulated by the gate field, leading to a high off-current. Optimize the thickness of the this compound layer (e.g., 80 nm).[1] |
| Impurities | 1. Material Purity: Impurities in the semiconductor can act as dopants, increasing the off-current. Ensure high-purity this compound is used. |
Issue 3: Hysteresis in the Transfer Characteristics
Symptom: The forward and reverse sweeps of the gate voltage in the transfer curve do not overlap, indicating charge trapping and de-trapping.
| Possible Cause | Troubleshooting Step |
| Charge Traps at the Dielectric Interface | 1. Dielectric Surface Passivation: Use a non-polar passivation layer like tetratetracontane (TTC) on the dielectric to reduce the density of trap states.[1] 2. Annealing: Annealing the dielectric layer before semiconductor deposition can help remove adsorbed water and other potential trap-forming species. |
| Mobile Ions in the Dielectric | 1. Choice of Dielectric: Some dielectrics are more prone to containing mobile ions. High-purity, stable dielectrics like aluminum oxide are a good choice.[1] |
| Slow Polarization of the Dielectric | 1. Measurement Conditions: Perform electrical measurements in a controlled environment (e.g., a nitrogen-filled glove box) to minimize the influence of atmospheric moisture, which can exacerbate hysteresis. |
Data Presentation
Table 1: Performance Comparison of this compound, 3, and 9 OFETs
| Parameter | This compound | Vat Orange 3 | Vat Orange 9 |
| Electrode Material | LiF/Al | LiF/Al | LiF/Al |
| Mobility (μ) | ~ 1.5 x 10⁻⁴ cm²/Vs | ~ 3.2 x 10⁻⁵ cm²/Vs | ~ 2.0 x 10⁻⁷ cm²/Vs |
| On/Off Ratio | ~ 10⁴ | ~ 10³ | ~ 10¹ |
| Conduction Type | n-type | n-type | n-type |
Data sourced from a study using a staggered bottom-gate, top-contact architecture with an AlOx/TTC dielectric.[1]
Table 2: Material Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₁₀Br₂O₂ |
| Optical Bandgap (ΔEg,opt) | 2.24 eV |
| Electron Affinity (EA) | 3.59 eV |
| Ionization Potential (IP) | 6.29 eV |
| Sublimation Temperature | ~240-250 °C (at 1 x 10⁻⁶ mbar) |
| Thin Film Roughness (80 nm film) | ~12.5 nm (rms) |
Data sourced from cyclic voltammetry, UV-Vis spectroscopy, and atomic force microscopy measurements.[1]
Experimental Protocols
Fabrication of a Staggered Bottom-Gate, Top-Contact this compound OFET
This protocol is based on the methodology described in the literature for fabricating this compound OFETs.[1]
1. Substrate and Gate Electrode Formation:
- Start with a clean substrate (e.g., glass).
- Evaporate an 80 nm thick layer of high-purity (99.999%) aluminum to define the gate electrode. The evaporation rate should be approximately 4-5 nm/s.
2. Dielectric Layer Formation:
- Anodize the aluminum gate electrode to grow an aluminum oxide (AlOx) layer of about 16-17 nm. This can be achieved by setting the anodization voltage to 10 V.
- Transfer the substrate to a high-vacuum chamber.
- Deposit a 20 nm thick passivation layer of tetratetracontane (TTC) onto the AlOx.
- Anneal the TTC layer in-situ under vacuum at 60 °C for 1 hour.
3. This compound Deposition:
- Without breaking the vacuum, deposit an 80 nm thick layer of purified this compound.
- The deposition should be performed at a rate of 0.1 Å/s. No substrate heating is required during this step.
4. Source and Drain Electrode Deposition:
- Define the source and drain contacts using a shadow mask.
- Deposit the electrodes. For improved n-type injection, a bilayer of 1 nm LiF followed by 99 nm Al is recommended. Alternatively, 100 nm of gold can be used.
5. Device Characterization:
- Perform all electrical measurements in an inert atmosphere (e.g., a nitrogen-filled glove box) using a probe station to minimize degradation from air and moisture.
Visualizations
Caption: Experimental workflow for the fabrication of a this compound-based OFET.
Caption: Structure of a bottom-gate, top-contact this compound OFET.
Caption: Key factors influencing the performance of this compound-based OFETs.
References
Technical Support Center: High-Purity Purification of Vat Orange 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the high-purity purification of Vat Orange 1 (C.I. 59105). It is intended for researchers, scientists, and drug development professionals who require highly purified this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the high-purity purification of this compound?
A1: The most effective methods for obtaining high-purity this compound are recrystallization and train sublimation.[1] Recrystallization is a solvent-based method that leverages the dye's differential solubility at varying temperatures, while sublimation is a solvent-free technique that transitions the solid directly into a gas phase, leaving non-volatile impurities behind.
Q2: What are the potential impurities in commercially available this compound?
A2: Commercial this compound is synthesized by the bromination of Dibenzpyrenequinone (Vat Yellow 4).[2][3] Consequently, common impurities may include unreacted Vat Yellow 4, under- or over-brominated products, and other byproducts from the synthesis process. In addition, residual solvents from manufacturing and inorganic salts can also be present.[4]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: this compound is soluble in high-boiling point aromatic solvents. Nitrobenzene (B124822), xylene, and 1,2,3,4-tetrahydronaphthalene (B1681288) are effective solvents for its recrystallization.[3][5][6] Chlorobenzene has also been mentioned in patent literature for recrystallization. Due to its poor solubility in common low-boiling point organic solvents, a high-temperature recrystallization is necessary.
Q4: How can the purity of this compound be accurately assessed?
A4: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantitative purity assessment.[5] Other useful techniques include UV-Visible Spectroscopy to confirm the dye's identity and check for absorbing impurities, and Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural information and identification of impurities.[5][7][8][9]
Purification Methods: A Comparative Overview
The choice of purification method depends on the initial purity of the this compound, the desired final purity, the available equipment, and the scale of the purification.
| Parameter | Recrystallization | Train Sublimation |
| Principle | Differential solubility in a solvent at different temperatures. | Phase transition from solid to gas, leaving non-volatile impurities. |
| Typical Purity Achieved | > 99% | > 99.5% |
| Yield | 70-90% (can be lower due to solubility in cold solvent) | > 90% (minimal product loss) |
| Advantages | - Good for removing both soluble and insoluble impurities.- Scalable to larger quantities. | - Solvent-free method.- Highly effective for removing non-volatile impurities.- Can yield very high purity product. |
| Disadvantages | - Requires high-boiling point, potentially hazardous solvents.- Risk of "oiling out" if not performed carefully.- Product loss in the mother liquor. | - Requires specialized vacuum sublimation apparatus.- Only suitable for thermally stable compounds.- Can be time-consuming for larger quantities. |
Experimental Protocols
Recrystallization of this compound from Nitrobenzene
This protocol describes a general procedure for the recrystallization of this compound. The exact solvent volumes and temperatures should be optimized based on the initial purity and quantity of the dye.
Materials:
-
Crude this compound
-
Nitrobenzene (reagent grade)
-
Erlenmeyer flask
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of nitrobenzene to just cover the solid. Heat the mixture to approximately 180-200°C with continuous stirring. Gradually add more hot nitrobenzene until the dye is completely dissolved. Avoid adding excess solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to ensure maximum precipitation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold, fresh nitrobenzene to remove any remaining soluble impurities. Subsequently, wash with a low-boiling point solvent like ethanol (B145695) or acetone (B3395972) to remove the nitrobenzene.
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Drying: Dry the purified crystals in a vacuum oven to remove all residual solvents.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Treatment and Analysis of Vat Orange 1 Wastewater
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the treatment and analysis of wastewater from Vat Orange 1 production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the treatment and analysis of this compound wastewater.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| AOP-01 | Low color and COD removal efficiency in Fenton's treatment. | Incorrect pH: The optimal pH range for the Fenton reaction is typically between 3 and 6.[1] If the pH is too high, iron will precipitate as ferric hydroxide (B78521), which catalytically decomposes H₂O₂ into oxygen and water without generating hydroxyl radicals.[1] Suboptimal H₂O₂/Fe²⁺ Ratio: An incorrect ratio can limit the generation of hydroxyl radicals. Excess H₂O₂ can act as a scavenger for hydroxyl radicals, while insufficient H₂O₂ will result in incomplete oxidation. Inhibitors: The presence of chelating agents like phosphates or certain organic acids in the wastewater can sequester the iron catalyst.[1] Temperature: The reaction is most efficient between 20-40°C. Higher temperatures can lead to the accelerated decomposition of H₂O₂.[1] | pH Adjustment: Adjust the wastewater pH to 3-5 before adding the Fenton's reagent.[1] Ratio Optimization: Perform jar tests to determine the optimal H₂O₂/Fe²⁺ ratio for your specific wastewater. Wastewater Characterization: Analyze the wastewater for the presence of known inhibitors. Pre-treatment may be necessary to remove them. Temperature Control: If the reaction is highly exothermic, consider controlled or sequential addition of H₂O₂ to maintain the optimal temperature range.[1] |
| CF-01 | Poor floc formation and settling in coagulation-flocculation. | Incorrect Coagulant Dosage: Both under-dosing and over-dosing can lead to poor performance. Over-dosing can cause re-stabilization of the colloidal particles. Suboptimal pH: The effectiveness of coagulants like alum and ferric chloride is highly pH-dependent.[2] Inadequate Mixing: Insufficient rapid mixing prevents proper dispersion of the coagulant, while inadequate slow mixing hinders the formation of larger flocs. | Dosage Optimization: Conduct jar tests to determine the optimal coagulant dosage.[3] pH Control: Adjust the pH of the wastewater to the optimal range for the chosen coagulant.[2] Mixing Speed and Time: Ensure proper mixing speeds and durations for both the rapid and slow mixing stages. |
| BT-01 | Low efficiency in biological treatment. | Low Biodegradability: Vat dyes are generally recalcitrant to biological degradation. The BOD/COD ratio of the wastewater may be too low for effective biological treatment alone.[4] Toxicity: The presence of high concentrations of the dye or other chemicals in the wastewater can be toxic to the microorganisms in the activated sludge. Improper Aeration: In aerobic systems, insufficient oxygen will inhibit microbial activity.[4] | Assess Biodegradability: Determine the BOD/COD ratio of the wastewater. If it is low, consider a pre-treatment step like AOPs to improve biodegradability.[4] Acclimatization: Gradually introduce the wastewater to the microbial culture to allow for acclimatization. Toxicity Testing: Conduct toxicity assays to determine the inhibitory concentration of the wastewater. Aeration Control: Ensure adequate aeration in the bioreactor to maintain the desired dissolved oxygen levels.[4] |
| EC-01 | High energy consumption and low removal efficiency in electrocoagulation. | Suboptimal Current Density: Current density influences the rate of coagulant generation and bubble production.[5] Incorrect pH: The pH of the wastewater affects the formation of metal hydroxides and the surface charge of pollutants.[5] Electrode Passivation: A layer of oxides or other insulating materials can form on the electrode surface, reducing its effectiveness. | Optimize Current Density: Experiment with different current densities to find the most efficient setting for your system.[5] pH Adjustment: Adjust the initial pH of the wastewater to the optimal range for the electrode material being used.[5] Electrode Cleaning: Periodically clean the electrodes to remove any passive layers. |
| AM-01 | Inaccurate and irreproducible results in spectrophotometric analysis. | Spectral Interference: Other compounds in the wastewater matrix may absorb light at the same wavelength as this compound, leading to artificially high readings.[6] Matrix Effects: High concentrations of salts, surfactants, and other organic matter can suppress or enhance the analytical signal.[1] Turbidity: Suspended solids in the sample can scatter light, causing inaccurate absorbance measurements. | Wavelength Selection: Scan the absorbance spectrum of the treated and untreated wastewater to identify a wavelength with minimal interference. Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to separate the dye from interfering compounds.[2] Standard Addition Method: Use the standard addition method to compensate for matrix effects.[1] Filtration/Centrifugation: Filter or centrifuge the samples to remove suspended solids before analysis.[1] |
| AM-02 | Poor peak shape and resolution in HPLC analysis. | Matrix Effects: Co-eluting compounds from the wastewater matrix can interfere with the analyte peak.[7][8] Inadequate Sample Cleanup: Particulates and precipitated proteins can block the column frit.[8] Solvent Mismatch: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[8] | Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[2] Filtration: Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.[9] Solvent Compatibility: Dissolve the sample in the mobile phase or a weaker solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the typical characteristics of wastewater from this compound production?
A1: Wastewater from vat dye production and application is characterized by high color, high chemical oxygen demand (COD), and biochemical oxygen demand (BOD), and often contains high concentrations of total suspended solids (TSS) and total dissolved solids (TDS).[10] The pH can be highly alkaline due to the dyeing process. The wastewater may also contain heavy metals like chromium and mercury, which can be used as catalysts in dye synthesis.[11]
Q2: Why is a single treatment method often insufficient for this compound wastewater?
A2: A single treatment process is often unable to completely decolorize and mineralize the complex and stable structure of this compound.[7] For instance, biological methods may struggle with the low biodegradability of the dye, while chemical methods might produce secondary pollutants.[12] Therefore, a combination of physical, chemical, and biological processes is often required for effective treatment.[12]
Q3: What are the key safety precautions when working with Fenton's reagent?
A3: Fenton's reagent involves a strong oxidizer (hydrogen peroxide) and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, gloves, and protective clothing.[13] The reaction should be carried out in a well-ventilated area. It is crucial to control the pH, as a high pH can cause the catalytic decomposition of H₂O₂ to oxygen, which can create a hazardous situation.[1]
Q4: How can I determine the concentration of this compound in my wastewater sample?
A4: UV-Visible spectrophotometry is a common method for determining the concentration of dyes in solution.[14] You will need to create a calibration curve using standards of known this compound concentrations and measure the absorbance of your samples at the wavelength of maximum absorbance (λmax). For more complex matrices, High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is a more specific and sensitive method.[9]
Q5: What is the principle behind the biological degradation of anthraquinone (B42736) dyes like this compound?
A5: The biological degradation of anthraquinone dyes by bacteria typically begins with the cleavage of functional groups attached to the anthraquinone core.[15] This is followed by the opening of the aromatic rings through the action of various enzymes, leading to the formation of smaller, more biodegradable molecules that can be funneled into the central metabolic pathways of the microorganisms.[13][15]
Data Presentation
Table 1: Typical Characteristics of Untreated Textile Wastewater
| Parameter | Typical Range |
| pH | 5 - 12[16] |
| Chemical Oxygen Demand (COD) | 10 - 2250 mg/L[16] |
| Biochemical Oxygen Demand (BOD) | 100 - 3000 mg/L[16] |
| Total Suspended Solids (TSS) | High variability |
| Total Dissolved Solids (TDS) | High variability |
| Color | High intensity |
| Heavy Metals (e.g., Cr, Cu, Zn) | Present in varying concentrations[10] |
Table 2: Comparison of Treatment Efficiencies for Vat Dye Wastewater
| Treatment Method | Typical Removal Efficiency | Key Optimized Parameters |
| Fenton's Oxidation | COD Removal: ~60-65%[17] | pH: 3, H₂O₂: ~60 mmol/L, Fe²⁺: ~7.5 mmol/L[17] |
| Electrocoagulation | Color Removal: >85% for Vat Yellow[18] | pH: 10, Current Density: 1559 A/m², Time: 25 min[18] |
| Coagulation-Flocculation (FeCl₃) | TSS Removal: ~95%, COD Removal: ~59%[19] | Coagulant Dose: 25 mg/L, Flocculant Dose: 25 mg/L[19] |
| Adsorption (Zeolite X) | Dye Removal: >86% for Vat Orange 11[20] | pH: 3[20] |
| Biological Treatment (Pseudomonas aeruginosa) | Dye Removal: 99% for Vat Blue 4 (700 mg/L)[13] | Static aerobic conditions[13] |
Experimental Protocols
Protocol 1: Fenton's Oxidation of this compound Wastewater
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Wastewater Characterization: Determine the initial COD, BOD, pH, and this compound concentration of the wastewater sample.
-
pH Adjustment: In a beaker, take a known volume of the wastewater and adjust the pH to 3.0 using sulfuric acid (H₂SO₄).[17]
-
Fenton's Reagent Preparation: Prepare a stock solution of ferrous sulfate (B86663) (FeSO₄·7H₂O).
-
Reaction Initiation: While stirring the wastewater, add the required amount of the ferrous sulfate solution to achieve the desired Fe²⁺ concentration (e.g., 7.44 mmol/L).[17]
-
H₂O₂ Addition: Slowly add the required volume of 30% hydrogen peroxide (H₂O₂) to achieve the desired concentration (e.g., 60.90 mmol/L).[17]
-
Reaction: Allow the reaction to proceed for a predetermined time (e.g., 2 hours) with continuous stirring at room temperature.
-
Reaction Termination and Neutralization: Stop the reaction by raising the pH to around 7.0-8.0 with a sodium hydroxide (NaOH) solution. This will precipitate the iron as ferric hydroxide (Fe(OH)₃).
-
Flocculation and Sedimentation: Gently stir the solution for about 15-20 minutes to promote flocculation of the iron sludge, then allow it to settle for at least 30 minutes.
-
Analysis: Collect the supernatant and analyze it for residual this compound concentration and COD to determine the treatment efficiency.
Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Wavelength Determination: Scan a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in deionized water or a suitable solvent.
-
Calibration Curve:
-
Use a blank (deionized water or solvent) to zero the spectrophotometer at the determined λmax.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. Determine the coefficient of determination (R²) to ensure linearity.[21]
-
-
Sample Preparation:
-
Collect a sample of the treated wastewater.
-
Filter the sample through a 0.45 µm syringe filter to remove any suspended solids.
-
If the color is too intense, dilute the sample with a known volume of deionized water to bring the absorbance within the range of the calibration curve.
-
-
Sample Analysis:
-
Measure the absorbance of the prepared sample at λmax.
-
Use the calibration curve equation to determine the concentration of this compound in the sample.
-
If the sample was diluted, multiply the result by the dilution factor to get the original concentration.
-
Protocol 3: Reductive Extraction and HPLC Analysis of this compound
-
Reductive Extraction:
-
Accurately weigh about 100 mg of a textile sample dyed with this compound and cut it into small pieces.[9]
-
Prepare an extraction solution of 2 g sodium dithionite (B78146) and 2 g sodium hydroxide in 100 mL of deionized water.[9]
-
Place the textile pieces in a flask with 50 mL of the extraction solution.[9]
-
Purge with nitrogen gas, seal the flask, and heat at 50-60°C with stirring for 30 minutes to reduce the dye to its soluble leuco form.[9]
-
Cool the extract and centrifuge to remove solid residues.[9]
-
-
HPLC Analysis:
-
Sample Preparation: Filter the supernatant from the extraction through a 0.45 µm syringe filter.[9]
-
Mobile Phase: Prepare an appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
HPLC Conditions: Set up the HPLC system with a suitable C18 column, and set the flow rate, injection volume, and detector wavelength (based on the λmax of this compound).
-
Calibration: Inject a series of standard solutions of this compound to create a calibration curve based on peak area versus concentration.[9]
-
Sample Injection: Inject the filtered sample extract into the HPLC system.
-
Quantification: Identify the this compound peak by its retention time and use the calibration curve to determine its concentration in the extract.[9]
-
Mandatory Visualizations
Caption: Experimental workflow for the treatment and analysis of this compound wastewater.
Caption: Proposed microbial degradation pathway for anthraquinone dyes like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. scispace.com [scispace.com]
- 4. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 5. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 6. mrwa.com [mrwa.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. analytik-jena.com [analytik-jena.com]
- 11. omicsonline.org [omicsonline.org]
- 12. worlddyevariety.com [worlddyevariety.com]
- 13. Frontiers | Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review [frontiersin.org]
- 14. realtechwater.com [realtechwater.com]
- 15. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.pt [fishersci.pt]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges of Vat Orange 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with Vat Orange 1 in novel solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound (C.I. 59105) is a synthetic anthraquinone (B42736) vat dye known for its bright orange hue and excellent color fastness.[1] Structurally, it is a large, planar, and non-polar molecule, which leads to strong intermolecular forces and a stable crystal lattice.[2] These characteristics make it inherently insoluble in water and many common organic solvents.[3][4] Overcoming this low solubility is the primary hurdle in its application.
Q2: What are the known solvents for this compound?
A2: this compound is reported to be soluble in high-boiling point aromatic solvents like Nitrobenzene, 1,2,3,4-Tetrahydronaphthalene, and Xylene.[3][5][6][7][8][9][10][11][12] It is only slightly soluble in Chloroform, 2-Chlorophenol, Pyridine, Acetone, Ethanol, Toluene, and Benzene.[3][5][6][7][8][9][10][11][12] Its water solubility is extremely low, cited as 8.337 mg/L at 20°C.[13]
Q3: What is the "vatting" process and how does it improve solubility?
A3: The "vatting" process is the cornerstone of applying vat dyes.[14] It involves the chemical reduction of the insoluble dye in an alkaline medium, typically using sodium hydrosulfite (Na₂S₂O₄) and sodium hydroxide (B78521) (NaOH).[4][15][16][17] This reaction converts the dye into its water-soluble "leuco" form.[15][18][19] Once the substrate is impregnated with this soluble leuco form, it is re-oxidized, often by exposure to air or chemical oxidants, which reverts the dye to its original insoluble state, trapping it within the fibers.[16][20][21]
Q4: My this compound is not dissolving in my chosen organic solvent. What should I do?
A4: If you are experiencing poor solubility in a novel organic solvent, consider the following:
-
Increase Temperature: Gently heating the solvent can increase the solubility of this compound. However, be mindful of the solvent's boiling point and the dye's stability at elevated temperatures.
-
Use Mechanical Agitation: Employ methods like vortexing, stirring, or sonication to help break down dye aggregates and promote dissolution.
-
Solvent Blends: Experiment with mixtures of solvents. For instance, combining a good solvent (like nitrobenzene) with a co-solvent might improve overall solubility and modify the solvent properties to suit your application.
-
Consider the Vatting Process: If direct dissolution is not feasible for your application, the vatting process to create the soluble leuco form is the most effective method for solubilization.[18]
Q5: What is "Solubilised this compound" and how is it different?
A5: Solubilised this compound (C.I. 59106) is a chemically modified version of the dye, specifically a sulphuric ester of the leuco form.[22][23][24] This modification makes the dye directly soluble in water, eliminating the need for the traditional vatting process at the point of application.[25][26] It is applied from an aqueous solution and then converted back to the insoluble parent dye on the substrate through acid oxidation.[23][24]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| This compound powder is not dissolving in a known "good" solvent (e.g., Xylene). | 1. Low Temperature: The solvent may be too cold. 2. Insufficient Agitation: The dye particles may be agglomerated. 3. Impure Solvent: Contaminants in the solvent could be hindering dissolution. | 1. Gently warm the solvent while stirring. 2. Use a magnetic stirrer or sonicator to provide mechanical energy. 3. Ensure you are using a high-purity grade solvent. |
| The solution remains cloudy or contains suspended particles after attempting to dissolve. | 1. Saturation Limit Reached: You may have exceeded the solubility limit of the dye in that specific solvent at that temperature. 2. Insoluble Impurities: The dye sample may contain insoluble impurities. | 1. Try diluting the solution with more solvent or increasing the temperature. 2. Filter the solution to remove undissolved particles. The concentration of the filtrate can then be determined analytically. |
| During the vatting process, the color does not change to the expected purplish-red of the leuco form. | 1. Incomplete Reduction: The amount of reducing agent (sodium hydrosulfite) is insufficient, or it has degraded due to age or exposure to moisture/air.[27][28] 2. Incorrect pH: The solution is not sufficiently alkaline for the reduction to occur.[29][30] 3. Low Temperature: The temperature may be too low for the reduction reaction to proceed efficiently.[17] | 1. Add more sodium hydrosulfite incrementally. Ensure your reducing agent is fresh. 2. Check the pH of the solution and add more sodium hydroxide if necessary to maintain a strongly alkaline environment (pH 11-13).[29][30] 3. Gently warm the solution to the recommended temperature for vatting (typically 40-60°C).[30] |
| Precipitate forms after the leuco form is achieved. | 1. Premature Oxidation: The leuco form is being oxidized back to the insoluble form by exposure to atmospheric oxygen. 2. Incorrect pH: A drop in pH can reduce the solubility of the leuco salt. | 1. Minimize the solution's exposure to air. Work in a closed vessel or under an inert atmosphere (e.g., nitrogen) if possible. 2. Ensure a sufficient excess of alkali is present to maintain a high pH. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Reported Solubility |
| Water | Insoluble (8.337 mg/L at 20°C)[13] |
| Nitrobenzene | Soluble[5][6][8][9] |
| 1,2,3,4-Tetrahydronaphthalene | Soluble[5][6][8][9] |
| Xylene | Soluble[5][6][8][9] |
| Chloroform | Slightly Soluble[6][8][9] |
| 2-Chlorophenol | Slightly Soluble[6][8][9] |
| Pyridine | Slightly Soluble[6][8][9] |
| Acetone | Slightly Soluble[6][8][9] |
| Ethanol | Slightly Soluble[6][8][9] |
| Toluene | Slightly Soluble[6][8][9] |
| Benzene | Slightly Soluble[6][8][9] |
Experimental Protocols
Protocol 1: General Method for Determining Solubility in a Novel Organic Solvent
This protocol provides a general framework for assessing the solubility of this compound.
-
Preparation:
-
Accurately weigh a small amount of this compound powder (e.g., 10 mg) into a glass vial.
-
Prepare a constant temperature bath set to the desired experimental temperature (e.g., 25°C).
-
-
Solvent Addition:
-
Add a small, precise volume of the novel solvent to the vial (e.g., 1 mL).
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the constant temperature bath.
-
Agitate the mixture using a magnetic stirrer or orbital shaker for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical methods like vortexing or sonication can be used initially to break up clumps.
-
-
Observation and Separation:
-
After the equilibration period, visually inspect the sample. If the solid is completely dissolved, the dye is soluble at that concentration.
-
If solid remains, centrifuge the vial at a controlled temperature to pellet the undissolved solid.
-
-
Quantification (if undissolved solid remains):
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry (requires a calibration curve).
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Protocol 2: Lab-Scale Vatting for Solubilization
This protocol describes the conversion of this compound to its soluble leuco form.
-
Preparation:
-
Reduction (Vatting):
-
Slowly add the this compound paste to the heated solution with gentle stirring.
-
Continue to stir gently and maintain the temperature for 15-20 minutes.[28]
-
Observe the color change. The solution should turn to a purplish-red or maroon color, indicating the formation of the soluble leuco form.[5][8][11]
-
Usage:
-
The resulting solution contains the soluble leuco form of this compound and can be used for subsequent experiments.
-
Note: The leuco form is sensitive to oxygen.[24] Minimize exposure to air to prevent premature re-oxidation to the insoluble form.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: The Vatting process: conversion between insoluble and soluble forms.
References
- 1. This compound Dyes - High-Quality Textile Dyes at Attractive Prices [eurosyntecchemicalspvtltd.com]
- 2. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Vat Dyes and Fibre Reactive Dyes – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 5. This compound, this compound Dye [xcwydyes.com]
- 6. This compound|CAS NO.1324-11-4 [chinainterdyes.com]
- 7. Vat Dyes Exporter, Vat Dyes Supplier in Mumbai [dyestuff.co.in]
- 8. This compound | 1324-11-4 [chemicalbook.com]
- 9. indiamart.com [indiamart.com]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. This compound CAS#: 1324-11-4 [amp.chemicalbook.com]
- 12. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 13. This compound|lookchem [lookchem.com]
- 14. textilelearner.net [textilelearner.net]
- 15. sdinternational.com [sdinternational.com]
- 16. longwayeducation.com [longwayeducation.com]
- 17. How to use vat dyes? How to dissolve vat dyes? [xcwydyes.com]
- 18. Vat dye - Wikipedia [en.wikipedia.org]
- 19. Dayglo Color Corporation [dayglo.in]
- 20. Vat Dye - Home [vatdye.weebly.com]
- 21. textilelearner.net [textilelearner.net]
- 22. worlddyevariety.com [worlddyevariety.com]
- 23. rangudhyog.com [rangudhyog.com]
- 24. admin.umt.edu.pk [admin.umt.edu.pk]
- 25. Solubilised this compound Dye at Best Price - Textiles Industry Choice [dyestuff.co.in]
- 26. Dyeing and Processing: Soluble Vat Dyes [dyeingworld1.blogspot.com]
- 27. Indigo Vat Troubleshooting: Lye and Hydrosulfite — Graham Keegan [grahamkeegan.com]
- 28. Vat Dye Failing To Color Cotton Properly? Here's The Real Reason And The Right Dyeing Procedure - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 29. benchchem.com [benchchem.com]
- 30. scribd.com [scribd.com]
Validation & Comparative
Vat Orange 1 vs. Vat Orange 3: A Comparative Analysis of Semiconductor Performance
In the realm of organic electronics, the exploration of cost-effective and stable semiconductor materials is paramount for advancing applications in fields such as organic field-effect transistors (OFETs) and organic solar cells.[1][2][3] Among the various classes of organic compounds, vat dyes have garnered attention due to their highly conjugated structures, which are conducive to efficient charge transport.[1][2] This guide provides a comparative study of two such dyes, Vat Orange 1 and Vat Orange 3, focusing on their semiconductor properties and performance in electronic devices.
Performance Characteristics
A comparative analysis of the electrical and physical properties of this compound and Vat Orange 3 reveals distinct differences in their performance as organic semiconductors. The key performance metrics for these materials when integrated into Organic Field-Effect Transistors (OFETs) are summarized below.
| Property | This compound | Vat Orange 3 |
| Field-Effect Mobility (μ) | Not Reported in Provided Context | up to 0.14 cm²⋅V⁻¹⋅s⁻¹ |
| On/Off Ratio | Not Reported in Provided Context | 10⁴ |
| Thermal Sublimation Temp. | ~240–250 °C | ~225–235 °C |
| Reduction Onset Potential | -0.57 V | -0.50 V |
| Absorption Onset | 553 nm (2.24 eV) | 579 nm (2.14 eV) |
| Film Surface Roughness (rms) | ~12.5 nm | ~15.1 nm |
Data sourced from references[1][2].
Vat Orange 3 has demonstrated notable potential as an organic semiconductor, with studies reporting a significantly improved carrier mobility of up to 0.14 cm²⋅V⁻¹⋅s⁻¹ when utilized in a 2D vdW vertical heterostructure with h-BN encapsulation and graphene contact electrodes.[1] This represents a substantial enhancement compared to earlier OFETs fabricated with Vat Orange 3, which exhibited mobilities of only 1.9 × 10⁻³ m²⋅V⁻¹⋅s⁻¹.[1] Furthermore, these high-performance devices based on Vat Orange 3 have achieved an On/Off ratio of 10⁴.[1]
In a direct comparison of the two dyes, this compound and Vat Orange 3 show similar onset potentials for reduction at -0.57 V and -0.50 V, respectively.[2] However, Vat Orange 3 exhibits a red-shifted absorption onset at 579 nm (2.14 eV) compared to this compound's onset at 553 nm (2.24 eV).[2] In terms of thermal stability, this compound sublimes at a slightly higher temperature range (~240–250 °C) than Vat Orange 3 (~225–235 °C).[2] The surface roughness of thin films, an important factor in device performance, was found to be comparable, with this compound films having a root mean square (rms) roughness of approximately 12.5 nm and Vat Orange 3 films showing an rms of around 15.1 nm.[2]
Experimental Methodologies
The characterization and comparison of this compound and Vat Orange 3 as semiconductor materials involve a series of detailed experimental protocols. The following methodologies are based on established research practices in the field of organic electronics.
Material Purification
Prior to device fabrication, both this compound and Vat Orange 3 undergo a purification process to ensure high-purity materials, which is crucial for optimal semiconductor performance. A common method is two consecutive train sublimation procedures.[2]
Organic Field-Effect Transistor (OFET) Fabrication
A typical fabrication process for top-contact, bottom-gate OFETs using these vat dyes is as follows:
-
Substrate and Gate Electrode: An aluminum gate electrode is evaporated onto a glass substrate at a rate of approximately 4–5 nm s⁻¹.[2]
-
Dielectric Layer: An aluminum oxide layer of about 16–17 nm is formed through anodization at a set voltage of 10 V.[2] This layer is then passivated with a 20 nm vacuum-processed layer of tetratetracontane (B166393) (TTC), which is annealed in situ under vacuum at 60 °C for one hour.[2]
-
Semiconductor Deposition: An 80 nm thick film of the vat orange semiconductor (either this compound or Vat Orange 3) is deposited via thermal evaporation at a rate of 0.1 Å s⁻¹ without substrate heating.[2]
-
Source/Drain Electrodes: Finally, gold source and drain electrodes are deposited on top of the semiconductor layer through a shadow mask to complete the device.
Characterization Techniques
The performance and properties of the materials and fabricated devices are assessed using a variety of analytical methods:
-
Cyclic Voltammetry (CV): To determine the reduction and oxidation potentials of the materials.[2]
-
UV-Vis Spectroscopy: To measure the optical absorption properties and determine the absorption onsets.[2] Thin films on quartz glass are used for these measurements.[2]
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties of the materials. For this compound, an excitation wavelength of 470 nm is used, while for Vat Orange 3, it is 500 nm.[2]
-
Atomic Force Microscopy (AFM): To characterize the film-forming characteristics and surface morphology, including roughness.[2]
-
Electrical Characterization: The transfer and output characteristics of the OFETs are measured to determine key parameters such as field-effect mobility, on/off ratio, and threshold voltage.[2]
Comparative Workflow
The logical process for a comparative study of the semiconductor performance of this compound and Vat Orange 3 can be visualized as a systematic workflow, from material preparation to final data analysis.
Caption: Workflow for comparing semiconductor performance of Vat Orange dyes.
This structured approach ensures a thorough and objective comparison of the semiconductor properties of this compound and Vat Orange 3, providing valuable insights for researchers and professionals in the field of organic electronics.
References
- 1. High-Performance Organic Field-Effect Transistors Based on Two-Dimensional Vat Orange 3 Crystals [cpl.iphy.ac.cn]
- 2. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]
- 3. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Comparative analysis of industrial vat dyes for organic electronics
A Comparative Analysis of Industrial Vat Dyes for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics is continually seeking novel materials that are not only high-performing but also sustainable and biocompatible. Industrial vat dyes, a class of pigments known for their exceptional stability and use in the textile industry, have emerged as promising candidates for active materials in organic electronic devices. This guide provides a comparative analysis of several key industrial vat dyes, evaluating their performance in organic field-effect transistors (OFETs) and organic solar cells (OSCs) based on reported experimental data.
Performance in Organic Field-Effect Transistors (OFETs)
Vat dyes have demonstrated considerable potential as semiconductors in OFETs, exhibiting a range of charge transport properties. The performance of these dyes is highly dependent on factors such as the device architecture, the gate dielectric used, and the deposition method (vacuum evaporation or solution processing).
Quantitative Performance Data
The following table summarizes the key performance metrics of OFETs fabricated using various industrial vat dyes. These parameters include charge carrier mobility (μ), which indicates how quickly charge carriers move through the material; the on/off current ratio (Ion/Ioff), a measure of the transistor's switching capability; the threshold voltage (Vth), the gate voltage required to turn the transistor on; and the subthreshold swing (SS), which describes how effectively the transistor switches from the off to the on state.
| Vat Dye | Device Architecture | Dielectric | Deposition Method | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Subthreshold Swing (SS) (mV/dec) |
| Indigo | Bottom Gate, Top Contact | TTC | Vacuum Evaporation | p-type: 0.56, n-type: 0.95[1] | > 105 | Not Reported | Not Reported |
| Tyrian Purple (6,6'-dibromoindigo) | Bottom Gate, Top Contact | Polyethylene/AlOx | Vacuum Evaporation | p-type: 0.22, n-type: 0.03[2] | ~104 | Not Reported | Not Reported |
| Vat Orange 1 | Bottom Gate, Top Contact | AlOx + TTC | Vacuum Evaporation | n-type: 1 x 10-4[3] | 1.8 x 102[3] | 0.1[3] | 338[3] |
| Vat Orange 3 | Bottom Gate, Top Contact | AlOx + TTC | Vacuum Evaporation | n-type: 5.8 x 10-4[3] | 5.4 x 102[3] | 0.25[3] | 1135[3] |
| Vat Blue 4 (Indanthrone) | Bottom Gate, Top Contact | TTC | Vacuum Evaporation | Ambipolar | Not Reported | Not Reported | Not Reported |
| Vat Yellow 4 | Not Reported | Not Reported | Not Reported | Limited data available | Limited data available | Limited data available | Limited data available |
| Perylene Diimides (PDIs) | Various | Various | Solution & Vacuum | n-type: up to 2.09 x 10-1 | > 104 | Various | Various |
Note: Performance metrics can vary significantly based on experimental conditions. The data presented here is for comparative purposes. Data for Vat Yellow 4 is limited in the reviewed literature.
Performance in Organic Solar Cells (OSCs)
The application of industrial vat dyes in organic solar cells is a growing area of research. Their strong absorption in the visible spectrum and inherent stability make them attractive as donor or acceptor materials in the active layer of OSCs.
Quantitative Performance Data
The table below presents the photovoltaic performance of OSCs incorporating industrial vat dyes. Key parameters include the power conversion efficiency (PCE), which is the overall efficiency of the solar cell; the open-circuit voltage (Voc), the maximum voltage from the cell; the short-circuit current density (Jsc), the maximum current from the cell; and the fill factor (FF), which relates to the maximum power that can be drawn from the device.
| Vat Dye(s) | Device Architecture | Role of Dye | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| Indigo and Thioindigo (Cosensitized) | Dye-Sensitized Solar Cell (DSSC) | Sensitizer | 6.82[4] | Not Reported | Not Reported | Not Reported |
| Isoindigo-based Polymer | Bulk Heterojunction | Donor | 1.2[5] | Not Reported | Not Reported | Not Reported |
| Perylene Diimide (PDI) derivatives | Bulk Heterojunction | Acceptor | > 17[1] | Various | Various | Various |
Note: Research into vat dyes for OSCs is rapidly evolving, and the reported efficiencies are continually improving.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the fabrication and characterization of OFETs and OSCs using industrial vat dyes.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A common approach for fabricating OFETs with vat dyes is through vacuum deposition, which allows for the formation of highly ordered thin films.
Fabrication Protocol (Bottom-Gate, Top-Contact Architecture):
-
Substrate Cleaning: Begin with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) acting as the gate and gate dielectric, respectively. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Dielectric Surface Modification: To improve the interface between the dielectric and the organic semiconductor, a passivation layer such as tetratetracontane (B166393) (TTC) or a self-assembled monolayer of hexamethyldisilazane (B44280) (HMDS) can be deposited.[1][6] TTC is typically deposited via thermal evaporation in a high-vacuum chamber.
-
Vat Dye Deposition: The purified vat dye is deposited onto the substrate via thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr). The deposition rate and substrate temperature are critical parameters to control film morphology and crystallinity. A typical thickness for the active layer is 30-50 nm.
-
Source-Drain Electrode Deposition: Source and drain electrodes (e.g., gold) are then thermally evaporated through a shadow mask onto the organic semiconductor layer to define the channel length and width.
-
Annealing: The completed device may be annealed in an inert atmosphere to improve the crystallinity of the organic film and the contact at the electrode-semiconductor interface.
Characterization Protocol:
-
Electrical Measurements: The electrical characteristics of the OFETs are measured in a controlled environment (e.g., a nitrogen-filled glovebox or a vacuum probe station) using a semiconductor parameter analyzer.
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate voltage (VG) at a constant drain-source voltage (VDS). From this, the charge carrier mobility in the saturation regime, the on/off ratio, and the threshold voltage can be extracted.
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various constant gate voltages (VG).
Organic Solar Cell (OSC) Fabrication and Characterization
For OSCs, vat dyes can be incorporated into the active layer, which is typically a bulk heterojunction (BHJ) blend of a donor and an acceptor material.
Fabrication Protocol (Conventional Architecture):
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole transport material, such as PEDOT:PSS, is spin-coated onto the ITO and annealed.[1]
-
Active Layer Deposition: A solution containing a blend of the vat dye (acting as either donor or acceptor) and a complementary polymer or small molecule is prepared in an organic solvent (e.g., chloroform, chlorobenzene). This solution is then spin-coated onto the HTL to form the bulk heterojunction active layer. The film is then typically annealed to optimize the morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: An electron transport layer (e.g., a thin layer of a fullerene derivative or a metal oxide) and a low work function metal cathode (e.g., calcium or aluminum) are sequentially deposited via thermal evaporation in a high-vacuum chamber.[1]
Characterization Protocol:
-
Current-Voltage (J-V) Characteristics: The J-V characteristics of the solar cell are measured under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²).[7]
-
Performance Parameter Extraction: From the J-V curve, the key photovoltaic parameters (PCE, Voc, Jsc, and FF) are determined.
-
External Quantum Efficiency (EQE): The EQE is measured to determine the spectrally resolved efficiency of converting photons to charge carriers.
Visualizations
Experimental Workflow for Vat Dye-Based OFETs
Figure 1. General experimental workflow for the fabrication and characterization of vat dye-based OFETs.
Charge Transport in an n-type OFET
The following diagram illustrates the fundamental mechanism of charge transport in an n-type organic field-effect transistor, where electrons are the majority charge carriers.
Figure 2. Simplified diagram of charge transport in an n-type vat dye-based OFET.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Vat Orange 1: A Comparative Performance Analysis Against Leading N-Type Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Vat Orange 1 in the landscape of n-type organic semiconductors, supported by experimental data.
This compound, a commercially available vat dye, has emerged as a potential candidate for n-type organic semiconductors in the field of organic electronics. This guide provides a comparative analysis of its performance against other established n-type organic semiconductors, offering a clear perspective on its capabilities and potential applications. The following sections present a quantitative comparison, detailed experimental protocols, and visual representations of key concepts to aid researchers in their material selection and experimental design.
Performance Comparison of N-Type Organic Semiconductors
The performance of an organic semiconductor in an Organic Field-Effect Transistor (OFET) is primarily evaluated by its charge carrier mobility (μ) and the on/off current ratio (Ion/Ioff). The following table summarizes the typical performance metrics for this compound and other representative n-type organic semiconductors.
| Organic Semiconductor | Chemical Class | Electron Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Deposition Method |
| This compound | Vat Dye | 1 x 10⁻⁴ | 1.8 x 10² | Vacuum Thermal Evaporation |
| Perylene Diimide (PDI) Derivatives | Rylene Diimide | 10⁻² - 1 | 10⁵ - 10⁷ | Vacuum Thermal Evaporation / Solution Processing |
| Fullerene (C60) (Thin Film) | Fullerene | 0.1 - 1 | > 10⁴ | Vacuum Thermal Evaporation |
| N2200 | Polymer | 0.2 - 0.85 | 10³ - 10⁵ | Solution Processing (Spin Coating) |
Experimental Protocols
The following are detailed methodologies for the fabrication and characterization of Organic Field-Effect Transistors (OFETs), which are standard for evaluating the performance of n-type organic semiconductors like this compound.
OFET Fabrication (Bottom-Gate, Top-Contact Architecture)
A common device architecture for testing organic semiconductors is the bottom-gate, top-contact (BGTC) configuration.
a. Substrate Preparation:
-
Highly n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried under a stream of nitrogen and baked at 120°C for 30 minutes to remove any residual moisture.
-
To improve the interface quality, the SiO₂ surface is often treated with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS).
b. Organic Semiconductor Deposition:
-
For this compound, PDI derivatives, and C60 (Vacuum Thermal Evaporation): The organic semiconductor is deposited onto the prepared substrate in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The material is heated in a crucible, and the deposition rate is typically maintained at 0.1-0.2 Å/s. The thickness of the semiconductor layer is usually in the range of 30-60 nm, monitored by a quartz crystal microbalance.
-
For N2200 (Solution Processing): The polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL). The solution is then spin-coated onto the substrate at a defined spin speed (e.g., 1000-3000 rpm) to achieve a uniform thin film. The film is subsequently annealed at a specific temperature (e.g., 100-150°C) to remove residual solvent and improve molecular ordering.
c. Source and Drain Electrode Deposition:
-
Gold (Au) is commonly used for the source and drain electrodes due to its high work function and stability.
-
The electrodes are deposited on top of the organic semiconductor layer through a shadow mask by thermal evaporation in a high-vacuum chamber.
-
The typical thickness of the electrodes is 40-60 nm. The channel length (L) and width (W) are defined by the shadow mask dimensions.
OFET Characterization
-
The electrical characteristics of the fabricated OFETs are measured in an inert atmosphere (e.g., a nitrogen-filled glovebox) or in a vacuum probe station to minimize degradation from air and moisture.
-
A semiconductor parameter analyzer is used to measure the output and transfer characteristics of the device.
-
Output Characteristics (Id vs. Vd): The drain current (Id) is measured as a function of the drain-source voltage (Vd) at different constant gate-source voltages (Vg).
-
Transfer Characteristics (Id vs. Vg): The drain current (Id) is measured as a function of the gate-source voltage (Vg) at a constant high drain-source voltage (in the saturation regime).
-
Calculation of Performance Metrics:
-
The field-effect mobility (μ) is calculated from the slope of the (Id)1/2 vs. Vg plot in the saturation regime using the following equation: Id = (μ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.
-
The on/off ratio (Ion/Ioff) is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) in the transfer characteristic.
-
Visualizing Relationships and Workflows
To better understand the context and processes involved in the evaluation of n-type organic semiconductors, the following diagrams are provided.
Caption: Classification of n-type organic semiconductors.
Caption: Experimental workflow for OFET fabrication and characterization.
Validating the Purity of Vat Orange 1: A Comparative Guide to HPLC and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and spectroscopic methods for validating the purity of Vat Orange 1 (C.I. 59105), a synthetic vat dye. The following sections detail experimental protocols and present comparative data to assist researchers in selecting the most appropriate analytical techniques for their specific needs.
Introduction to this compound
This compound is a yellowish-brown powder with the chemical formula C₂₄H₁₀Br₂O₂ and a molecular weight of approximately 490.14 g/mol .[1][2] It is primarily used as a commercial dye for cotton fabrics due to its excellent color fastness.[1][3][4] Given its application in various industries, ensuring the purity of this compound is crucial to guarantee consistent performance and minimize the impact of impurities on final products. Impurities in dyes can affect color intensity, fastness, and may introduce unwanted side reactions in sensitive applications.[3][5]
Analytical Methodologies for Purity Validation
A combination of chromatographic and spectroscopic techniques is recommended for a thorough assessment of this compound purity. HPLC is a powerful tool for separating and quantifying the main dye component from its impurities, while UV-Visible and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable information for identity confirmation and the detection of chromophoric and functional group impurities.[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for the quantitative determination of dye purity. By separating components of a mixture, it allows for the precise quantification of this compound and any present impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for separating non-polar to moderately polar compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a common starting point for the analysis of organic dyes. A typical gradient could be:
-
0-20 min: 50% to 95% Acetonitrile
-
20-25 min: 95% Acetonitrile
-
25-30 min: 95% to 50% Acetonitrile
-
30-35 min: 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound in the chosen solvent should be used for detection. This is typically in the visible range.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like N,N-dimethylformamide (DMF) or a mixture of dichloromethane (B109758) and methanol. Further dilute with the initial mobile phase to a concentration of about 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL
-
Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound in the chromatogram.
Spectroscopic Analysis
Spectroscopy offers a rapid and non-destructive method for qualitative analysis and can provide quantitative information when properly calibrated.
1. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to identify the dye and check for impurities that absorb light at different wavelengths.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is soluble, such as N,N-dimethylformamide (DMF) or chloroform.
-
Procedure: Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax. Record the absorbance spectrum over a wavelength range of 300-700 nm. The presence of unexpected peaks may indicate impurities.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a molecular fingerprint of the compound by identifying its functional groups.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: A small amount of the powdered this compound sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The obtained spectrum is compared with a reference spectrum of pure this compound. The presence of additional peaks can indicate impurities or variations in the chemical structure. FTIR is a powerful technique for identifying both organic and inorganic materials in pigments.[8]
Comparative Data of Analytical Techniques
The following table summarizes hypothetical but realistic data for this compound samples from three different suppliers, as determined by the analytical techniques described above. High-purity dyes for analytical applications are critical for reliable experimental results.[3]
| Analytical Technique | Parameter | Supplier A (High Purity) | Supplier B (Standard Grade) | Supplier C (Lower Grade) |
| HPLC | Purity (Area %) | 99.5% | 97.2% | 92.8% |
| Retention Time (min) | 15.8 | 15.8 | 15.8 | |
| Impurity Peaks | 1 minor peak | 3 minor peaks | 5 peaks of varying intensity | |
| UV-Vis Spectroscopy | λmax (nm) | 475 | 475 | 478 (slight shift) |
| Spectral Profile | Sharp, well-defined peak | Broadening of the main peak | Shoulder peak observed at ~510 nm | |
| FTIR Spectroscopy | Key Peaks (cm⁻¹) | Consistent with reference | Consistent with reference | Additional peaks in the 1000-1200 cm⁻¹ region |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for validating the purity of this compound and the relationship between the analytical techniques.
Caption: Workflow for this compound Purity Validation.
Caption: Relationship Between Analytical Techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: High-Quality Synthetic Dyes for Textiles [accio.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. This compound, this compound Dye [xcwydyes.com]
- 5. hzreward.com [hzreward.com]
- 6. benchchem.com [benchchem.com]
- 7. tutorchase.com [tutorchase.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Natural versus Synthetic Reducing Agents for Vat Orange 1 Dyeing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of natural reducing agents against the conventional synthetic agent, sodium dithionite (B78146), for the reduction of Vat Orange 1, an anthraquinone-based vat dye. The following sections present a detailed analysis of their performance, supported by experimental data from studies on similar vat dyes, and outline the methodologies for comparative evaluation.
Introduction to Vat Dye Reduction
Vat dyes, including this compound, are prized for their excellent fastness properties on cellulosic fibers.[1] However, their application requires a crucial reduction step, known as "vatting," to convert the water-insoluble pigment into a soluble "leuco" form that can penetrate the textile fibers.[2] This is traditionally achieved using sodium dithionite (also known as sodium hydrosulphite), a powerful but environmentally problematic reducing agent.[1][3] The use of sodium dithionite contributes to high levels of sulfates in textile effluent, leading to significant wastewater treatment challenges.[4] In recent years, research has focused on identifying eco-friendly, natural reducing agents as viable alternatives.[1]
Quantitative Performance Comparison
While specific comparative data for this compound is limited in publicly available literature, the following tables summarize representative data from studies on other anthraquinone (B42736) vat dyes. This information provides a strong basis for understanding the expected performance of various reducing agents.
Table 1: Comparison of Reduction Potential and Color Strength (K/S)
| Reducing Agent | Concentration | Vat Dye Type | Reduction Potential (mV) | Color Strength (K/S) | Source(s) |
| Sodium Dithionite | 2.0% owm | Anthraquinone | -820 to -875 | High (Baseline) | [5] |
| Glucose | 15 g/L | Sulphur (similar reduction) | ~ -620 | Comparable to Na2S2O4 | [6] |
| Henna Root Extract | 9 g/L | Anthraquinone | ~ -800 | Comparable to Na2S2O4 | [5] |
| Apple Extract | 9 g/L | Anthraquinone | ~ -760 | Slightly lower than Na2S2O4 | [5] |
| Iron (II) Sulfate | 2.0% owm | Anthraquinone | Good (not specified) | Comparable to Na2S2O4 | [7][8] |
| Carambola Extract | 500-600 ml/L | Anthraquinone | Comparable to Na2S2O4 | Good | [9] |
| Pineapple Bark Extract | 500-600 ml/L | Anthraquinone | Comparable to Na2S2O4 | Moderate | [9] |
| Watermelon Extract | 500-600 ml/L | Anthraquinone | Comparable to Na2S2O4 | Moderate | [9] |
Note: "owm" stands for "on weight of material." K/S is a measure of color strength, where a higher value indicates a deeper shade.
Table 2: Comparison of Colorfastness Properties
| Reducing Agent | Vat Dye Type | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) | Light Fastness (ISO 105-B02) | Source(s) |
| Sodium Dithionite | Anthraquinone | 4-5 | 4-5 | 6-7 | [5][10] |
| Glucose | Sulphur (similar reduction) | 4 | 4 | Good | [11] |
| Henna Root Extract | Anthraquinone | 4-5 | 4-5 | Good | [5] |
| Apple Extract | Anthraquinone | 4-5 | 4 | Good | [5] |
| Iron (II) Sulfate | Anthraquinone | 4-5 | 4-5 | Good | [8][12] |
| Carambola Extract | Anthraquinone | 4-5 | Good | Good | [1] |
Note: Fastness is graded on a scale of 1 to 5 for wash and rubbing fastness (5 being the best) and 1 to 8 for light fastness (8 being the best).
Experimental Protocols
The following are detailed methodologies for key experiments to compare the efficacy of different reducing agents for this compound.
Preparation of Natural Reducing Agent Extracts
Objective: To prepare aqueous extracts from plant materials for use as reducing agents.
Materials:
-
Plant material (e.g., henna roots, apple pomace, carambola fruit)
-
Distilled water
-
Blender or grinder
-
Heating mantle with a stirrer
-
Beakers
-
Cheesecloth or filter paper
-
Storage bottles
Procedure:
-
Maceration: Clean and chop the plant material into small pieces.
-
Extraction: For fruit-based extracts, blend the material with a specific volume of distilled water (e.g., 100g of fruit in 500mL of water). For root or bark extracts, boil the ground material in distilled water for 1 hour.[13]
-
Filtration: Allow the mixture to cool and then filter through several layers of cheesecloth or filter paper to remove solid debris.[13]
-
Storage: Store the extract in a labeled, airtight container in a cool, dark place. Refrigeration is recommended for longer-term stability.[13]
Vat Dyeing Procedure
Objective: To dye cotton fabric with this compound using different reducing agents.
Materials:
-
This compound dye
-
Scoured and bleached cotton fabric
-
Sodium dithionite (for control)
-
Natural reducing agent (e.g., glucose, plant extract, or iron (II) sulfate)
-
Sodium hydroxide (B78521) (NaOH)
-
Wetting agent
-
Sequestering agent
-
Laboratory dyeing apparatus (e.g., beaker dyer with temperature control)
-
Beakers, graduated cylinders, and pipettes
Procedure:
-
Dye Bath Preparation: Prepare the dyebath according to the desired recipe. A typical recipe would be:
-
This compound: 2% on the weight of fabric (owf)
-
Wetting Agent: 1 g/L
-
Sequestering Agent: 2 g/L
-
Material to Liquor Ratio (MLR): 1:20[5]
-
-
Vatting (Reduction):
-
Heat the dyebath to the specified vatting temperature (e.g., 60°C).
-
Add the reducing agent. For sodium dithionite, a typical concentration is 2% owf. For natural agents, this will vary (e.g., 9 g/L for henna extract, 15 g/L for glucose).[5][6]
-
Add sodium hydroxide to achieve the required alkaline pH (typically 11-12).
-
Allow the reduction to proceed for a set time (e.g., 45-60 minutes), during which the color of the dyebath should change, indicating the formation of the soluble leuco-dye.[5]
-
-
Dyeing:
-
Introduce the pre-wetted cotton fabric into the reduced dyebath.
-
Continue dyeing at the specified temperature for 45-60 minutes, ensuring the fabric remains fully immersed.[5]
-
-
Oxidation:
-
Remove the fabric from the dyebath, squeeze out excess liquor, and expose it to air for 15-20 minutes. The original orange color should reappear as the leuco-dye is oxidized back to its insoluble form.[5]
-
-
Soaping:
-
To remove unfixed dye and improve fastness, wash the dyed fabric in a solution containing 2 g/L of soap at 90°C for 15 minutes.[13]
-
-
Rinsing and Drying:
-
Rinse the fabric thoroughly with hot and then cold water and allow it to air dry.
-
Colorfastness Testing
Objective: To evaluate the fastness properties of the dyed fabric according to international standards.
-
Colorfastness to Washing (ISO 105-C06): This test assesses the resistance of the color to domestic or commercial laundering procedures. The dyed specimen, in contact with a multi-fiber strip, is washed in a soap solution under specified conditions of temperature, alkalinity, and abrasive action. The change in color of the specimen and the staining of the multi-fiber strip are evaluated using grey scales.[14]
-
Colorfastness to Rubbing (ISO 105-X12): This test determines the resistance of the color to rubbing off and staining other materials. A dry and a wet white cotton cloth are rubbed against the dyed specimen under specified pressure. The degree of staining on the white cloths is assessed using a grey scale.[15][16]
-
Colorfastness to Light (ISO 105-B02): This method evaluates the resistance of the color to the action of an artificial light source that mimics natural daylight. The dyed specimen is exposed to the light for a specified period, and the change in color is compared against a set of blue wool standards.[17]
Visualizing the Process
The following diagrams illustrate the key chemical and experimental workflows.
Caption: Reduction-Oxidation cycle of this compound dyeing.
Caption: Experimental workflow for comparing reducing agents.
References
- 1. A green approach of vat dyeing of cotton fabric with natural reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longwayeducation.com [longwayeducation.com]
- 3. US5350425A - Method of reducing vat dyes and the process of dyeing fabrics therein - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. A green approach of vat dyeing of cotton fabric with natural reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chiuvention.com [chiuvention.com]
- 15. blog.qima.com [blog.qima.com]
- 16. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 17. Colour fastness | Centexbel [centexbel.be]
A Comparative Analysis of High-Fastness Alternatives to Vat Orange 1 for Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of high-performance alternatives to C.I. Vat Orange 1 for dyeing applications demanding exceptional fastness properties. The following sections present quantitative performance data, detailed experimental protocols for fastness testing, and a logical workflow for selecting a suitable alternative.
Performance Data Summary
The selection of a high-fastness dye is critical in applications where color stability upon exposure to light and repeated laundering is paramount. This section summarizes the key performance indicators for this compound and potential alternatives, including another vat dye, Vat Orange 7, and a high-performance reactive dye, Reactive Orange 5.
| Dye Name | C.I. Name | Dye Class | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) - Color Change |
| This compound | This compound | Vat | 6-7[1] | 5[1] |
| Vat Orange 7 | Vat Orange 7 | Vat | 6[2] | 5[2] |
| Reactive Orange 5 | Reactive Orange 5 | Reactive | 5[3] | 4 (Staining on Cotton)[3] |
Experimental Protocols
Accurate and reproducible fastness testing is fundamental to the reliable comparison of dye performance. The following are detailed methodologies for the key experiments cited in this guide.
Light Fastness Testing
Standard: ISO 105-B02:2014 (Colour fastness to artificial light: Xenon arc fading lamp test)[4]
Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[4]
Apparatus:
-
Xenon arc fading lamp apparatus with a stable light source and filter system to simulate the spectral distribution of daylight.[5][6]
-
Heat filter to reduce infrared radiation.[4]
-
Black Standard Thermometer (BST) or Black Panel Thermometer (BPT).[4]
-
Blue Wool References (Scale 1-8) for grading.[7]
-
Grey Scale for Assessing Change in Colour (ISO 105-A02).
Procedure:
-
Specimen Preparation: A textile specimen of a specified size is prepared.
-
Mounting: The specimen is mounted on a card, alongside a set of Blue Wool References.[7]
-
Exposure: The mounted specimen and Blue Wool References are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[4][6]
-
Evaluation: The fading of the specimen is assessed by comparing the change in its color with the fading of the Blue Wool References.[7] The light fastness is rated on a scale of 1 to 8, where 1 indicates very poor light fastness and 8 indicates excellent light fastness.[7]
Wash Fastness Testing
Standard: ISO 105-C06:2010 (Colour fastness to domestic and commercial laundering)[8]
Objective: To determine the resistance of the color of textiles to laundering procedures.[8]
Apparatus:
-
Laundering machine (e.g., Launder-Ometer) with stainless steel containers.[9]
-
Multifibre adjacent fabric (e.g., containing wool, cotton, nylon, polyester, acrylic, and acetate).
-
Grey Scale for Assessing Change in Colour (ISO 105-A02) and Grey Scale for Assessing Staining (ISO 105-A03).
-
Standard reference detergent.
Procedure:
-
Specimen Preparation: A textile specimen of a specified size is taken and attached to a piece of multifibre adjacent fabric.[10]
-
Washing: The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls.[9][11] The container is then agitated in the laundering machine at a specified temperature and for a specific duration to simulate a home or commercial wash.[8][11]
-
Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly and dried under specified conditions.[11]
-
Evaluation:
-
Color Change: The change in the color of the dyed specimen is assessed by comparing the treated and untreated samples using the Grey Scale for Assessing Change in Colour. The rating is from 1 (major change) to 5 (no change).
-
Staining: The degree of staining on each of the different fibers of the multifibre adjacent fabric is assessed using the Grey Scale for Assessing Staining. The rating is from 1 (heavy staining) to 5 (no staining).
-
Logical Workflow for Alternative Selection
The selection of a suitable high-fastness dye involves a systematic evaluation of performance requirements, processing conditions, and economic factors. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for selecting a high-fastness dye alternative.
Signaling Pathways and Experimental Workflows
Dye Fixation Mechanisms
The high fastness of vat and reactive dyes is attributed to their distinct mechanisms of interaction with cellulosic fibers like cotton.
Caption: Simplified diagrams of vat and reactive dye fixation on cellulosic fibers.
Experimental Workflow for Comparative Dye Performance Evaluation
A structured experimental workflow is crucial for an unbiased comparison of dye performance.
Caption: Experimental workflow for comparative evaluation of textile dyes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textilelearner.net [textilelearner.net]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber [sonacme.com]
- 6. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 7. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 10. One moment, please... [textilelearner.net]
- 11. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
Spectroscopic and electrochemical comparison of Vat Orange 1 and Vat Yellow 4
A Comparative Guide to the Spectroscopic and Electrochemical Properties of Vat Orange 1 and Vat Yellow 4
This guide provides a detailed comparison of the spectroscopic and electrochemical characteristics of two commercially significant anthraquinone (B42736) dyes, this compound and Vat Yellow 4. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize these or similar compounds in their work.
Introduction
This compound (C.I. 59105) and Vat Yellow 4 (C.I. 59100) are both members of the anthraquinone class of vat dyes, known for their vibrant colors and excellent fastness properties on cellulosic fibers. Structurally, this compound is a dibrominated derivative of Vat Yellow 4.[1] This structural modification significantly influences their electronic and, consequently, their spectroscopic and electrochemical properties. Understanding these differences is crucial for applications ranging from textile dyeing to organic electronics.
Vat Yellow 4 , chemically known as Dibenzo[b,def]chrysene-7,14-dione, serves as the parent compound.[2] This compound is synthesized by the bromination of Vat Yellow 4.[1]
Spectroscopic Properties
The introduction of bromine atoms in this compound leads to noticeable shifts in its absorption and emission spectra compared to Vat Yellow 4.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectra of these dyes are characterized by distinct bands in the visible region, which are responsible for their color.
| Parameter | This compound | Vat Yellow 4 |
| Absorption Maximum (λmax) | 472 nm | ~450 nm (estimated from spectrum) |
| Absorption Onset | 553 nm | Not explicitly found |
| Solvent | Thin film on quartz glass | Organic Solvent |
Note: The absorption maximum for Vat Yellow 4 is an estimation based on the provided spectrum in the search results. A study on the photocatalytic degradation of Vat Yellow 4 mentions a maximum absorption at 419 nm in an aqueous solution with TiO2, which may differ from the absorption in an organic solvent.
Photoluminescence Spectroscopy
This compound exhibits photoluminescence, a property that is of interest in applications such as organic light-emitting diodes (OLEDs).
| Parameter | This compound | Vat Yellow 4 |
| Maximum Emission (λem) | 668 nm | Data not available |
| Excitation Wavelength | 470 nm | Data not available |
| Stokes Shift | 196 nm | Data not available |
Electrochemical Properties
The electrochemical behavior of these dyes, particularly their reduction and oxidation potentials, is critical for understanding their performance in applications like organic field-effect transistors (OFETs) and as redox-active materials.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a key technique to probe the redox characteristics of these compounds.
| Parameter | This compound | Vat Yellow 4 |
| Onset Potential of Reduction (V) | -0.57 V | Data not available |
| Reference Electrode | Not specified | Not applicable |
| Solvent/Electrolyte | Not specified | Not applicable |
Note: Specific quantitative electrochemical data for Vat Yellow 4 was not found in the searched literature. However, as an anthraquinone-based dye, its electrochemical behavior is expected to involve the reduction of its quinone groups.
Experimental Protocols
Detailed experimental procedures are essential for the reproducible characterization of these dyes.
UV-Visible and Photoluminescence Spectroscopy
This protocol is based on the methodology used for this compound and can be adapted for Vat Yellow 4.
Objective: To determine the absorption and emission spectra of the vat dyes.
Materials:
-
This compound or Vat Yellow 4
-
Quartz glass substrates
-
Spectrophotometer (e.g., PerkinElmer Lambda 1050)
-
Spectrofluorometer (e.g., Photon Technology International Quanta Master 40)
-
High-purity solvent (e.g., chloroform, for solution-based measurements)
-
Thermal evaporator (for thin-film preparation)
Procedure:
-
Sample Preparation (Thin Film):
-
Deposit a thin film of the dye onto a quartz glass substrate using thermal evaporation under high vacuum.
-
-
UV-Vis Absorption Measurement:
-
Record the absorbance spectrum of the thin film from 300 nm to 800 nm using a spectrophotometer.
-
Use a clean quartz slide as a blank.
-
Determine the absorption maximum (λmax) and the absorption onset.
-
-
Photoluminescence Measurement:
-
Record the photoluminescence spectrum of the thin film using a spectrofluorometer.
-
Excite the sample at a wavelength close to its absorption maximum (e.g., 470 nm for this compound).
-
Measure the emission spectrum over a suitable range to capture the full emission profile.
-
Cyclic Voltammetry
This is a general protocol for anthraquinone dyes and can be applied to both this compound and Vat Yellow 4.
Objective: To determine the reduction and oxidation potentials of the vat dyes.
Materials:
-
This compound or Vat Yellow 4
-
A suitable solvent (e.g., anhydrous and deoxygenated acetonitrile (B52724) or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6)
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
Procedure:
-
Solution Preparation:
-
Dissolve a small amount of the dye in the solvent containing the supporting electrolyte to a concentration of approximately 1 mM.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Perform a cyclic voltammetry scan over a potential range expected to cover the redox events of the dye (e.g., from +1.0 V to -1.5 V vs. Ag/AgCl).
-
Record the resulting voltammogram.
-
The onset potential of reduction can be determined from the start of the reduction peak.
-
Visualized Workflows and Relationships
Logical Relationship between Vat Yellow 4 and this compound
References
A Comparative Analysis of the Environmental Impact: Vat Orange 1 vs. Reactive Dyes
A comprehensive guide for researchers and drug development professionals on the environmental footprint of two common dye classes, supported by experimental data and detailed methodologies.
The textile industry's dyeing and finishing processes are significant contributors to industrial water pollution. The choice of dye class has a profound impact on the environmental profile of fabric production. This guide provides an objective comparison of the environmental impact of C.I. Vat Orange 1, an anthraquinone (B42736) vat dye, and the widely used class of reactive dyes. This analysis is based on a review of their chemical properties, manufacturing processes, dyeing procedures, and the resulting effluent characteristics.
Executive Summary
Both this compound and reactive dyes present distinct environmental challenges. Reactive dyeing is often characterized by high water consumption and significant salt content in the effluent, leading to high Total Dissolved Solids (TDS). While generally considered more sustainable due to lower water usage in the dyeing phase, vat dyeing, including with this compound, involves a chemically intensive process with high energy consumption and generates considerable wastewater during the dye manufacturing stage. The production of this compound, which involves a bromination step, also raises concerns about the use and potential release of halogenated compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the key environmental parameters associated with the dyeing processes of this compound and reactive dyes. It is important to note that the exact values can vary significantly depending on the specific dye, machinery, and process optimizations employed.
| Parameter | Vat Dyeing (this compound) | Reactive Dyeing | Source |
| Water Consumption | Lower in dyeing process | 35 - 60 L/kg of fabric | [1][2][3] |
| Energy Consumption | Higher due to elevated temperatures | Lower, energy-efficient processes available | [1] |
| Effluent Characteristics | |||
| Chemical Oxygen Demand (COD) | Generally lower in dyeing effluent | Can be high due to unfixed dye and auxiliaries | [4] |
| Biochemical Oxygen Demand (BOD) | Generally lower in dyeing effluent | Can be high due to unfixed dye and auxiliaries | |
| Total Dissolved Solids (TDS) | Lower in dyeing effluent | High due to large salt quantities | [2][3] |
| pH | Highly alkaline | Alkaline | [1] |
| Fixation Rate | High | Variable (can be lower, leading to dye in effluent) | [2] |
| Auxiliary Chemicals | Strong reducing agents (e.g., sodium hydrosulfite), alkalis | Large quantities of salt (e.g., sodium chloride or sulfate), alkalis | [1][2][3] |
Deeper Dive: Key Environmental Impact Factors
Manufacturing Process
This compound (C.I. 59105): The synthesis of this compound involves the dibromination of Dibenzpyrenequinone (also known as Vat Yellow 4). The use of bromine in this process is a significant environmental consideration. Conventional bromination methods can generate toxic by-products and pose risks to human health and the environment. While greener bromination techniques are being developed, the traditional synthesis of such dyes contributes to the overall environmental load. Furthermore, the manufacturing of vat dyes, in general, has a high raw material to finished dye ratio, leading to the generation of substantial wastewater and hazardous waste compared to other dye classes.
Reactive Dyes: The manufacturing of reactive dyes involves complex chemical syntheses. While specific environmental impacts vary depending on the dye's chemical structure, the production processes can involve hazardous intermediates and generate their own waste streams.
Dyeing Process and Effluent
Vat Dyeing: The application of vat dyes like this compound is a multi-step process. The water-insoluble dye is first reduced in an alkaline bath with a strong reducing agent, typically sodium hydrosulfite, to a soluble "leuco" form. After the fiber absorbs the leuco dye, it is oxidized back to its insoluble form, trapping it within the fiber. This process, while having high fixation rates, requires significant energy for heating and uses harsh chemicals. The effluent from vat dyeing is characterized by high pH and the presence of residual reducing agents and alkali.
Reactive Dyeing: Reactive dyes form a covalent bond with the textile fiber, resulting in good wash fastness. However, the fixation efficiency is not always 100%. A significant portion of the dye can react with water (hydrolysis) instead of the fiber, leading to a colored effluent. To promote dye exhaustion onto the fiber, large amounts of salt (sodium chloride or sodium sulfate) are used, which results in wastewater with a very high Total Dissolved Solids (TDS) content. This high salinity is a major environmental concern as it is difficult and costly to treat and can have detrimental effects on aquatic ecosystems. The effluent from reactive dyeing is also alkaline and contains unfixed, hydrolyzed dye.
Experimental Protocols
To provide a framework for reproducible research, the following are detailed methodologies for key experiments cited in the comparison of this compound and reactive dyes.
Protocol 1: Vat Dyeing of Cotton with this compound
Objective: To dye a cotton fabric sample with C.I. This compound and collect the effluent for analysis.
Materials:
-
Scoured and bleached cotton fabric
-
C.I. This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Wetting agent (e.g., Turkey red oil)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Soaping agent (non-ionic detergent)
-
Laboratory dyeing apparatus
Procedure:
-
Vatting: Prepare a dyebath with a specific liquor ratio (e.g., 1:20). Add the required amount of this compound, pasted with a wetting agent, to the water. Add the calculated amount of sodium hydroxide and sodium hydrosulfite. Heat the bath to the recommended temperature (e.g., 60°C) and maintain for a set time (e.g., 15-20 minutes) to ensure complete reduction of the dye to its soluble leuco form.
-
Dyeing: Introduce the pre-wetted cotton fabric into the dyebath. Continue dyeing at the specified temperature for the recommended duration (e.g., 45-60 minutes).
-
Oxidation: After dyeing, remove the fabric and squeeze out excess liquor. Expose the fabric to air or treat with a chemical oxidizing agent (e.g., a dilute solution of hydrogen peroxide) to convert the leuco dye back to its insoluble form.
-
Soaping: To remove unfixed dye and improve fastness, wash the dyed fabric in a hot solution containing a non-ionic detergent.
-
Rinsing and Drying: Thoroughly rinse the fabric with hot and then cold water, and finally dry.
-
Effluent Collection: Collect the exhausted dyebath and all rinsing waters for subsequent analysis.
Protocol 2: Reactive Dyeing of Cotton
Objective: To dye a cotton fabric sample with a reactive dye and collect the effluent for analysis.
Materials:
-
Scoured and bleached cotton fabric
-
Reactive dye (e.g., a monochlorotriazine or vinyl sulfone type)
-
Sodium chloride (NaCl) or Sodium sulfate (B86663) (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃) or other suitable alkali
-
Wetting agent
-
Soaping agent (non-ionic detergent)
-
Laboratory dyeing apparatus
Procedure:
-
Dyeing - Exhaustion Phase: Prepare a dyebath with a specific liquor ratio. Add the wetting agent and the pre-dissolved reactive dye. Introduce the pre-wetted cotton fabric. Run the machine for a short period, then gradually add the calculated amount of salt in portions to aid in the exhaustion of the dye onto the fiber. Raise the temperature to the recommended level for the specific reactive dye (e.g., 60°C for many types).
-
Dyeing - Fixation Phase: After the exhaustion phase, add the calculated amount of alkali (e.g., sodium carbonate) to the dyebath to raise the pH and initiate the reaction between the dye and the cotton fiber. Continue dyeing for the recommended fixation time (e.g., 45-90 minutes).
-
Rinsing: After dyeing, drain the dyebath and give the fabric a series of cold and hot rinses to remove unfixed dye and residual chemicals.
-
Soaping: Wash the dyed fabric in a hot solution containing a non-ionic detergent to remove any hydrolyzed dye and improve fastness properties.
-
Rinsing and Drying: Thoroughly rinse the fabric with hot and then cold water, and finally dry.
-
Effluent Collection: Collect the exhausted dyebath and all rinsing waters for analysis.
Protocol 3: Effluent Analysis
Objective: To characterize the wastewater generated from the dyeing processes.
Parameters to be analyzed:
-
Chemical Oxygen Demand (COD): Measured according to Standard Methods for the Examination of Water and Wastewater, 5220 D (Closed Reflux, Colorimetric Method). This method involves digesting the sample in a sealed tube with a strong oxidizing agent (potassium dichromate) in a sulfuric acid medium, followed by spectrophotometric measurement of the color change.
-
Biochemical Oxygen Demand (BOD): Measured according to Standard Methods for the Examination of Water and Wastewater, 5210 B (5-Day BOD Test). This test determines the amount of dissolved oxygen consumed by aerobic biological organisms in a water sample to break down organic material present in the sample at a certain temperature over a specific time period.
-
Total Dissolved Solids (TDS): Measured according to Standard Methods for the Examination of Water and Wastewater, 2540 C (Total Dissolved Solids Dried at 180°C). This involves filtering the sample and evaporating the filtrate to dryness in a weighed dish, then drying the residue at 180°C.
Mandatory Visualizations
To better illustrate the processes and their environmental implications, the following diagrams are provided.
Conclusion
The selection between this compound and reactive dyes involves a trade-off between different environmental impacts. Reactive dyes present a significant challenge due to the high salinity of their effluent, which is a persistent and widespread environmental problem. While advancements in reactive dyes are leading to higher fixation rates and reduced water consumption, the salt issue remains a primary concern.
This compound, while offering excellent fastness properties and potentially lower water consumption during the dyeing process itself, has a more concerning profile when considering its manufacturing process, which is resource-intensive and involves hazardous chemicals like bromine. The high energy consumption and use of strong reducing agents during dyeing also add to its environmental footprint.
For researchers and professionals in drug development, where textile components in medical devices or other applications may be a consideration, a holistic life cycle assessment is crucial. This should not only encompass the dyeing process but also the synthesis of the dyes and the ultimate disposal and treatability of the waste streams. The choice of dye should be guided by the specific performance requirements of the final product, balanced against a thorough understanding of the environmental consequences at each stage of the dye's life cycle. Future research and development should focus on creating dyes and dyeing processes that minimize the use of hazardous chemicals, reduce water and energy consumption, and generate effluents that are easier and more economical to treat.
References
A Comparative Performance Analysis: Vat Orange 1 and C.I. Pigment Orange 77
In the realm of colorants, precision and performance are paramount. This guide provides a detailed comparison of Vat Orange 1 and C.I. Pigment Orange 77, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties and applications. While often used in different contexts, a deep dive into their characteristics reveals a shared chemical identity, with performance nuances arising from their respective formulations and end-uses.
Executive Summary: this compound and C.I. Pigment Orange 77 are chemically identical, both corresponding to the compound Dibromo-7,14-dibenzpyrenequinone.[1] They share the same CAS Number (1324-11-4) and molecular formula (C24H10Br2O2).[2][3] The primary distinction between them lies in their nomenclature and typical applications. "this compound" is the designation used when it is employed as a vat dye, primarily for dyeing cellulosic fibers like cotton.[1] "C.I. Pigment Orange 77" is the name used when this same chemical is utilized as a pigment in industries such as plastics, coatings, and inks. Due to their identical chemical structure, their intrinsic performance characteristics, such as lightfastness and heat stability, are fundamentally the same. However, the physical form, particle size distribution, and surface treatment of the commercial product can differ based on whether it is optimized for a dyeing or a pigmentary application, which can influence properties like dispersibility and tinctorial strength.
Chemical and Physical Properties
Both this compound and C.I. Pigment Orange 77 are characterized as a yellowish-brown to bright orange powder.[4][5] They are soluble in nitrobenzene, xylene, and tetrahydronaphthalene, and slightly soluble in solvents like ethanol, acetone, and toluene.[1] A key characteristic of this chemical is its reaction in concentrated sulfuric acid, where it produces a bluish-purple color that turns to orange upon dilution.[1]
| Property | This compound / C.I. Pigment Orange 77 |
| C.I. Name | 59105 |
| CAS Number | 1324-11-4 |
| Molecular Formula | C24H10Br2O2 |
| Molecular Weight | 490.14 g/mol |
| Appearance | Yellowish-brown powder |
| Shade | Bright yellow-orange |
Performance Data Comparison
The following tables summarize the available quantitative performance data. As the chemical entity is the same, these values are representative of both this compound and C.I. Pigment Orange 77. However, performance in a specific application will also depend on the formulation, concentration, and the medium in which it is used.
Table 1: Lightfastness Data
Lightfastness is a critical parameter that measures the resistance of a colorant to fading upon exposure to light. It is commonly evaluated using the Blue Wool Scale, where a rating of 8 indicates the highest fastness and 1 the lowest.
| Test Condition (Xenon Test) | Blue Wool Scale Rating |
| 1/12 Standard Depth | 4-5 |
| 1/1 Standard Depth | 5 |
| 2/1 Standard Depth | 6-7 |
| [Source: Technical Data for this compound][5] |
Table 2: Fastness Properties in Textile Applications (as this compound)
| Property | Fading Rating | Staining Rating |
| Ironing | 4 | 5 |
| Chlorine Bleach | 5 | 5 |
| Mercerized | 5 | - |
| Oxygen Bleach | 4 | 4 |
| Soaping | 5 | 5 |
| [Source: Technical Data for this compound][4] | ||
| (Rating Scale: 1=Poor, 5=Excellent) |
Table 3: Heat Stability
| Application Medium | Heat Stability (°C) |
| Plastics (general) | Data not available |
| Sublimation Temperature | ~240-250°C |
Experimental Protocols
The evaluation of pigment performance relies on standardized experimental procedures. Below are detailed methodologies for key performance tests.
Lightfastness Testing
The lightfastness of pigments is determined by exposing a sample to a light source that simulates natural sunlight and comparing the change in color to a set of standards.
-
Standard: ISO 105-B02
-
Apparatus: Xenon arc lamp weathering instrument.
-
Procedure:
-
Prepare the sample by dispersing the pigment in a suitable medium (e.g., a binder for a coating or incorporating it into a plastic plaque).
-
Mount the sample in the weathering instrument alongside a Blue Wool Scale reference card.
-
Expose the sample and the reference card to the xenon arc lamp under controlled conditions of temperature and humidity.
-
Periodically inspect the sample and the Blue Wool standards.
-
The lightfastness rating is determined by identifying which Blue Wool standard strip shows a similar degree of fading to the sample.
-
Heat Stability Testing
This test evaluates the ability of a pigment to withstand high temperatures during processing, such as in the extrusion of plastics.
-
Standard: Based on DIN 53775
-
Procedure:
-
The pigment is compounded with a polymer (e.g., HDPE, PVC) at a specified concentration.
-
The compounded material is then processed through an injection molding machine or an extruder at various temperatures, with a defined dwell time (e.g., 5 minutes) at each temperature.
-
The color of the resulting plastic plaques is measured using a spectrophotometer and compared to a sample processed at a lower, reference temperature.
-
The heat stability is reported as the maximum temperature at which the color change (ΔE*ab) remains below a specified value (e.g., 3).
-
Chemical Resistance Testing
This assesses the pigment's stability when exposed to various chemicals.
-
Standard: Based on ISO 787-23
-
Procedure:
-
A panel coated with a paint containing the pigment is prepared.
-
A spot of the test chemical (e.g., acid, alkali, solvent) is applied to the panel and covered for a specified period.
-
After the exposure time, the panel is washed and dried.
-
The resistance is evaluated by observing any changes in color, gloss, or blistering, typically rated on a 1-5 scale.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols described above.
Caption: Workflow for Lightfastness Testing (ISO 105-B02).
Caption: Workflow for Heat Stability Testing in Plastics.
Conclusion
This compound and C.I. Pigment Orange 77 are chemically the same substance, with their different names reflecting their primary applications in the dye and pigment industries, respectively. The intrinsic performance characteristics, such as lightfastness and chemical resistance, are inherent to the molecule. The available data indicates good to excellent fastness properties, particularly in terms of lightfastness, which ranges from 4 to 7 on the Blue Wool Scale depending on the concentration.
For researchers and professionals, the choice between a product marketed as "this compound" and one as "C.I. Pigment Orange 77" should be guided by the intended application. For pigmentary uses in plastics, coatings, or inks, sourcing a "Pigment Orange 77" grade is advisable, as it is more likely to have been processed to an optimal particle size and dispersibility for these systems. Conversely, for textile dyeing, "this compound" would be the appropriate choice. In either case, it is recommended to obtain a detailed technical data sheet from the supplier to ensure the specific grade meets the performance requirements of the intended application.
References
Cross-validation of methods for detecting Vat Orange 1 in effluent
A comparative guide to the analytical methods for the detection of Vat Orange 1 in industrial effluent is detailed below. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
Analytical Methodologies
The primary analytical techniques suitable for the detection of this compound and other vat dyes in aqueous matrices include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), UV-Visible Spectrophotometry, and Electrochemical Methods. A key consideration for the analysis of vat dyes is their insolubility in water. Therefore, a reduction step to their soluble leuco form is often necessary for extraction and analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of dyes in complex matrices. For vat dyes, a reversed-phase HPLC system with a suitable C18 column is typically employed.
Experimental Protocol (General)
-
Sample Preparation:
-
Collect effluent samples in glass bottles and store them at 4°C.
-
Filter the sample through a 0.45 µm membrane filter to remove suspended solids.
-
Solid-Phase Extraction (SPE): For pre-concentration and clean-up, pass the filtered sample through an SPE cartridge (e.g., C18 or a mixed-mode cation/anion exchange cartridge).
-
Elute the dye from the cartridge using a suitable organic solvent such as acetonitrile (B52724) or methanol.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (Example for an Anthraquinone (B42736) Dye):
-
Column: Lichrospher® RP-18 column (5 µm particle size, 25 cm × 4.6 mm).[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.02 M ammonium (B1175870) acetate (B1210297) with 0.8% trifluoroacetic acid) and methanol.[1]
-
Detection: Diode Array Detector (DAD) or UV-Vis detector at the maximum absorption wavelength of the dye (e.g., 460 nm for Vat Brown 1).[2]
-
Injection Volume: 10-20 µL.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting trace levels of dyes and their degradation products in complex effluent matrices.
Experimental Protocol (General)
-
Sample Preparation: Similar to the HPLC protocol, involving filtration and SPE.
-
LC-MS/MS Conditions (Example for Disperse Dyes):
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 4.6 × 150 mm; 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the dye's structure.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
UV-Visible Spectrophotometry
Spectrophotometry is a simpler and more cost-effective method, suitable for rapid screening but less selective than chromatographic methods, especially in complex mixtures. Derivative spectrophotometry can be employed to reduce the interference from scattering by insoluble particles.
Experimental Protocol (General)
-
Sample Preparation:
-
Filter the effluent sample to remove suspended solids.
-
For vat dyes, reduction to the soluble leuco form may be necessary using a reducing agent like sodium dithionite (B78146) in an alkaline solution.
-
-
Measurement:
-
Scan the sample in the visible range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare a calibration curve using standards of known concentrations.
-
Measure the absorbance of the sample at the λmax and determine the concentration from the calibration curve.
-
Electrochemical Methods
Electrochemical sensors offer the potential for rapid, in-situ, and low-cost detection of dyes. These methods are based on the electrochemical oxidation or reduction of the dye molecule at an electrode surface.
Experimental Protocol (General)
-
Sensor Preparation: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon, screen-printed electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The working electrode may be modified to enhance sensitivity and selectivity.
-
Measurement:
-
The sample is placed in an electrochemical cell with a supporting electrolyte (e.g., a buffer solution).
-
A voltammetric technique such as Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) is applied.
-
The peak current is proportional to the concentration of the dye.
-
A calibration curve is constructed by measuring the response for standard solutions.
-
Performance Comparison
As validated data specifically for this compound in effluent is limited in the reviewed literature, the following table presents a comparison of the expected performance of these methods based on data for other, structurally related dyes.
| Parameter | HPLC-DAD | LC-MS/MS | UV-Vis Spectrophotometry | Electrochemical Methods |
| Analyte(s) | Disperse Orange 1, 3, 25[3] | Reactive Orange 107[4] | Anionic Surfactants (as an example)[5] | Reactive Orange 107[4] |
| Matrix | Receiving Waters, Effluent[3] | Groundwater, Sewage Water[4] | Wastewater[5] | Groundwater, Sewage Water[4] |
| Limit of Detection (LOD) | ~2.0 ng/L[3] | 0.05 ppm (50 µg/L) | 0.04 ppm (40 µg/L)[5] | 0.05 ppm (50 µg/L)[4] |
| Limit of Quantification (LOQ) | ~8.0 ng/L[3] | Not Reported | Not Reported | Not Reported |
| Linear Range | 2.0 - 100.0 ng/mL[3] | 0.05 - 1.5 ppm | 0 - 6.0 ppm[5] | 0.05 - 1.5 ppm[4] |
| Recovery (%) | >70%[3] | Not Reported | Not Reported | Not Reported |
| Precision (RSD %) | < 13% (interday)[3] | 3.10%[4] | < 5%[5] | 3.10%[4] |
| Selectivity | Moderate to High | Very High | Low | Moderate to High |
| Cost | Moderate | High | Low | Low to Moderate |
| Throughput | Moderate | Moderate | High | High |
Note: The data presented are for different analytes and should be considered as indicative of the potential performance for this compound. Method validation would be required for accurate quantification.
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for the analysis of this compound in an effluent sample.
Caption: General workflow for this compound analysis in effluent.
Conclusion
The choice of analytical method for this compound in effluent depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, cost, and available instrumentation. For regulatory purposes and trace-level quantification, LC-MS/MS is the most suitable technique due to its high sensitivity and selectivity. HPLC-DAD offers a good balance between performance and cost for routine monitoring. UV-Visible Spectrophotometry and electrochemical methods are valuable for rapid screening and process monitoring, although they may be more susceptible to interferences from the complex effluent matrix. It is crucial to note that any chosen method must be properly validated for the specific effluent matrix to ensure the accuracy and reliability of the results.
References
A Comparative Analysis of Wash Fastness: Vat Orange 1 Versus Other Key Dye Classes
For researchers, scientists, and drug development professionals, the stability and reliability of colored materials are paramount. In applications ranging from textile-based medical devices to specialized laboratory apparel, the ability of a dye to resist laundering is a critical performance attribute. This guide provides an objective comparison of the wash fastness of C.I. Vat Orange 1 against other significant dye classes, supported by standardized experimental data.
Vat dyes, a class of water-insoluble colorants, are renowned for their exceptional fastness properties.[1][2] this compound is a prime example, demonstrating superior resistance to fading and color transfer during washing.[3][4] This high performance is attributed to its unique application process, where the insoluble dye is converted to a soluble form, penetrates the fiber, and is then oxidized back to its insoluble state, effectively trapping it within the fiber structure.[5][6] This mechanism provides excellent wash fastness, often achieving a rating of 4-5 on the standard grey scale.[6]
In contrast, other dye classes exhibit variable performance. Reactive dyes are known for forming strong, permanent covalent bonds with cellulosic fibers, which imparts excellent wash fastness, typically in the range of 4-5.[1] However, the removal of hydrolyzed dye is crucial to prevent bleeding.[5] Direct dyes, on the other hand, have poor wash fastness unless subjected to after-treatments.[7] Disperse dyes, primarily used for synthetic fibers, generally offer moderate to good wash fastness.[8]
Comparative Wash Fastness Data
The following table summarizes the typical wash fastness ratings for this compound and other representative dye classes when tested according to the ISO 105-C06 standard. The ratings are based on a 1-5 grey scale, where 5 indicates negligible or no change and 1 indicates a severe change.
| Dye Class | Representative Dye | Color Change (Fading) Rating (ISO 105-C06) | Staining Rating (ISO 105-C06) |
| Vat | C.I. This compound | 4-5 | 4-5 |
| Reactive | C.I. Reactive Brown | 4-5 | 4-5 |
| Disperse | - | 3-4 | 3-4 |
| Direct | - | 2-3 | 2-3 |
Experimental Protocols
The data presented in this guide is based on standardized wash fastness testing methodologies, primarily ISO 105-C06 and AATCC 61. These tests are designed to simulate the effects of domestic and commercial laundering on textiles.
ISO 105-C06: Colour fastness to domestic and commercial laundering
This test method determines the resistance of the color of textiles to laundering processes. A summary of a typical procedure (e.g., C2S test) is as follows:
-
Specimen Preparation: A textile specimen (100 mm x 40 mm) is sewn together with a multi-fiber adjacent fabric of the same dimensions.[9]
-
Washing Liquor Preparation: A solution containing 4 g/L ECE phosphate (B84403) reference detergent and 1 g/L sodium perborate (B1237305) is prepared.[9]
-
Washing Procedure: The composite specimen is placed in a stainless steel container with the washing liquor and 25 stainless steel balls.[10] The container is then agitated in a laundering machine at 60°C for 30 minutes.[11]
-
Rinsing and Drying: Following the wash, the specimen is rinsed twice with hot water and then with cold water before being squeezed and dried in air at a temperature not exceeding 60°C.[9][12]
-
Evaluation: The change in color of the specimen and the degree of staining on the multi-fiber fabric are assessed by comparing them against the original fabric using standardized grey scales for color change and staining.[9]
AATCC 61: Colorfastness to Laundering: Accelerated
This method provides an accelerated means of evaluating the colorfastness of textiles to laundering. A typical procedure (e.g., 2A test) is outlined below:
-
Specimen Preparation: A 50 x 150 mm specimen is prepared with a 50 x 50 mm multi-fiber test fabric attached.[13]
-
Washing Liquor Preparation: A solution is prepared with 0.15% (of total volume) AATCC standard reference detergent.[13]
-
Washing Procedure: The specimen, 150 mL of the detergent solution, and 50 stainless steel balls are placed in a stainless steel canister. The canister is then rotated in a laundering machine at 49°C for 45 minutes.[13][14]
-
Rinsing and Drying: The specimen is rinsed three times with deionized water at 40°C and then dried in an oven at a temperature not exceeding 71°C.[14]
-
Evaluation: The color change of the test specimen and the staining of the multi-fiber test fabric are evaluated using the appropriate AATCC gray scales.
Experimental Workflow for Wash Fastness Testing
The following diagram illustrates the general workflow for determining the wash fastness of a dyed textile according to standardized methods like ISO 105-C06 or AATCC 61.
References
- 1. benchchem.com [benchchem.com]
- 2. These advantages of VAT dyes [boshitex.com]
- 3. Page loading... [guidechem.com]
- 4. This compound: High-Quality Synthetic Dyes for Textiles [accio.com]
- 5. vietextile.com [vietextile.com]
- 6. textilelearner.net [textilelearner.net]
- 7. Six Kinds Of Textile Dyeing Fastness And Control, How Much Do You Know? - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 8. testextextile.com [testextextile.com]
- 9. textilelearner.net [textilelearner.net]
- 10. scribd.com [scribd.com]
- 11. aatcc.org [aatcc.org]
- 12. testextextile.com [testextextile.com]
- 13. testextextile.com [testextextile.com]
- 14. AATCC 61 Color fastness to Laundering [darongtester.com]
Safety Operating Guide
Proper Disposal of Vat Orange 1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of Vat Orange 1, a synthetic vat dye. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Approved respirator, especially in dusty conditions.
-
Body Protection: Lab coat or other suitable protective clothing.
Always handle the pigment in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.[1] An eyewash facility and safety shower should be readily accessible.[1]
II. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₂₄H₁₀Br₂O₂ | [2][3] |
| Molecular Weight | 490.14 g/mol | [2][3] |
| CAS Number | 1324-11-4 | [2][3] |
| Appearance | Orange to yellow-brown powder | [1][2][3] |
| Water Solubility | 8.337 mg/L at 20°C | [4] |
| Boiling Point | 694.9°C at 760 mmHg | [4] |
| Flash Point | 210.8°C | [4] |
| Density | 1.837 g/cm³ | [4] |
| LD50 (Oral, Rat) | Data not available | [1] |
| LC50 (Inhalation) | Data not available | [1] |
Note: While a Safety Data Sheet for a similar product, Vat Dye Orange VD02, indicates an oral LD50 (rat) of >5000 mg/kg, specific toxicity data for this compound is not available.[5]
III. Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its form (solid powder, contaminated materials, or in solution) and institutional as well as local regulations. Although some sources may classify it as non-hazardous, it is best practice to treat all chemical waste with caution.[1]
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. As a brominated organic compound, it should be considered halogenated waste. Do not mix it with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Containment
-
Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated items (e.g., weigh boats, contaminated gloves, and absorbent paper), in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
Solutions: Aqueous solutions containing this compound should not be disposed of down the drain.[6] Collect these solutions in a separate, sealed, and appropriately labeled container for halogenated organic liquid waste.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 3: Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Harmful if swallowed," "Irritant")
-
The accumulation start date
Step 4: Storage
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be away from incompatible materials, such as strong oxidizing or reducing agents.[1]
Step 5: Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never attempt to dispose of chemical waste in the regular trash or by evaporation in a fume hood.[8]
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound|lookchem [lookchem.com]
- 5. prochemicalanddye.com [prochemicalanddye.com]
- 6. capotchem.com [capotchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Logistics for Handling Vat Orange 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of Vat Orange 1 (CAS No. 1324-11-4). Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to minimize environmental impact. This compound is an orange powder that can cause skin, eye, and respiratory irritation.[1] Some data also suggests potential for irreversible effects.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant rubber gloves (e.g., Nitrile or Neoprene). | To prevent skin contact.[1] |
| Eye Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation. | To protect eyes from dust particles and potential splashes.[1] |
| Respiratory Protection | An approved respirator (e.g., NIOSH-approved N95 or higher particulate respirator) is necessary when handling the powder outside of a chemical fume hood or when dust generation is likely. | To prevent inhalation of airborne particles which may cause respiratory irritation.[1] |
| Body Protection | A laboratory coat or chemical-resistant apron. Consider disposable coveralls for extensive handling. | To protect skin and clothing from contamination. Contaminated work clothing should not be allowed out of the workplace. |
Operational Plan: Safe Handling Procedures
Engineering Controls:
-
Always handle this compound powder within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[1]
Procedural Steps for Handling:
-
Preparation:
-
Before handling, ensure all required PPE is correctly donned.
-
Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
-
Weighing and Transfer:
-
Minimize dust generation during weighing and transfer.[1]
-
Use a micro-spatula to handle small quantities.
-
If possible, weigh the compound directly into a sealable container.
-
Close the container immediately after use.
-
-
Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Cleanup:
-
Wipe down the work surface with a damp cloth after handling is complete.
-
Dispose of all contaminated materials (e.g., gloves, bench paper, wipes) as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep or scoop up the spilled material and place it in a designated, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents.[1]
-
Keep containers tightly closed and protected from light.[1]
Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, bench paper, weighing paper) must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste. Do not dispose of down the drain.[2]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Quantitative Data
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C24H10Br2O2[1][3] |
| Molecular Weight | 490.14 g/mol [1][3][4] |
| Appearance | Orange to yellow-brown powder[1][4] |
| Odor | Odorless[1] |
| Solubility | Insoluble in water.[5] Soluble in nitrobenzene, xylene, and tetralin. Slightly soluble in ethanol, acetone, benzene, pyridine, and toluene.[4][5] |
| Boiling Point | 694.9°C at 760 mmHg[6] |
| Flash Point | 210.8°C[6] |
| Density | 1.837 g/cm³[6] |
Experimental Protocols and Visualizations
While specific experimental protocols for assays involving this compound are not provided in the safety data sheets, the following workflows outline the necessary safety and handling procedures that must be integrated into any experimental design.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for emergency situations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
